Diethyl methyl(phenyl)malonate
Description
Properties
IUPAC Name |
diethyl 2-methyl-2-phenylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-12(15)14(3,13(16)18-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUIOHXCGVQYEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187620 | |
| Record name | Diethyl methyl(phenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34009-61-5 | |
| Record name | Propanedioic acid, 2-methyl-2-phenyl-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34009-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl methyl(phenyl)malonate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC147481 | |
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| Record name | Diethyl methyl(phenyl)malonate | |
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| Record name | Diethyl methyl(phenyl)malonate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Diethyl methyl(phenyl)malonate | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl methyl(phenyl)malonate: CAS Number and Identification
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Diethyl methyl(phenyl)malonate, a key intermediate in fine chemical synthesis. With full editorial control, this document is structured to deliver in-depth insights into its identification, synthesis, and analytical characterization, grounded in scientific integrity and practical application.
Core Identification and Properties
Correctly identifying a chemical compound is the foundational step for any research or development endeavor. This compound, systematically named Diethyl 2-methyl-2-phenylpropanedioate, is a distinct chemical entity with the following core identifiers:
| Identifier | Value | Source |
| CAS Number | 34009-61-5 | [1][2][3] |
| Molecular Formula | C₁₄H₁₈O₄ | [2][] |
| Molecular Weight | 250.29 g/mol | [2][] |
| IUPAC Name | Diethyl 2-methyl-2-phenylpropanedioate | [] |
| Synonyms | Diethyl methylphenylmalonate, 2-Methyl-2-phenylmalonic acid diethyl ester | [][5] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Physical Form | Solid, semi-solid, or liquid | [3] |
| Appearance | Colorless to yellowish liquid | [5] |
| Boiling Point | 156-158 °C at 10 Torr | [5] |
| Density | 1.092 ± 0.06 g/cm³ (Predicted) | [][5] |
| Refractive Index | 1.494 (Predicted) | [5] |
| Solubility | Soluble in most common organic solvents (e.g., alcohols, esters, ethers). | [5] |
| Storage | Store in a sealed, dry container in a freezer at -20°C. | [2][3] |
Synthesis of this compound
The primary and most logical synthetic route to this compound is through the alkylation of its precursor, Diethyl phenylmalonate. This reaction is a classic example of malonic ester synthesis, where the acidic α-hydrogen of the malonate is deprotonated to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with a methylating agent.
Causality of Experimental Choices
The choice of base is critical in malonic ester synthesis. A strong base, such as sodium ethoxide (NaOEt), is typically used. The pKa of the α-hydrogen in diethyl phenylmalonate is approximately 13, making it readily deprotonated by alkoxides. It is crucial to use a base with the same alkyl group as the ester (ethoxide for a diethyl ester) to prevent transesterification, a potential side reaction that would lead to a mixture of ester products. The choice of an appropriate alkylating agent, in this case, a methyl source like iodomethane (methyl iodide), is dictated by its high reactivity in Sₙ2 reactions.
Visualizing the Synthesis Workflow
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Methylation of Diethyl phenylmalonate
This protocol is based on established methods for the alkylation of malonic esters.
Materials:
-
Diethyl phenylmalonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Iodomethane (Methyl iodide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl phenylmalonate dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Cool the reaction mixture in an ice bath. Add methyl iodide dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude this compound by vacuum distillation.
Analytical Identification
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase method is typically employed.
HPLC Method Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of formic acid for improved peak shape.
-
Detector: UV detector at an appropriate wavelength (typically around 254 nm due to the phenyl group).
This method can be adapted for both qualitative identification (by retention time) and quantitative analysis (by peak area).
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.5 ppm), a quartet and a triplet for the two ethyl ester groups, and a singlet for the newly introduced methyl group.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the ester groups (around 170 ppm), the aromatic carbons, the quaternary α-carbon, the methylene and methyl carbons of the ethyl groups, and the carbon of the α-methyl group.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ester groups, typically in the region of 1730-1750 cm⁻¹. Other expected signals include C-H stretching from the aromatic and aliphatic groups, and C-O stretching of the ester.
3.2.3. Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of ethoxy groups (-OEt), ethyl groups (-CH₂CH₃), and the entire ester functional group (-COOEt). A significant fragment would also correspond to the tropylium ion (m/z = 91) from the phenyl group.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
GHS Hazard Information
Based on available data for this class of compounds, the following GHS pictograms and hazard statements are relevant[1]:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
This technical guide provides a comprehensive overview of this compound (CAS 34009-61-5), covering its core identification, synthesis, analytical characterization, and safety considerations. While a lack of publicly available experimental spectroscopic data presents a challenge, the provided information on its properties, synthesis, and analytical methodology serves as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
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Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 18, 2026, from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. Retrieved January 18, 2026, from [Link]
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Wikipedia. (n.d.). Diethyl phenylmalonate. Retrieved January 18, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). CN115925543A - Synthesis method of diethyl phenylethylmalonate.
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PubChem. (n.d.). Diethyl phenylmalonate. Retrieved January 18, 2026, from [Link]
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ChemBK. (2024). 2-Methyl-2-phenylmalonic acid diethyl ester. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). Diethyl methylmalonate. Retrieved January 18, 2026, from [Link]
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Definitive Identification of Diethyl methyl(phenyl)malonate
An In-depth Technical Guide to the Physical Characteristics of Diethyl methyl(phenyl)malonate
This guide provides a comprehensive overview of the physical and chemical characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. It offers a predictive framework for the analytical characterization of this specific malonic ester, grounded in fundamental chemical principles and comparative data from structurally related compounds. This approach is intended to serve as a practical tool for compound verification, quality control, and experimental design.
To prevent ambiguity with structurally similar compounds, it is critical to precisely identify the target molecule. This compound is a disubstituted malonic ester featuring both a methyl and a phenyl group on the α-carbon.
-
IUPAC Name: Diethyl 2-methyl-2-phenylpropanedioate
-
CAS Number: 34009-61-5[1]
Caption: Standard workflow for NMR sample preparation and analysis.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer: Once fully dissolved, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire a standard proton (¹H) spectrum. Following this, acquire a carbon (¹³C) spectrum. For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the processed spectrum (e.g., to the residual CHCl₃ signal at 7.26 ppm for ¹H). Integrate the peaks in the ¹H spectrum and assign all signals based on their chemical shift, multiplicity, and integration, comparing them to the predicted values.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
-
~1735 cm⁻¹ (strong, sharp): This is the characteristic C=O (carbonyl) stretching frequency for the saturated ester groups. This will be the most prominent peak in the spectrum.
-
3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.
-
2850-3000 cm⁻¹ (medium): Aliphatic C-H stretching from the methyl and ethyl groups.
-
1100-1300 cm⁻¹ (strong): C-O stretching vibrations of the ester linkages.
-
~1600, 1450 cm⁻¹ (medium to weak): Aromatic C=C ring stretching vibrations.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would provide valuable information on the compound's mass and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular formula C₁₄H₁₈O₄ gives an exact mass of 250.1205. A peak at m/z = 250 would be the molecular ion peak.
-
Key Fragmentation Pathways: The fragmentation of malonic esters is often characterized by the loss of the ester groups. [3][4] * Loss of an ethoxy radical (•OCH₂CH₃): [M - 45]⁺, leading to a fragment at m/z = 205.
-
Loss of a carboethoxy group (•COOCH₂CH₃): [M - 73]⁺, leading to a fragment at m/z = 177.
-
Tropylium ion: A peak at m/z = 91 is common for compounds containing a benzyl moiety, formed by rearrangement and cleavage. [3]
-
Part 4: Handling, Storage, and Safety
While a specific Safety Data Sheet (SDS) for this compound is not readily available, safety protocols can be established based on its chemical class and data from analogous compounds like Diethyl phenylmalonate. [5][6] Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses. [1]* Hand Protection: Use chemically resistant gloves (e.g., nitrile). [1]* Skin and Body Protection: Wear a standard laboratory coat.
Handling and Storage:
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. [1]Avoid contact with skin and eyes. [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. [1][8]Keep away from incompatible materials such as strong acids, bases, and oxidizing agents. [6][9] Toxicity Profile (Inferred): Malonic esters are generally considered to have low acute toxicity but may cause irritation upon direct contact with the skin, eyes, or respiratory tract. [9][10]No carcinogenicity data is available, and it is not listed as a carcinogen by major regulatory agencies. [9][11]
Conclusion
This compound is a specialty malonic ester with defined physical properties that align with its molecular structure. While comprehensive published data is sparse, this guide provides a robust, predictive framework for its analytical characterization using standard laboratory techniques like NMR, IR, and MS. By understanding its expected spectral signatures and physical behaviors, researchers can confidently identify, purify, and utilize this compound in their synthetic endeavors while adhering to appropriate safety protocols.
References
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ChemBK. (2024). This compound. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94751, Diethyl (phenylmethylene)malonate. PubChem. Available at: [Link]
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LookChem. (n.d.). Diethyl phenylmalonate 83-13-6 wiki. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66514, Diethyl phenylmalonate. PubChem. Available at: [Link]
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Wikipedia. (n.d.). Diethyl phenylmalonate. Available at: [Link]
-
ChemBK. (2024). Diethyl phenyl malonate. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. Available at: [Link]
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The Good Scents Company. (n.d.). diethyl methyl malonate, 609-08-5. Available at: [Link]
- Alfa Aesar. (2024). Safety Data Sheet - Diethyl phenylmalonate.
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Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(1), 62-68. Available at: [Link]
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Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. ResearchGate. Available at: [Link]
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Global Substance Registration System. (n.d.). This compound. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Available at: [Link]
-
NIST. (n.d.). Diethyl diethylmalonate. NIST WebBook. Available at: [Link]
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NIST. (n.d.). Diethyl malonate. NIST WebBook. Available at: [Link]
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A-Scientist's Guide to Determining the Organic-Solubility-Profile-of Diethyl-Methyl(phenyl)malonate
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining and understanding the solubility profile of Diethyl methyl(phenyl)malonate in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes robust experimental methodology and the application of fundamental physicochemical principles. By following the protocols and interpretive guidance herein, researchers can generate reliable solubility data, enabling informed decisions in process chemistry, formulation development, and synthetic route optimization. The guide details the thermodynamic equilibrium shake-flask method, discusses the theoretical underpinnings of solubility based on molecular interactions, and provides a framework for systematic data analysis and interpretation.
Introduction: The Critical Role of Solubility Data
The solubility of an active pharmaceutical ingredient (API), intermediate, or key starting material in various organic solvents is a cornerstone of chemical process development.[1] For a compound like this compound, a versatile intermediate in organic synthesis, a well-defined solubility profile is indispensable for:
-
Reaction Solvent Selection: Ensuring reactants remain in the solution phase for optimal reaction kinetics and yield.
-
Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for effective purification and isolation of the final product with desired polymorphic form and purity.
-
Formulation Development: For liquid dosage forms, understanding solubility is paramount to achieving desired concentrations and stability.
-
Analytical Method Development: Selecting appropriate diluents for chromatographic analysis (e.g., HPLC, GC).
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[3][4][5] This means that solutes tend to dissolve best in solvents with similar intermolecular forces.[6][7] Let's analyze the molecular structure of this compound to anticipate its behavior.
Molecular Structure of this compound:
-
Ester Groups (-COOEt): Two ester functional groups introduce significant polarity due to the electronegative oxygen atoms, creating dipole-dipole interactions.[8][9] These groups can also act as hydrogen bond acceptors, allowing for interactions with protic solvents.[9]
-
Phenyl Group (C₆H₅): The aromatic ring is nonpolar and will primarily interact through weaker London dispersion forces.[10][11] This bulky group can sterically hinder interactions with solvent molecules.
-
Methyl Group (-CH₃) and Ethyl Groups (-CH₂CH₃): These alkyl groups are nonpolar.
-
Overall Polarity: this compound is a moderately polar molecule. The polar ester groups are balanced by the nonpolar phenyl and alkyl components.
Based on this structure, we can form the following hypotheses:
-
High Solubility Expected in:
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents have strong dipole moments that can effectively interact with the ester groups of the solute.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are effective at dissolving a wide range of organic compounds.
-
-
Moderate Solubility Expected in:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents can hydrogen bond with the ester oxygens, the nonpolar bulk of the molecule may limit miscibility compared to more structurally similar solvents.[12]
-
-
Low Solubility Expected in:
-
Nonpolar Solvents (e.g., Hexane, Toluene): The intermolecular forces of these solvents (primarily London dispersion forces) are not strong enough to overcome the solute-solute interactions of the more polar this compound.[5][10]
-
Water: The compound's large hydrophobic regions (phenyl and alkyl groups) and its inability to donate hydrogen bonds result in very limited solubility in water.[13][14][15]
-
Experimental Determination of Solubility: The Shake-Flask Method
The isothermal shake-flask method is a globally recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound.[16][17] It is the standard method referenced in guidelines such as OECD Test Guideline 105 for its reliability.[18][19][20][21][22] The objective is to create a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with the undissolved solid.
Required Materials and Equipment
-
Solute: this compound (ensure purity is characterized, >98% recommended).
-
Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).
-
Equipment:
-
Analytical balance (readable to 0.1 mg).
-
Glass vials with PTFE-lined screw caps.
-
Thermostatic orbital shaker or water bath with agitation capabilities, capable of maintaining temperature ± 0.5°C.[23]
-
Syringes and syringe filters (0.22 or 0.45 µm, ensure filter material is compatible with the solvent).
-
Volumetric flasks and pipettes.
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID).
-
Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period. A minimum of 24 hours is recommended to ensure equilibrium is reached, with 48 hours being preferable for confirmation.[23][24]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean vial for analysis. This filtration step is critical to remove any undissolved microparticles.
-
Dilution & Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a pre-validated HPLC or GC method to determine the concentration.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL, g/L, or mol/L. The experiment should be performed in triplicate to ensure reproducibility.
Workflow Visualization
The following diagram illustrates the key steps of the shake-flask solubility determination protocol.
Caption: Experimental workflow for the shake-flask solubility method.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvents and conditions.
Table 1: Illustrative Solubility Data for this compound at 25°C (Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.)
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Aprotic | Acetone | 5.1 | > 500 | > 2.12 |
| Ethyl Acetate | 4.4 | > 500 | > 2.12 | |
| Dichloromethane | 3.1 | > 500 | > 2.12 | |
| Polar Protic | Ethanol | 4.3 | ~ 350 | ~ 1.48 |
| Methanol | 5.1 | ~ 200 | ~ 0.85 | |
| Nonpolar | Toluene | 2.4 | ~ 50 | ~ 0.21 |
| n-Hexane | 0.1 | < 10 | < 0.04 | |
| Aqueous | Water | 10.2 | < 1 | < 0.004 |
(Molar Mass of this compound ≈ 236.26 g/mol )
Interpretation of Trends:
The illustrative data aligns with our theoretical predictions. The highest solubility is observed in polar aprotic and chlorinated solvents, where dipole-dipole interactions are dominant. Solubility decreases in polar protic solvents, likely due to the energy required to disrupt the solvent's hydrogen-bonding network. As predicted, solubility is very low in nonpolar solvents and practically negligible in water, confirming the "like dissolves like" principle.[5]
Visualizing Solute-Solvent Interactions
The underlying drivers for these solubility differences are the specific intermolecular forces between the solute and solvent molecules.[6][7][10]
Caption: Dominant intermolecular forces governing solubility.
Conclusion and Best Practices
This guide establishes a comprehensive methodology for determining and interpreting the solubility profile of this compound in organic solvents. By grounding experimental work in a solid theoretical framework, researchers can generate reliable and meaningful data.
Key Best Practices:
-
Purity is Paramount: Always use a well-characterized solute with known purity, as impurities can significantly affect solubility.[19]
-
Temperature Control: Maintain strict temperature control throughout the experiment, as solubility is temperature-dependent.[23]
-
Confirm Equilibrium: For novel compounds, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that true thermodynamic equilibrium has been reached.
-
Method Validation: Ensure the analytical method used for quantification is validated for accuracy, precision, and linearity.
By adhering to these principles, scientists can confidently characterize the solubility of this compound and other novel compounds, accelerating research and development timelines.
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How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. Retrieved from [Link][3]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved from [Link][1]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link][24]
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Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved from [Link][17]
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Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2014). SciELO. Retrieved from [Link][23]
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A Senior Application Scientist's Guide to Phenylmalonates: A Comparative Analysis of Diethyl and Dimethyl Esters
Abstract
In the realm of organic synthesis, particularly in the construction of pharmaceutical scaffolds, the choice between diethyl phenylmalonate and dimethyl phenylmalonate is a critical decision that can significantly influence reaction kinetics, yields, and purification strategies. While structurally similar, the subtle difference in their ester alkyl groups—ethyl versus methyl—imparts distinct physicochemical properties and reactivity profiles. This in-depth technical guide provides a comprehensive comparison of these two vital reagents, supported by experimental data and established chemical principles. We will explore their differences in steric hindrance, hydrolysis rates, and performance in key synthetic transformations such as alkylation and condensation reactions. This analysis aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
Molecular Structure and Physicochemical Properties: A Comparative Analysis
At their core, both diethyl phenylmalonate and dimethyl phenylmalonate are active methylene compounds, a feature that is central to their utility in malonic ester synthesis for forging new carbon-carbon bonds.[1] The primary structural divergence lies in the ester functional groups, which in turn influences their physical properties.
The bulkier ethyl groups of diethyl phenylmalonate lead to a lower melting point and a higher boiling point compared to the more compact dimethyl phenylmalonate.[2][3] This difference in physical state at room temperature—diethyl phenylmalonate being a liquid and dimethyl phenylmalonate a solid—can have practical implications for handling and reaction setup.[3][4]
| Property | Diethyl Phenylmalonate | Dimethyl Phenylmalonate | Source(s) |
| Molecular Formula | C₁₃H₁₆O₄ | C₁₁H₁₂O₄ | [2][3][4] |
| Molecular Weight | 236.26 g/mol | 208.21 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow liquid | Yellow to white solid | [3][4][5] |
| Melting Point | 16 °C (lit.) | 49-51 °C | [2][3][4][6][7] |
| Boiling Point | 170-172 °C at 14 mmHg (lit.) | 148-152 °C at 10 mmHg | [4][6][7][8] |
| Density | 1.095 g/mL at 25 °C (lit.) | 1.16 g/cm³ | [2][3][4][6][7] |
| Refractive Index (n20/D) | 1.491 (lit.) | 1.505 | [2][3][4][6][7] |
Reactivity Profile: A Tale of Two Esters
The synthetic utility of phenylmalonates is primarily dictated by the reactivity of the α-hydrogen and the susceptibility of the ester groups to nucleophilic attack. Here, the differences between the diethyl and dimethyl variants become more pronounced.
Steric and Electronic Effects
The ethyl group is sterically more demanding than the methyl group. This seemingly minor difference can have a cascading effect on reaction rates and outcomes.
-
Alkylation: In SN2 alkylation reactions of the malonate enolate, the larger ethyl groups in diethyl phenylmalonate can create more steric hindrance around the nucleophilic α-carbon.[2] This may lead to slower reaction rates, particularly when employing bulky alkylating agents.[2][9] Conversely, the less hindered nature of dimethyl phenylmalonate might allow for faster alkylation.[10]
-
Hydrolysis: The hydrolysis of the ester groups is a critical step in the classic malonic ester synthesis, ultimately leading to a carboxylic acid after decarboxylation.[11] General principles of ester hydrolysis suggest that the less sterically hindered methyl esters of dimethyl phenylmalonate may hydrolyze at a slightly faster rate than the ethyl esters of its counterpart.[2]
Enolate Formation and Acidity
The acidity of the α-hydrogen is a key factor in malonic ester synthesis, as its removal by a base is the first step in generating the reactive enolate nucleophile.[12][13] The presence of the electron-withdrawing phenyl group increases the acidity of this proton compared to unsubstituted malonates.[1] While the electronic influence of the distant ethyl versus methyl groups on the pKa is minimal, the choice of base is crucial and is dictated by the ester itself to prevent transesterification.[9] For diethyl phenylmalonate, sodium ethoxide in ethanol is the base of choice, while sodium methoxide in methanol is used for dimethyl phenylmalonate.[9]
Applications in Synthesis: Strategic Selection Criteria
The choice between diethyl and dimethyl phenylmalonate is often guided by the specific synthetic target and historical precedent.
Diethyl Phenylmalonate in Barbiturate Synthesis
Diethyl phenylmalonate is a cornerstone in the synthesis of barbiturates, a class of central nervous system depressants.[14] Its most notable application is in the production of phenobarbital, a long-acting anticonvulsant.[15] The synthesis involves the alkylation of diethyl phenylmalonate with an ethyl group, followed by a condensation reaction with urea to form the barbiturate ring.[16][17]
Workflow: Synthesis of Phenobarbital from Diethyl Phenylmalonate
Caption: General workflow for the malonic ester synthesis. [2]
Conclusion: Guiding the Choice of Reagent
The selection between diethyl phenylmalonate and dimethyl phenylmalonate is a nuanced decision that rests on a balance of factors including steric considerations, desired reaction rates, and the specific requirements of the synthetic target.
-
Choose Diethyl Phenylmalonate for well-established, classical syntheses such as that of phenobarbital, where protocols are extensively documented. [2]It is also a suitable choice when slower, more controlled reactivity is desired.
-
Choose Dimethyl Phenylmalonate when potentially faster reaction rates are advantageous and when working with less sterically demanding substrates. [2][10]Its solid nature may also be preferable for ease of handling and weighing in certain laboratory settings.
Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal. A thorough understanding of their distinct characteristics, as outlined in this guide, is paramount for the strategic design and successful execution of complex synthetic routes in pharmaceutical and chemical research.
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A Technical Guide to Malonic Ester Synthesis: Principles, Protocols, and Applications in Modern Drug Development
This guide provides an in-depth exploration of the malonic ester synthesis, a cornerstone of carbon-carbon bond formation in organic chemistry. Tailored for researchers, scientists, and drug development professionals, it moves beyond simple reaction schemes to dissect the mechanistic principles, causality behind experimental choices, and the strategic application of this versatile pathway in the synthesis of complex molecular architectures.
The Strategic Value of the Malonic Ester Synthesis
The malonic ester synthesis is a powerful and reliable method for converting alkyl halides into substituted carboxylic acids.[1][2][3] At its core, the synthesis leverages the unique chemical properties of diethyl malonate (or related malonic esters) to function as a synthetic equivalent of a -CH2COOH synthon.[4][5] This capability is fundamental in organic synthesis, enabling the methodical extension of carbon chains and the introduction of diverse functionalities, which is particularly valuable in the construction of pharmaceutical agents and other fine chemicals.[6][7]
The starting material, typically diethyl malonate, is a commercially available and inexpensive active methylene compound. Its strategic importance lies in the acidity of the α-hydrogens located on the carbon flanked by two carbonyl groups, a feature that dictates the entire reaction pathway.[3]
| Properties of Diethyl Malonate | |
| IUPAC Name | Diethyl propanedioate[8] |
| Molecular Formula | C7H12O4[8][9] |
| Molar Mass | 160.17 g/mol [8][10] |
| Boiling Point | 199 °C[9][10] |
| Density | 1.055 g/mL at 25 °C[8][9] |
| pKa | ~13 |
Mechanistic Deep Dive: The Three Pillars of the Synthesis
The malonic ester synthesis is not a single reaction but a sequence of three distinct, high-yielding transformations: enolate formation, alkylation, and a final hydrolysis-decarboxylation cascade. Understanding the causality behind each step is critical for experimental success and adaptation.
Pillar I: Enolate Formation - The Power of Acidity
The key to the entire synthesis is the enhanced acidity of the α-protons of diethyl malonate (pKa ≈ 13). This acidity is a direct consequence of the inductive electron-withdrawing effect of the two adjacent ester carbonyl groups and, more importantly, the ability of the resulting conjugate base (the enolate) to delocalize its negative charge across both oxygen atoms through resonance. This high degree of stabilization makes the enolate readily accessible.
Causality in Base Selection: The choice of base is a critical experimental parameter. A moderately strong base is sufficient for complete deprotonation. Sodium ethoxide (NaOEt) in ethanol is the archetypal base for this transformation.[5]
-
Why Sodium Ethoxide? Using an alkoxide base that matches the alcohol portion of the ester (i.e., ethoxide for an ethyl ester) is a self-validating choice.[4][5] It ingeniously circumvents the risk of transesterification, a side reaction where a different alkoxide could swap with the ester's ethyl groups, leading to a mixture of products. While stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used, sodium ethoxide provides a clean and efficient deprotonation without the handling requirements of more reactive reagents.[11][12]
Pillar II: C-C Bond Formation - The SN2 Alkylation
The resonance-stabilized enolate is an excellent carbon-based nucleophile.[13] The second pillar of the synthesis is the reaction of this enolate with an electrophile, typically an alkyl halide, in a classic bimolecular nucleophilic substitution (SN2) reaction.[13][14] This step forges the crucial carbon-carbon bond.
Expert Insight on Substrate Scope: The SN2 mechanism imposes strict limitations on the structure of the alkyl halide.[14] The success of the alkylation is directly tied to the steric accessibility of the electrophilic carbon.
| Alkyl Halide Type | Reactivity in Malonic Ester Synthesis | Causality |
| Methyl & Primary (R-CH2-X) | Excellent | Unhindered, allowing for efficient backside attack by the bulky enolate nucleophile.[14] |
| Secondary (R2-CH-X) | Moderate to Poor | Increased steric hindrance slows the SN2 reaction rate and promotes the competing E2 elimination side reaction.[12][14] |
| Tertiary (R3-C-X) | Unreactive | Steric hindrance is too great for SN2 attack. E2 elimination is the exclusive pathway.[14] |
| Allylic & Benzylic | Excellent | The transition state for SN2 is stabilized by the adjacent π-system, accelerating the reaction.[14] |
Pillar III: Saponification and Decarboxylation - The Product Release
Once alkylated, the modified malonic ester must be converted to the final carboxylic acid. This is a two-part process.
-
Hydrolysis (Saponification): The diester is hydrolyzed to a dicarboxylic acid. This can be achieved under acidic or, more commonly, basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide (NaOH), followed by acidification.[6][14]
-
Decarboxylation: The resulting alkyl-substituted malonic acid is a β-dicarboxylic acid. This structure is thermally unstable. Upon heating, it readily undergoes decarboxylation (loss of CO2) through a cyclic, six-membered transition state to yield an enol, which rapidly tautomerizes to the more stable final carboxylic acid product.[6][13][14]
Visualizing the Core Pathway
The following diagram illustrates the complete mechanistic sequence of the malonic ester synthesis.
Caption: Core mechanistic pathway of the malonic ester synthesis.
A Validated Experimental Protocol: Synthesis of Pentanoic Acid
This protocol details the synthesis of pentanoic acid from diethyl malonate and bromoethane, a classic application of the pathway.[7]
Step 1: Enolate Formation
-
Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Add 50 mL of absolute ethanol to the flask.
-
Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
To the resulting sodium ethoxide solution, add 16.0 g (0.1 mol) of diethyl malonate dropwise with stirring.
Step 2: Alkylation
-
Attach the reflux condenser and begin heating the mixture to a gentle reflux.
-
Add 12.0 g (0.11 mol) of bromoethane dropwise through the condenser over 30 minutes.
-
Maintain the reflux for 2-3 hours to ensure the reaction goes to completion. A precipitate of sodium bromide will form.
Step 3: Saponification
-
Cool the reaction mixture to room temperature.
-
Add a solution of 12 g of sodium hydroxide in 50 mL of water.
-
Heat the mixture to reflux for an additional 1-2 hours to hydrolyze the ester groups.
Step 4: Workup and Decarboxylation
-
Cool the mixture. Most of the ethanol can be removed using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and wash with 20 mL of diethyl ether to remove any unreacted organic material. Discard the ether layer.
-
Slowly and carefully acidify the aqueous layer with concentrated sulfuric acid until the solution is strongly acidic (check with pH paper). CO2 will be evolved vigorously during this step as the substituted malonic acid decarboxylates.
-
Heat the acidified mixture gently on a steam bath for 30 minutes to complete the decarboxylation.
Step 5: Isolation and Purification
-
Cool the mixture and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the ether by distillation.
-
Distill the crude product under reduced pressure to obtain pure pentanoic acid.
Visualizing the Laboratory Workflow
The following diagram outlines the key stages of the experimental procedure.
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Introduction: The Imperative for Precision in Chemical Communication
An In-Depth Technical Guide to the IUPAC Nomenclature of Substituted Phenylmalonic Esters
In the fields of medicinal chemistry and drug development, unambiguous communication is paramount. The structural complexity of organic molecules necessitates a universal, systematic language to ensure that the compound synthesized in a lab in one part of the world is identical to the one being tested in another. The International Union of Pure and Applied Chemistry (IUPAC) provides this language.[1][2][3] Phenylmalonic esters, a class of compounds serving as critical building blocks for a wide range of pharmaceuticals, including anticonvulsants and sedatives, are a prime example where precise naming is crucial.[4][5]
This guide provides a comprehensive overview of the IUPAC nomenclature for substituted phenylmalonic esters. It is designed for researchers, scientists, and drug development professionals, offering not just the rules, but the logic behind them. We will deconstruct the naming process, explore the synthesis and characterization of these vital compounds, and discuss their applications, grounding every step in authoritative chemical principles.
Part 1: Deconstructing the IUPAC Name
Systematic IUPAC nomenclature treats a molecule as a combination of a parent structure modified by functional groups and substituents.[3] For an ester, the name is fundamentally composed of two parts derived from the alcohol and the carboxylic acid from which it is formed.[6][7][8]
The Foundational Components: Alcohol and Acid
The core rule for naming an ester is to first identify the alkyl group that originated from the alcohol and then name the portion derived from the carboxylic acid.[1][6]
-
The Alkyl Group (from the alcohol): This part of the name is stated first as a separate word and ends with "-yl". For esters of ethanol, this is "ethyl"; for methanol, "methyl".[6][8]
-
The Carboxylate Group (from the acid): The parent acid's name is modified by changing the "-oic acid" suffix to "-oate".[1][6] For example, ethanoic acid becomes ethanoate.
For a simple malonic ester like diethyl malonate, this breaks down as:
-
Alcohol component: Two ethanol molecules, hence "diethyl".
-
Acid component: Malonic acid, systematically named propanedioic acid, which becomes "propanedioate".
Thus, the systematic name is diethyl propanedioate .
Incorporating the Phenyl Substituent
When a substituent is added to the parent acid chain, its position must be indicated by a number (a locant). The parent chain is numbered to give the principal functional groups the lowest possible numbers. In malonic acid (propanedioic acid), the carbons of the two carboxyl groups are C1 and C3, making the central carbon C2.
For diethyl phenylmalonate, the phenyl group is attached to this central carbon. Therefore, the IUPAC name becomes diethyl 2-phenylpropanedioate .[9]
The following diagram illustrates the logical workflow for constructing the IUPAC name.
Caption: Logical workflow for deriving the IUPAC name for a substituted phenylmalonic ester.
Handling More Complex Substitutions
When additional substituents are present on the phenyl ring, standard IUPAC rules for aromatic compounds apply. The substituents are listed alphabetically, and their positions on the ring are indicated by numbers, with the point of attachment to the malonate backbone being C1 of the phenyl ring.
-
Example: For a diethyl malonate substituted with a 4-chlorophenyl group, the name would be diethyl 2-(4-chlorophenyl)propanedioate .
If a higher priority functional group, such as a carboxylic acid, is present elsewhere in the molecule, the entire ester group may be named as a substituent.[10][11] For example, the group –COOR' is named as an "alkoxycarbonyl" or "(alkyloxy)carbonyl" prefix.[11]
Part 2: Synthesis and Characterization
The prevalence of phenylmalonic esters in research and industry is due to their accessible synthesis, primarily through the malonic ester synthesis pathway.[5] This method allows for the formation of substituted carboxylic acids.
A Field-Proven Synthesis Protocol: Diethyl Phenylmalonate
The synthesis of diethyl phenylmalonate is a classic example of the malonic ester synthesis, involving the alkylation of a malonic ester enolate.[5] A common industrial approach involves the condensation of ethyl phenylacetate with diethyl oxalate, followed by decarboxylation.[12]
The following diagram outlines this synthetic workflow.
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The Phenyl-Substituted Malonate Motif: From Foundational Discovery to Modern Catalytic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phenyl-substituted malonate scaffold is a cornerstone in organic synthesis, serving as a critical precursor for a vast array of pharmaceuticals, agrochemicals, and materials. Its unique structural feature—a pro-stereogenic center flanked by two activating carboxylate groups—makes it an exceptionally versatile building block. This technical guide provides a comprehensive exploration of the initial discovery and the evolution of synthetic methodologies for accessing this pivotal structure. We will delve into the causality behind experimental choices, moving from the classical constraints of early methods to the paradigm-shifting efficiency of modern catalytic systems. This document is designed to serve as an authoritative resource for researchers, offering not only detailed, field-proven protocols but also the underlying mechanistic principles that govern their success.
The Genesis of a Cornerstone Synthon: Historical Perspectives & Early Challenges
The journey to efficiently synthesize phenyl-substituted malonates is a story of overcoming the inherent electronic repulsion between a nucleophilic enolate and an electron-rich aryl group.
The Foundational Malonic Ester Synthesis
The classical malonic ester synthesis, pioneered in the late 19th century, established the synthetic utility of dialkyl malonates. The acidity of the α-proton (pKa ≈ 13 in DMSO) allows for easy deprotonation with a suitable base, typically an alkoxide like sodium ethoxide, to form a stabilized enolate. This nucleophile readily undergoes SN2 reactions with alkyl halides, providing a robust method for C-alkylation.
However, this classical approach fails for the direct arylation with simple aryl halides (e.g., bromobenzene). The SN2 pathway is energetically unfavorable at an sp²-hybridized carbon, and the alternative nucleophilic aromatic substitution (SNAr) requires strongly electron-withdrawing groups on the aryl ring, a condition not met by simple phenyl groups. This fundamental limitation necessitated the development of entirely new strategies for C-C bond formation.
The Dawn of Catalysis: The Ullmann Condensation
The first significant breakthrough came with the advent of copper-catalyzed cross-coupling reactions. The Ullmann condensation, first reported in the early 1900s, demonstrated that in the presence of copper metal or copper(I) salts, aryl halides could be coupled with various nucleophiles. While initially focused on C-O and C-N bond formation, the principles were extended to C-C coupling with active methylene compounds.
The mechanism, while not fully elucidated until much later, is believed to involve the formation of an organocopper intermediate. The reaction, however, was plagued by significant limitations:
-
Harsh Conditions: Typically required high temperatures (150-220 °C).
-
Stoichiometric Copper: Often required stoichiometric or supra-stoichiometric amounts of copper.
-
Substrate Scope: Was largely limited to electron-deficient aryl halides.
These factors made the process challenging to scale and limited its functional group tolerance, driving the search for more efficient and milder catalytic systems.
The Palladium Revolution: A Paradigm Shift in C-C Bond Formation
The latter half of the 20th century witnessed a revolution in organic synthesis with the development of palladium-catalyzed cross-coupling reactions. This new paradigm provided a general and highly efficient method for the α-arylation of a wide range of carbonyl compounds, including malonates.
Foundational Principles of Palladium-Catalyzed α-Arylation
The success of this methodology is rooted in a fundamental catalytic cycle, which elegantly overcomes the hurdles of direct arylation. This cycle, pioneered by the research groups of Stephen L. Buchwald and John F. Hartwig, is a cornerstone of modern synthetic chemistry.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) complex, stabilized by specialized ligands, inserts into the aryl halide (Ar-X) bond to form a high-valent Pd(II)-aryl intermediate. This is often the rate-limiting step.
-
Deprotonation & Coordination: A base deprotonates the malonic ester, and the resulting enolate coordinates to the Pd(II) center.
-
Reductive Elimination: The aryl group and the malonate enolate couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
The following diagram illustrates this catalytic cycle.
Caption: The catalytic cycle for the Pd-catalyzed α-arylation of malonates.
The Critical Role of Ligand Design
The key to the success of this reaction lies in the choice of ligand (L) coordinated to the palladium center. Early systems used simple phosphine ligands, but the development of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) and N-heterocyclic carbenes (NHCs) dramatically accelerated both the oxidative addition and the reductive elimination steps, leading to higher yields, lower catalyst loadings, and milder reaction conditions.
Protocol Deep Dive: A Modern, High-Yield Synthesis of Diethyl Phenylmalonate
This protocol describes a representative Buchwald-Hartwig α-arylation, a method prized for its reliability and broad applicability.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Pd-catalyzed α-arylation.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is added the palladium catalyst precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOtBu or K₂CO₃).
-
Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Reagent Addition: Anhydrous solvent (e.g., Toluene or Dioxane) is added via syringe, followed by the diethyl malonate.
-
Aryl Halide Addition: The aryl halide (e.g., bromobenzene) is added via syringe.
-
Heating: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the pure diethyl phenylmalonate.
Data Presentation: Comparison of Reaction Parameters
| Parameter | Classical Ullmann | Modern Pd-Catalyzed | Causality / Rationale |
| Catalyst | Cu(I) salts / Cu metal | Pd(0) / Pd(II) precursors | Palladium offers a more efficient catalytic cycle with faster kinetics. |
| Temperature | 150 - 220 °C | 25 - 110 °C | Bulky, electron-rich ligands on Pd lower the activation energy for key steps. |
| Catalyst Loading | 50 - 150 mol% | 0.1 - 5 mol% | The high turnover frequency of the Pd catalyst allows for significantly lower loadings. |
| Base | K₂CO₃, NaH | NaOtBu, Cs₂CO₃, K₃PO₄ | A wider range of bases can be used, tailored to substrate sensitivity. |
| Substrate Scope | Limited | Very Broad | The mild conditions and efficient catalyst tolerate a wide array of functional groups. |
Expanding the Toolkit: Alternative and Emerging Methodologies
While palladium catalysis is the dominant workhorse, other methods offer unique advantages for specific applications.
The Re-emergence of Copper: Modern Ligand-Accelerated Couplings
The development of new ligands, particularly N,N'-donors like 1,10-phenanthroline, has led to a renaissance in copper-catalyzed C-arylation. These modern Ullmann-type reactions can often be performed under much milder conditions than their classical counterparts and can sometimes be more cost-effective than palladium-based systems. They represent an important alternative, especially in large-scale industrial synthesis.
Decarboxylative Cross-Coupling
An elegant alternative route avoids the use of strong bases altogether. In this strategy, a phenylmalonic acid monoester is coupled with an aryl halide in the presence of a catalyst. The reaction proceeds via a decarboxylation event to generate the key nucleophilic intermediate in situ, which then couples with the aryl partner. This method offers a different entry point to the target molecule, starting from a different set of precursors.
Practical Considerations and Applications
Reagent Selection and Safety
-
Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective but are also pyrophoric and require careful handling under an inert atmosphere. Weaker bases like potassium carbonate (K₂CO₃) can be used but may require higher temperatures or longer reaction times.
-
Solvent: Solvents must be anhydrous, as water can deactivate both the base and the catalyst. Toluene, dioxane, and THF are common choices.
Significance in Drug Development
The phenyl-substituted malonate unit is a privileged scaffold in medicinal chemistry. Its most famous application is in the synthesis of phenobarbital, a widely used anticonvulsant and sedative. The synthesis involves the condensation of diethyl phenylmalonate with urea. Beyond this, the diarylmalonate motif is found in numerous centrally active agents and other therapeutic candidates, highlighting the enduring importance of mastering its synthesis.
Conclusion
The synthesis of phenyl-substituted malonates has evolved from a challenging, high-temperature process to a highly refined, predictable, and versatile transformation. The paradigm shift from classical copper-based methods to modern palladium-catalyzed reactions, driven by a deep understanding of reaction mechanisms and rational ligand design, has empowered chemists across all disciplines. The continued development of more sustainable and efficient catalytic systems, including modern copper-catalyzed and photochemical methods, ensures that this critical synthetic building block will remain readily accessible for future innovations in science and medicine.
References
-
Title: Ueber Synthesen in der Biphenylreihe. Source: Berichte der deutschen chemischen Gesellschaft, 1901. URL: [Link]
-
Title: A New Method for the Ullmann C-Arylation of 1,3-Dicarbonyl Compounds. Source: Organic Letters, 2002. URL: [Link]
-
Title: A Simple, General Catalyst for the Palladium-Catalyzed Cross-Coupling of a Broad Range of Amines with Aryl Halides. Source: Angewandte Chemie International Edition, 1999. URL: [Link]
-
Title: Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Source: Accounts of Chemical Research, 2011. URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Source: Accounts of Chemical Research, 2008. URL: [Link]
-
Title: Mild, Ligand-Free, Copper-Catalyzed C-Arylation of 1,3-Dicarbonyl Compounds. Source: The Journal of Organic Chemistry, 2006. URL: [Link]
An In-depth Technical Guide to the Spectroscopic Interpretation of Diethyl methyl(phenyl)malonate
This technical guide provides a comprehensive analysis of the spectroscopic data for diethyl methyl(phenyl)malonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. In the absence of extensive publicly available experimental data for this compound, this guide will first establish a baseline by thoroughly interpreting the known spectroscopic data of the closely related and well-documented compound, diethyl phenylmalonate. Subsequently, it will provide a detailed, predictive analysis of the spectroscopic characteristics of diethyl 2-methyl-2-phenylmalonate, elucidating the expected spectral changes resulting from the addition of a methyl group to the alpha-carbon.
Foundational Understanding: Spectroscopic Analysis of Diethyl Phenylmalonate
Diethyl phenylmalonate serves as an excellent foundational model for understanding the spectroscopic properties of its methylated analog. Its synthesis is well-established, often involving the reaction of ethyl phenylacetate with diethyl carbonate in the presence of a base like sodium ethoxide.
Molecular Structure and Key Features
The structure of diethyl phenylmalonate, C₁₃H₁₆O₄, features a central methine proton (α-hydrogen) flanked by two electron-withdrawing ethyl ester groups and a phenyl ring. This unique electronic environment dictates its characteristic spectroscopic signatures.
Figure 1: Molecular structure of Diethyl Phenylmalonate.
¹H NMR Spectroscopy
The ¹H NMR spectrum of diethyl phenylmalonate is characterized by distinct signals corresponding to the ethyl and phenyl protons, as well as the unique methine proton.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ (ethyl) | ~1.2 | Triplet | 6H | ~7.1 |
| -CH₂- (ethyl) | ~4.2 | Quartet | 4H | ~7.1 |
| α-CH (methine) | ~4.7 | Singlet | 1H | N/A |
| Aromatic protons | ~7.3-7.4 | Multiplet | 5H | N/A |
Causality Behind Experimental Observations:
-
The triplet at ~1.2 ppm and the quartet at ~4.2 ppm are characteristic of an ethyl group, with the splitting pattern arising from the coupling between the adjacent methylene and methyl protons.
-
The downfield shift of the methylene protons (~4.2 ppm) is due to the deshielding effect of the adjacent oxygen atom of the ester group.
-
The singlet at ~4.7 ppm is a key indicator of the methine proton at the α-position. Its significant downfield shift is a result of being attached to a carbon that is bonded to two strongly electron-withdrawing carbonyl groups and a phenyl ring.
-
The multiplet in the aromatic region (~7.3-7.4 ppm) integrates to five protons, consistent with a monosubstituted benzene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (ethyl) | ~14 |
| -C H₂- (ethyl) | ~62 |
| α-C H (methine) | ~58 |
| Aromatic C -H | ~128-129 |
| Aromatic ipso-C | ~135 |
| C =O (ester carbonyl) | ~168 |
Expert Insights:
-
The two ester carbonyl carbons are equivalent and appear as a single peak around 168 ppm.
-
The α-carbon signal at approximately 58 ppm is significantly shifted downfield due to the cumulative electron-withdrawing effect of the two adjacent carbonyl groups and the phenyl ring.[1]
-
The aromatic region shows multiple peaks corresponding to the protonated and quaternary (ipso) carbons of the phenyl ring.
Infrared (IR) Spectroscopy
The IR spectrum of diethyl phenylmalonate is dominated by strong absorptions characteristic of the ester functional groups and the aromatic ring.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (ester carbonyl) | ~1735 | Strong, sharp |
| C-O (ester) | ~1250-1150 | Strong |
| C-H (aromatic) | ~3100-3000 | Medium |
| C=C (aromatic) | ~1600, ~1495 | Medium to weak |
| C-H (aliphatic) | ~2980-2850 | Medium |
Trustworthiness of Protocol: The consistent appearance of a strong carbonyl stretch around 1735 cm⁻¹ is a reliable diagnostic tool for the presence of the ester groups in this and related molecules. The exact position can be influenced by the solvent and the electronic environment.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of diethyl phenylmalonate reveals a characteristic fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 236.[2][3]
Key Fragmentation Pathways:
-
Loss of an ethoxy group (-OC₂H₅): [M - 45]⁺ leading to a fragment at m/z 191.
-
Loss of an ethyl group (-C₂H₅): [M - 29]⁺ resulting in a fragment at m/z 207.
-
Loss of a carboxyl group (-COOC₂H₅): [M - 73]⁺ giving a fragment at m/z 163.
-
McLafferty rearrangement: This can lead to the loss of ethylene (C₂H₄) from the ester group, resulting in a fragment at m/z 208.
-
A base peak is often observed at m/z 163 or 118, corresponding to further fragmentation.[2][3]
Figure 2: Simplified fragmentation pathway of Diethyl Phenylmalonate.
Predictive Analysis: Spectroscopic Interpretation of Diethyl 2-methyl-2-phenylmalonate
The introduction of a methyl group at the α-position to form diethyl 2-methyl-2-phenylmalonate, C₁₄H₁₈O₄, is predicted to induce significant and predictable changes in its spectroscopic data.
Predicted Molecular Structure and Key Differences
Figure 3: Predicted structure of Diethyl 2-methyl-2-phenylmalonate.
The most significant structural change is the replacement of the α-hydrogen with a methyl group. This leads to the formation of a quaternary α-carbon.
Predicted ¹H NMR Spectrum
The absence of the α-hydrogen and the presence of a new methyl group will be the most telling features of the ¹H NMR spectrum.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ (ethyl) | ~1.2 | Triplet | 6H | ~7.1 |
| -CH₂- (ethyl) | ~4.2 | Quartet | 4H | ~7.1 |
| α-CH₃ (methyl) | ~1.9 | Singlet | 3H | N/A |
| Aromatic protons | ~7.2-7.4 | Multiplet | 5H | N/A |
Rationale for Predictions:
-
The signals for the two ethyl groups are expected to remain largely unchanged.
-
The key diagnostic signal will be the appearance of a new singlet at approximately 1.9 ppm, integrating to three protons, corresponding to the newly introduced α-methyl group. This signal is a singlet because there are no adjacent protons to couple with.
-
The singlet for the α-methine proton at ~4.7 ppm in diethyl phenylmalonate will be absent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reflect the presence of the new methyl carbon and the change in the nature of the α-carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (ethyl) | ~14 |
| -C H₂- (ethyl) | ~62 |
| α-C H₃ (methyl) | ~25 |
| α-C (quaternary) | ~60 |
| Aromatic C -H | ~127-129 |
| Aromatic ipso-C | ~140 |
| C =O (ester carbonyl) | ~171 |
Expert Analysis:
-
A new signal for the α-methyl carbon is predicted to appear in the aliphatic region, around 25 ppm.
-
The α-carbon, now a quaternary carbon, is expected to shift slightly further downfield to around 60 ppm due to the substitution effect of the methyl group.[1]
-
The chemical shifts of the ester carbonyls and the aromatic carbons are anticipated to experience minor changes.
Predicted Infrared (IR) Spectrum
The IR spectrum of diethyl 2-methyl-2-phenylmalonate is expected to be very similar to that of diethyl phenylmalonate, with subtle differences in the C-H stretching region.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| C=O (ester carbonyl) | ~1730 | Strong, sharp |
| C-O (ester) | ~1250-1150 | Strong |
| C-H (aromatic) | ~3100-3000 | Medium |
| C=C (aromatic) | ~1600, ~1495 | Medium to weak |
| C-H (aliphatic) | ~2980-2850 | Medium |
Key Differentiator: The primary difference will be the presence of C-H stretching and bending vibrations associated with the new methyl group, which will overlap with the existing aliphatic C-H signals. The sharp C-H stretch of the methine proton in diethyl phenylmalonate will be absent.
Predicted Mass Spectrum (MS)
The molecular weight of diethyl 2-methyl-2-phenylmalonate is 250.30 g/mol . The molecular ion peak (M⁺) is therefore expected at m/z 250.
Predicted Key Fragmentation Pathways:
-
Loss of an ethoxy group (-OC₂H₅): [M - 45]⁺ leading to a fragment at m/z 205.
-
Loss of an ethyl group (-C₂H₅): [M - 29]⁺ resulting in a fragment at m/z 221.
-
Loss of a carboxyl group (-COOC₂H₅): [M - 73]⁺ giving a fragment at m/z 177.
-
Loss of the methyl group (-CH₃): [M - 15]⁺ leading to a fragment at m/z 235, which would be the spectrum of the diethyl phenylmalonate radical cation. This would likely be a significant fragmentation pathway.
Experimental Protocols
The following are generalized, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Set the appropriate spectral width and acquisition time.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR-IR):
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR accessory.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The abundance of each ion is measured by a detector, and a mass spectrum is generated.
-
Figure 4: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic interpretation of this compound, while not widely documented with experimental data, can be confidently predicted through a thorough understanding of the principles of NMR, IR, and mass spectrometry, and by using the well-characterized diethyl phenylmalonate as a reference compound. The key diagnostic features for identifying diethyl 2-methyl-2-phenylmalonate are the absence of the α-methine proton signal and the appearance of a new singlet for the α-methyl group in the ¹H NMR spectrum, along with the corresponding changes in the ¹³C NMR spectrum and the mass spectrum. This guide provides the necessary framework for researchers to confidently identify and characterize this and related compounds.
References
-
PubChem. (n.d.). Diethyl phenylmalonate. Retrieved from [Link]
Sources
Health and safety information for handling Diethyl methyl(phenyl)malonate
A Comprehensive Guide to the Safe Handling of Diethyl Phenylmalonate
Introduction: Navigating the Synthesis Landscape with Diethyl Phenylmalonate
Diethyl phenylmalonate (CAS No. 83-13-6) is a versatile diester intermediate widely utilized by researchers and drug development professionals.[1][2] Its unique molecular structure, featuring a phenyl group attached to a malonate ester, makes it a valuable building block in organic synthesis, particularly for creating complex carboxylic acid derivatives and ketones.[1][2] It serves as a key component in the synthesis of various pharmaceuticals and other fine chemicals.[1] While it is an indispensable tool, a thorough understanding of its properties and associated handling requirements is paramount to ensure laboratory safety and experimental integrity.
This guide deviates from a standard template to provide a focused, in-depth analysis of Diethyl phenylmalonate. We will explore its hazard profile, establish robust protocols for its handling and storage, and outline clear, actionable emergency procedures. The causality behind each recommendation is explained, providing researchers with the rationale needed to cultivate a culture of safety and scientific excellence.
A Note on Chemical Nomenclature: The term "Diethyl methyl(phenyl)malonate" can be ambiguous. This guide focuses on Diethyl phenylmalonate (CAS No. 83-13-6) , as it is a common and well-documented laboratory chemical.[3] Professionals should always verify the specific substance and CAS number from the manufacturer's Safety Data Sheet (SDS) before handling.
Section 1: Physicochemical Properties and Hazard Identification
A foundational element of safe handling is understanding a chemical's intrinsic properties and potential hazards. Diethyl phenylmalonate is typically a colorless to pale yellow liquid or low-melting solid.[1][2][4] While several safety data sheets indicate that it is not classified as a hazardous substance or mixture under GHS/OSHA regulations, this does not mean it is entirely benign.[3] The toxicological properties have not been fully investigated, and it may cause irritation upon contact.[4][5]
Table 1: Physicochemical Data for Diethyl Phenylmalonate
| Property | Value | Source(s) |
| CAS Number | 83-13-6 | [2] |
| Molecular Formula | C₁₃H₁₆O₄ | [1][6] |
| Molecular Weight | 236.26 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Melting Point | 16 °C (lit.) | [2] |
| Boiling Point | 170-172 °C at 14 mmHg (lit.) | [2] |
| Density | 1.095 g/mL at 25 °C (lit.) | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether. | [1] |
Toxicological Profile: The primary hazards associated with Diethyl phenylmalonate are related to direct contact.[5]
-
Skin Contact: May cause skin irritation.[4][5][7] It may be harmful if absorbed through the skin.[7]
-
Ingestion: May cause irritation of the digestive tract.[5][7]
It is crucial to note that Diethyl phenylmalonate is not listed as a carcinogen by ACGIH, IARC, NTP, or OSHA.[7]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Controlling exposure is the cornerstone of chemical safety. This is achieved through a combination of engineering controls and appropriate PPE. The selection of PPE is not merely a checklist; it is a risk-mitigation strategy based on the chemical's properties and the specific laboratory procedure.
Engineering Controls:
-
Ventilation: Always handle Diethyl phenylmalonate in a well-ventilated area.[7][8] A certified chemical fume hood is the preferred engineering control to minimize inhalation of any vapors or mists, especially when heating the substance or creating aerosols.[9] Facilities should also be equipped with an eyewash station and a safety shower.[10]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling Diethyl phenylmalonate to prevent direct contact:
-
Eye and Face Protection: Chemical safety goggles are required.[5][11] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[12]
-
Hand Protection: Wear appropriate protective gloves, such as nitrile or natural rubber.[11][12] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of according to laboratory and institutional protocols.
-
Skin and Body Protection: A long-sleeved laboratory coat is required to protect skin and personal clothing.[11][12]
-
Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., a fume hood), respiratory protection is generally not required.[12][13] However, if exposure limits are exceeded or in the event of a large spill in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[10][11]
Section 3: Protocols for Safe Handling, Storage, and Disposal
Adherence to standardized protocols minimizes risks during routine laboratory operations.
Safe Handling:
-
Avoid all personal contact, including inhalation of vapors or mists.[5][9]
-
Wash hands and any exposed skin thoroughly after handling.[5][13]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[14]
-
Take measures to prevent the buildup of electrostatic charge.[15][16]
Storage:
-
Keep containers tightly closed to prevent contamination and potential leakage.[13]
-
Store away from incompatible materials. Diethyl phenylmalonate is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[7][11][13]
-
Waste containing this chemical should be stored separately from incompatible materials in a designated "Satellite Accumulation Area" (SAA).[11]
Waste Disposal:
-
All chemical waste must be disposed of in accordance with federal, state, and local regulations.[11]
-
Do not dispose of Diethyl phenylmalonate down the drain or into the environment.[17]
-
Collect waste material in its original container or a compatible, properly labeled waste container.[11] Do not mix with other waste streams unless directed by an environmental health and safety (EHS) professional.
-
Contact your institution's EHS department for guidance on proper disposal procedures, which may include incineration at a licensed chemical destruction plant.[3][8]
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of a laboratory incident. All personnel must be familiar with these procedures before beginning work with Diethyl phenylmalonate.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air immediately.[3][8] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[3][7] Seek medical aid if irritation develops or persists.[7]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting.[3][18] If the person is conscious and alert, rinse their mouth with water and have them drink two glasses of water.[3] Never give anything by mouth to an unconscious person.[3][8] Seek immediate medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][15][19]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, such as carbon monoxide (CO) and carbon dioxide (CO₂).[7][13]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][15][20]
Accidental Release Measures (Spill Cleanup): A spill presents both an exposure risk and a slip hazard. The response must be swift, systematic, and safe.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. Evacuate non-essential personnel from the area.[8]
-
Ventilate: Ensure the area is well-ventilated. Increase ventilation if it is safe to do so.[11]
-
Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Section 2, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Contain: For small spills, cover and absorb the chemical with an inert, non-combustible material such as vermiculite, sand, or earth.[7][11][20] Prevent the spill from entering drains or waterways.[17]
-
Collect: Carefully scoop or sweep up the absorbed material using non-sparking tools and place it into a suitable, closed, and properly labeled container for disposal.[8][11]
-
Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate decontaminating solution.
-
Dispose: Seal the waste container and handle it as hazardous waste. Contact your EHS department for pickup and disposal.[11]
References
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Methodological & Application
Application Note: A Two-Step Synthesis of Diethyl Methyl(phenyl)malonate Utilizing Claisen Condensation and Subsequent Alkylation
This guide provides a comprehensive, two-part protocol for the synthesis of diethyl methyl(phenyl)malonate, a valuable intermediate in the development of pharmaceutical compounds. The narrative structure deviates from rigid templates to offer a more intuitive and scientifically grounded walkthrough, suitable for researchers, chemists, and drug development professionals. Our approach first details the synthesis of the precursor, diethyl phenylmalonate, via a Claisen condensation followed by decarbonylation. This is a necessary route as the direct arylation of diethyl malonate is often inefficient.[1] The second part describes the subsequent methylation of this precursor to yield the target compound.
This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. All claims and procedural steps are supported by authoritative sources to uphold the highest standards of scientific integrity.
Part 1: Synthesis of Diethyl Phenylmalonate via Claisen Condensation
The synthesis of the diethyl phenylmalonate precursor is most effectively achieved through a crossed Claisen condensation between ethyl phenylacetate and diethyl oxalate, using sodium ethoxide as the base.[1][2] The resulting intermediate, diethyl phenyloxalylacetate, is then subjected to thermal decarbonylation to yield diethyl phenylmalonate.[3][4]
Mechanistic Rationale
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base.[5] In this specific application, sodium ethoxide deprotonates the α-carbon of ethyl phenylacetate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the condensation product.[6][7]
The choice of sodium ethoxide as the base is critical; it prevents transesterification, which would occur if a different alkoxide base were used, thereby preserving the ethyl ester groups.[8][9] A stoichiometric amount of base is required because the final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction.[5][6]
Experimental Workflow: Synthesis of Diethyl Phenylmalonate
Caption: Workflow for the base-catalyzed synthesis of diethyl phenylmalonate.
Detailed Protocol: Diethyl Phenylmalonate
This protocol is adapted from the robust and well-established procedure found in Organic Syntheses.[3][4]
Reagents & Equipment:
-
3-necked round-bottom flask (2 L)
-
Mechanical stirrer, reflux condenser, dropping funnel
-
Sodium metal
-
Absolute ethanol (high grade is essential)[3]
-
Diethyl oxalate
-
Ethyl phenylacetate
-
Dry diethyl ether
-
Sulfuric acid (concentrated)
-
Anhydrous sodium sulfate
-
Modified Claisen flask for vacuum distillation
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L three-necked flask equipped with a stirrer and reflux condenser, place 500 mL of absolute ethanol. Carefully add 23 g (1 gram-atom) of cleanly cut sodium in portions. The reaction is exothermic; allow for controlled reflux until all sodium has dissolved.
-
Expert Insight: The use of absolute (anhydrous) ethanol is critical to prevent the quenching of the sodium ethoxide base by water.
-
-
Claisen Condensation: Cool the resulting sodium ethoxide solution to 60°C. Through a dropping funnel, add 146 g (1 mole) of diethyl oxalate in a rapid stream with vigorous stirring. Immediately follow with the addition of 175 g (1.06 moles) of ethyl phenylacetate.[2][3]
-
Crystallization: Within minutes, the sodium salt of diethyl phenyloxalylacetate will begin to crystallize, forming a thick paste. Allow the mixture to cool to room temperature.[2][4]
-
Isolation of Intermediate: Stir the paste thoroughly with 800 mL of dry ether. Collect the solid sodium salt by suction filtration and wash it several times with dry ether.[3]
-
Acidification and Extraction: Liberate the ester by treating the sodium salt with a dilute solution of sulfuric acid (prepared by cautiously adding 29 mL of concentrated H₂SO₄ to 500 mL of water). Separate the resulting oily layer. Extract the aqueous layer three times with 100 mL portions of ether. Combine all organic layers.[3][4]
-
Drying: Dry the combined ethereal solution over anhydrous sodium sulfate and then remove the ether by distillation.[3]
-
Decarbonylation: Transfer the residual oil to a modified Claisen flask. Heat the flask in a metal bath under reduced pressure (~15 mmHg) to 175°C. Maintain this temperature until the evolution of carbon monoxide ceases (approx. 5-6 hours).[3][4]
-
Final Purification: After the reaction is complete, allow the apparatus to cool. Purify the resulting crude diethyl phenylmalonate by vacuum distillation. The fraction boiling at 158–162°C/10 mmHg is the desired product.[3] Expected yield is 80-85%.[3][4]
Part 2: Synthesis of this compound via Alkylation
With the diethyl phenylmalonate precursor in hand, the final step is the addition of a methyl group to the α-carbon. This is a classic malonic ester alkylation, proceeding via an Sₙ2 mechanism.
Mechanistic Rationale
The α-hydrogen of diethyl phenylmalonate is acidic due to the electron-withdrawing effect of the two adjacent ester carbonyl groups. Treatment with a strong base, such as sodium ethoxide, readily removes this proton to form a nucleophilic enolate.[10] This enolate then attacks an electrophilic methyl source, such as iodomethane, in a substitution reaction to form the new carbon-carbon bond, yielding the final product.[10][11]
Experimental Workflow: Alkylation of Diethyl Phenylmalonate
Caption: Workflow for the alkylation of diethyl phenylmalonate.
Detailed Protocol: this compound
Reagents & Equipment:
-
Flame-dried round-bottom flask with reflux condenser and dropping funnel
-
Sodium ethoxide or freshly prepared from sodium and anhydrous ethanol
-
Anhydrous ethanol
-
Diethyl phenylmalonate (from Part 1)
-
Iodomethane (Methyl Iodide)
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (1.05 equivalents) in anhydrous ethanol. Cool the solution in an ice bath. To this cooled solution, add diethyl phenylmalonate (1 equivalent) dropwise with stirring.[10]
-
Expert Insight: Anhydrous conditions are paramount to prevent protonation of the enolate, which would halt the reaction. Using a slight excess of base ensures complete formation of the enolate.
-
-
Alkylation: After the addition is complete, allow the mixture to stir for 30 minutes. Then, add iodomethane (1.1 equivalents) dropwise to the reaction mixture.[10]
-
Reaction Completion: Once the addition of iodomethane is complete, heat the mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).[10]
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water and transfer the mixture to a separatory funnel.[10][12]
-
Extraction and Washing: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash sequentially with water and then brine.[10]
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the final product by vacuum distillation.[10]
Quantitative Data Summary
| Parameter | Part 1: Precursor Synthesis | Part 2: Methylation | Source(s) |
| Primary Reactants | Ethyl phenylacetate, Diethyl oxalate | Diethyl phenylmalonate, Iodomethane | [3][10] |
| Base | Sodium Ethoxide | Sodium Ethoxide | [3][10] |
| Molar Ratio (Reactant:Base) | ~1:1 | ~1:1.05 | [3][10] |
| Solvent | Absolute Ethanol | Anhydrous Ethanol | [3][10] |
| Reaction Temperature | 60°C (Condensation), 175°C (Decarbonylation) | Reflux | [3][10] |
| Typical Reaction Time | 5-6 hours (Decarbonylation) | 2-6 hours (TLC monitored) | [3][10] |
| Expected Yield | 80-85% | >85% (typical for malonic ester alkylations) | [3][13] |
Characterization of Final Product
The final product, this compound, should be a colorless to yellowish liquid.[14] Its identity and purity should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl groups (triplet and quartet), the phenyl group protons (multiplet in the aromatic region), the methyl group (singlet), and the absence of the α-hydrogen signal present in the diethyl phenylmalonate starting material.[15]
-
¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.
-
Mass Spectrometry (MS): Electron impact mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₈O₄, MW: 250.29 g/mol ). Common fragmentation patterns for malonates include the loss of the ester moieties.[16]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong C=O stretching absorption for the ester groups, typically around 1730-1750 cm⁻¹.
Safety Precautions
All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[17][18][19]
-
Sodium Ethoxide: Highly corrosive, flammable, and water-reactive. It can cause severe burns.[17] Handle under an inert atmosphere and away from ignition sources. Do not allow contact with water.[17][19][20]
-
Iodomethane (Methyl Iodide): Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme care, using a syringe or cannula for transfers. Avoid inhalation and skin contact.
-
Diethyl Ether: Extremely flammable. Use in a system free of sparks and ignition sources.
-
General Handling: The reaction workup involves acids and organic solvents. Ensure proper quenching and waste disposal procedures are followed according to institutional guidelines.[21]
References
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Organic Chemistry Portal. Claisen Condensation. [Link]
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Wikipedia. Claisen condensation. [Link]
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Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
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The Art of the Bond: A Detailed Protocol for Palladium-Catalyzed Arylation of Diethyl Malonate
For researchers, synthetic chemists, and professionals in drug development, the creation of carbon-carbon (C-C) bonds with precision and efficiency is a cornerstone of molecular construction. Among the myriad of synthetic transformations, the palladium-catalyzed α-arylation of carbonyl compounds stands as a powerful tool for forging connections between sp²-hybridized aryl carbons and sp³-hybridized α-carbons. This application note provides a comprehensive guide to the palladium-catalyzed arylation of diethyl malonate, a key transformation for the synthesis of α-aryl malonates. These products are valuable intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and natural products.[1]
This document moves beyond a simple recitation of steps, offering insights into the causality behind experimental choices, ensuring a robust and reproducible protocol. We will delve into the reaction mechanism, explore the critical roles of the catalyst, ligand, and base, and provide a detailed, step-by-step experimental procedure, complete with troubleshooting advice.
The "Why": Understanding the Catalytic Cycle
The palladium-catalyzed α-arylation of carbonyl compounds, a class of reactions extensively developed by Buchwald, Hartwig, and Miura, proceeds through a well-established catalytic cycle.[1] A plausible mechanism for the arylation of diethyl malonate is depicted below. The cycle is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. Subsequently, the malonate enolate, generated by the action of a base, displaces the halide on the palladium center. The crucial C-C bond is then formed through reductive elimination, yielding the desired α-aryl malonate and regenerating the active palladium(0) catalyst.[2][3]
Figure 1: A simplified representation of the catalytic cycle for the palladium-catalyzed arylation of diethyl malonate.
Key Experimental Parameters: The Pillars of Success
The success of this cross-coupling reaction hinges on the careful selection of several key components: the palladium source, the phosphine ligand, the base, and the solvent.
| Component | Recommended Options | Rationale and Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These Pd(II) and Pd(0) sources are commonly used and are reduced in situ to the active Pd(0) catalyst.[4][5] The choice may depend on the specific ligand and reaction conditions. |
| Phosphine Ligand | P(t-Bu)₃, (1-Ad)P(t-Bu)₂, Q-phos, Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) | Sterically hindered and electron-rich phosphine ligands are crucial.[6][7][8][9] They promote the oxidative addition of the aryl halide and facilitate the reductive elimination step, leading to higher reaction efficiency, especially with less reactive aryl chlorides.[3][9] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | The base must be strong enough to deprotonate diethyl malonate to form the nucleophilic enolate. The choice of base can also influence the reaction rate and selectivity.[10] For base-sensitive substrates, weaker bases may be employed, though this might require longer reaction times.[10] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvents are essential to prevent catalyst deactivation.[4][10] The choice of solvent can affect the solubility of the reagents and the reaction temperature. |
Detailed Experimental Protocol
This protocol provides a general procedure for the palladium-catalyzed arylation of diethyl malonate with an aryl bromide. Researchers should optimize the conditions for their specific substrates.
Materials and Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Aryl bromide
-
Diethyl malonate
-
Anhydrous toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
-
Standard glassware for workup and purification (separatory funnel, round-bottom flasks, rotary evaporator)
-
Silica gel for column chromatography
Figure 2: A flowchart outlining the key steps of the experimental protocol.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%) to an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar.
-
Reagent Addition: Add sodium tert-butoxide (e.g., 1.2-1.5 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene (sufficient to achieve a reasonable concentration, e.g., 0.1-0.5 M).
-
Substrate Addition: Add the aryl bromide (1.0 equivalent) followed by diethyl malonate (e.g., 1.1-1.5 equivalents).
-
Reaction: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to obtain the desired diethyl arylmalonate.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive catalyst, poor quality reagents, presence of oxygen or moisture.[4] | Ensure all reagents are pure and solvents are anhydrous and properly degassed.[4] Consider using a different palladium precatalyst or ligand. Verify the integrity of the inert atmosphere. |
| Formation of side products (e.g., hydrodehalogenation) | Inefficient reductive elimination, catalyst decomposition. | Optimize the ligand-to-palladium ratio. Consider a more sterically hindered ligand to promote reductive elimination.[3] Lowering the reaction temperature may also be beneficial. |
| Diarylation of the malonate | Excess aryl halide or prolonged reaction time. | Use a slight excess of the malonate ester. Carefully monitor the reaction and stop it once the monoarylated product is maximized. |
Conclusion
The palladium-catalyzed arylation of diethyl malonate is a robust and versatile method for the synthesis of valuable α-aryl malonate building blocks. A thorough understanding of the reaction mechanism and the critical role of each component is paramount for achieving high yields and reproducibility. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can effectively harness the power of this transformation for their synthetic endeavors.
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D. A. Culkin, J. F. Hartwig. Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Acc. Chem. Res.2003 , 36 (4), 234–245. [Link]
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M. R. Biscoe, S. L. Buchwald. The Development of a Highly Active and Air-Stable Palladium Catalyst for the α-Arylation of Ketones. Org. Lett.2007 , 9 (10), 1971–1974. [Link]
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M. C. Willis. Palladium-Catalyzed α-Arylation of Carbonyl Compounds. In Modern Carbonyl Olefination, John Wiley & Sons, Ltd, 2004 ; pp 147–183. [Link]
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T. Hama, D. A. Culkin, J. F. Hartwig. Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. J. Am. Chem. Soc.2006 , 128 (15), 4976–4985. [Link]
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S. L. Buchwald, C. Mauger, G. A. Molander, J. P. Stambuli. A Highly Active and General Catalyst for the α-Arylation of Ketones. Org. Lett.2003 , 5 (22), 4215–4218. [Link]
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T. Hama, X. Liu, D. A. Culkin, J. F. Hartwig. Palladium-Catalyzed α-Arylation of Esters with Aryl Bromides and Chlorides. A Single Catalyst for Ketones and Esters. J. Am. Chem. Soc.2003 , 125 (33), 9892–9893. [Link]
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J. F. Hartwig, M. Kawatsura, M. A. Beare, J. M. Fox. A General and Efficient Method for the Palladium-Catalyzed α-Arylation of Ketones. J. Am. Chem. Soc.1999 , 121 (49), 11586–11587. [Link]
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D. A. Culkin, J. F. Hartwig. Palladium-Catalyzed α-Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. Org. Lett.2002 , 4 (6), 947–950. [Link]
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M. R. Netherton, C. Dai, K. Neuschütz, G. C. Fu. Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Unactivated Secondary Alkyl Halides. J. Am. Chem. Soc.2001 , 123 (41), 10099–10100. [Link]
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A. F. Littke, G. C. Fu. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angew. Chem. Int. Ed.1998 , 37 (24), 3387–3388. [Link]
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Application Notes and Protocols for Diethyl methyl(phenyl)malonate in Pharmaceutical Intermediate Synthesis
Abstract
Diethyl methyl(phenyl)malonate is a specialized α,α-disubstituted malonic ester that serves as a high-value intermediate in the synthesis of complex pharmaceutical molecules. Its structure, featuring a quaternary α-carbon substituted with both a methyl and a phenyl group, makes it an ideal precursor for creating specific, sterically defined active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis of this compound and its primary application in the construction of barbiturate derivatives, a class of drugs known for their effects on the central nervous system. We present detailed, field-proven protocols, explain the chemical principles behind the synthetic choices, and offer visualizations to clarify the reaction pathways.
Introduction: The Strategic Importance of α,α-Disubstituted Malonates
Malonic esters are foundational building blocks in organic synthesis, prized for the reactivity of their α-protons.[1] By deprotonating the active methylene group, a stabilized enolate is formed, which can be readily alkylated or arylated. The synthesis of this compound represents the culmination of this strategy, where the α-carbon has been sequentially substituted to create a precise three-dimensional scaffold.
Unlike its monosubstituted precursor, diethyl phenylmalonate, the quaternary α-carbon of this compound is no longer reactive towards deprotonation. Instead, its utility lies in the reactivity of its two ester groups, which can undergo cyclocondensation reactions with dinucleophiles to form a variety of heterocyclic systems.[2] This makes it a critical intermediate for pharmaceuticals where a methyl and a phenyl group at the same position are essential for biological activity. The most prominent application is in the synthesis of substituted barbituric acids, analogues of widely used anticonvulsant and sedative drugs like phenobarbital.[3][4]
Synthesis of the Key Intermediate: this compound
The primary and most efficient route to this compound is through the methylation of its precursor, diethyl phenylmalonate. This process is a classic example of malonic ester synthesis, where the nucleophilicity of a carbanion is leveraged to form a new carbon-carbon bond.
Causality of the Synthetic Approach
The choice of this pathway is dictated by fundamental chemical principles. Direct arylation of diethyl methylmalonate is challenging because aryl halides are generally poor electrophiles for this type of reaction.[3] Conversely, the proton on the α-carbon of diethyl phenylmalonate is significantly acidic (pKa ≈ 12-13 in DMSO) due to the inductive and resonance-stabilizing effects of both the phenyl ring and the two adjacent carbonyl groups.[5] This acidity allows for easy and complete deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate is a potent nucleophile that readily attacks an electrophilic methyl source, like iodomethane, in an SN2 reaction to yield the desired product.
Experimental Workflow: Synthesis of this compound
The following workflow outlines the laboratory-scale synthesis of the title compound from diethyl phenylmalonate.
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
Diethyl phenylmalonate (1.0 eq)
-
Sodium metal (1.05 eq)
-
Absolute Ethanol (anhydrous)
-
Iodomethane (1.1 eq)
-
Diethyl ether (for extraction)
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
5% HCl solution
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.05 eq) in small pieces to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl phenylmalonate (1.0 eq) dropwise at room temperature with stirring. Stir the mixture for 1 hour to ensure complete formation of the enolate.
-
Methylation: Cool the reaction mixture in an ice bath. Add iodomethane (1.1 eq) dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. To the residue, add cold water and extract the product with diethyl ether (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with 5% HCl solution, water, and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Application in Heterocyclic Synthesis: The Case of Barbiturates
The primary pharmaceutical application of this compound is as a precursor to 5-methyl-5-phenyl substituted barbiturates. This reaction is a cornerstone of heterocyclic chemistry, involving a base-catalyzed cyclocondensation with urea.[4][6]
Reaction Principle and Mechanism
The synthesis of the barbiturate ring system is a classic condensation reaction.[7] A strong base, typically sodium ethoxide, serves a dual purpose: it deprotonates one of the amide nitrogens of urea, significantly increasing its nucleophilicity. This activated urea then performs a twofold nucleophilic acyl substitution on the two ester carbonyls of the this compound. The reaction proceeds via a cyclization mechanism, eliminating two molecules of ethanol to form the stable six-membered pyrimidine-2,4,6-trione heterocyclic ring.[7] This method is highly reliable and widely documented for a range of substituted malonic esters.[8]
Caption: Reaction pathway for the synthesis of 5-Methyl-5-phenylbarbituric Acid.
Detailed Protocol: Synthesis of 5-Methyl-5-phenylbarbituric Acid
Materials:
-
This compound (1.0 eq)
-
Urea, dry (1.2 eq)
-
Sodium metal (2.1 eq)
-
Absolute Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Catalyst Preparation: In a large round-bottom flask fitted with a reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.1 eq) in an excess of absolute ethanol under an inert atmosphere.
-
Reactant Addition: To the sodium ethoxide solution, add dry urea (1.2 eq) and this compound (1.0 eq).
-
Condensation Reaction: Heat the reaction mixture to reflux. A solid sodium salt of the barbiturate will begin to precipitate. Continue refluxing for 6-8 hours to ensure the reaction goes to completion.
-
Solvent Removal: After the reflux period, distill off the excess ethanol.
-
Isolation of the Sodium Salt: To the remaining solid residue, add warm water to dissolve the sodium salt of the product.
-
Acidification and Precipitation: While stirring vigorously, carefully acidify the aqueous solution with concentrated HCl until the pH is acidic. The final product, 5-methyl-5-phenylbarbituric acid, will precipitate out of the solution as a white solid.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following table summarizes key physicochemical properties of the compounds involved in this synthetic pathway.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Diethyl Phenylmalonate | C₁₃H₁₆O₄ | 236.26 | 16.5 | 170-172 @ 14 mmHg |
| This compound | C₁₄H₁₈O₄ | 250.29 | N/A | N/A |
| 5-Methyl-5-phenylbarbituric Acid | C₁₁H₁₀N₂O₃ | 218.21 | ~181 | N/A |
Conclusion
This compound is a strategically important, though highly specific, pharmaceutical intermediate. Its synthesis via the robust and well-understood malonic ester alkylation provides a reliable source of this key building block. The subsequent cyclocondensation with urea offers a direct and efficient route to 5-methyl-5-phenyl substituted barbiturates, which are analogues of CNS-active drugs. The protocols detailed herein are based on established, authoritative chemical transformations and provide a clear pathway for researchers in drug development to synthesize these valuable heterocyclic scaffolds. This guide underscores the causality behind the synthetic choices, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of novel pharmaceutical agents.
References
-
Manchand, P. S., Coffen, D. L., & Schaer, B. (1994). Syntheses of Carprofen, a Carbazole-Based Non-Steroidal Anti-Inflammatory Agent. HETEROCYCLES, 39(2), 833.[Link]
- Google Patents. (2011). Synthesis of carprofen - CN101492412B.
-
Safrole. (n.d.). Diethyl(phenylacetyl)malonate Properties, Reactions, and Applications. [Link]
-
Synthesis Of Drugs. (2012). Laboratory Synthesis Of Carprofen. [Link]
-
Wikipedia. (n.d.). Diethyl phenylmalonate. [Link]
-
Ioniţă, G., et al. (2025). Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review. Chemistry & Biodiversity, e202401031.[Link]
-
Wikipedia. (n.d.). Methylphenobarbital. [Link]
-
ThaiScience. (n.d.). Synthesis of Phenobarbital, An anticonvulsant Drug. [Link]
- Google Patents. (2014). Preparation method for 5-ethyl-5-phenyl barbituric acid - CN102311394B.
-
Wikipedia. (n.d.). Barbiturate. [Link]
-
Filo. (2025). Give the synthesis of Diethyl malonate? Explain the synthesis of barbituric acid. [Link]
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- 8. thaiscience.info [thaiscience.info]
Step-by-step procedure for hydrolysis and decarboxylation of phenylmalonic esters
Application Notes & Protocols
Topic: Step-by-Step Procedure for the Hydrolysis and Decarboxylation of Phenylmalonic Esters
Introduction: The Strategic Conversion of Phenylmalonic Esters to Phenylacetic Acids
The transformation of phenylmalonic esters, such as diethyl phenylmalonate, into their corresponding phenylacetic acids is a cornerstone reaction in modern organic synthesis. This two-stage process, involving a sequential hydrolysis and decarboxylation, provides a robust and high-yielding pathway to valuable carboxylic acid derivatives. These products serve as critical building blocks in the pharmaceutical industry for synthesizing a range of therapeutics, including anticonvulsants like phenobarbital, and in the manufacturing of fine chemicals.[1][2]
The elegance of this synthesis lies in its efficiency and the predictable nature of its underlying mechanisms. The malonic ester moiety acts as a synthetic equivalent of a carboxymethyl anion, enabling the formation of α-phenyl substituted carboxylic acids that would be challenging to access through other routes.[3] This guide provides a detailed exploration of the reaction's mechanistic underpinnings, a comprehensive, field-proven protocol, and critical insights to ensure successful execution for researchers and drug development professionals.
Pillar 1: Mechanistic Rationale and Causality
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The process unfolds in two distinct, sequential chemical events: saponification followed by decarboxylation.
Stage 1: Base-Catalyzed Hydrolysis (Saponification)
The initial step is the hydrolysis of the two ester groups of diethyl phenylmalonate to form a dicarboxylic acid. While this can be catalyzed by either acid or base, base-catalyzed hydrolysis (saponification) is overwhelmingly preferred in practice.
The rationale for this choice is rooted in chemical kinetics and equilibrium principles. Acid-catalyzed hydrolysis is a reversible process, meaning the reaction can proceed in the reverse direction (esterification), limiting the final yield.[4] In contrast, base-catalyzed hydrolysis is effectively irreversible.[4][5] The reaction proceeds via a nucleophilic acyl substitution, where a hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide ion. In the final, crucial step, the highly basic ethoxide deprotonates the newly formed carboxylic acid. This acid-base reaction forms a carboxylate salt and ethanol, a process with a large negative free energy change that drives the entire hydrolysis sequence to completion.[6]
Caption: Mechanism of base-catalyzed hydrolysis (saponification).
Stage 2: Thermal Decarboxylation
Upon successful hydrolysis and acidification, phenylmalonic acid is formed. This molecule belongs to a class of compounds known as β-dicarboxylic acids, which are uniquely susceptible to decarboxylation upon heating.[7] The presence of a carbonyl group two carbons away (at the beta position) from a carboxyl group facilitates the loss of carbon dioxide through a concerted, six-membered cyclic transition state.[8][9]
This intramolecular rearrangement is thermally efficient and results in the formation of an enol intermediate. The enol, being the less stable tautomer, rapidly rearranges to the final, thermodynamically favored phenylacetic acid product.[7][10] This step is what ultimately forges the desired substituted acetic acid structure.
Caption: Mechanism of thermal decarboxylation.
Pillar 2: Validated Experimental Protocol
This protocol provides a reliable method for the conversion of diethyl phenylmalonate to phenylacetic acid.
Materials and Equipment
-
Reagents: Diethyl phenylmalonate, potassium hydroxide (KOH) or sodium hydroxide (NaOH), ethanol (95% or absolute), concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), diethyl ether, anhydrous sodium sulfate or magnesium sulfate, deuterated chloroform (for NMR).
-
Equipment: Round-bottom flask (appropriate size), reflux condenser, magnetic stirrer with hot plate, heating mantle, separatory funnel, Büchner funnel and flask, rotary evaporator, pH paper, standard laboratory glassware.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11][12]
-
Reagent Handling: Both KOH and NaOH are corrosive strong bases. Concentrated acids are highly corrosive. Handle these reagents with extreme care in a well-ventilated fume hood.[13] Diethyl ether is extremely flammable; ensure there are no nearby ignition sources.[14]
-
Reaction Conditions: The acidification of the basic reaction mixture is highly exothermic. Perform this step slowly in an ice bath to maintain control of the temperature.[13]
Step-by-Step Methodology
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- 13. quora.com [quora.com]
- 14. fishersci.com [fishersci.com]
Application Notes & Protocols: The Synthesis of Phenobarbital via Diethyl Ethyl(phenyl)malonate
Abstract
Phenobarbital, 5-ethyl-5-phenylbarbituric acid, is a cornerstone medication in the management of seizure disorders, first synthesized in 1912.[1] Its production is a classic example of heterocyclic synthesis in medicinal chemistry, primarily involving the condensation of a disubstituted malonic ester with urea.[2] This document provides a detailed technical guide on the synthesis of phenobarbital, focusing on the critical condensation step involving diethyl ethyl(phenyl)malonate and urea. We will explore the underlying chemical principles, provide a comprehensive, step-by-step laboratory protocol, and discuss the rationale behind key experimental choices to ensure both reproducibility and a thorough understanding of the process.
Introduction: The Strategic Role of Diethyl Ethyl(phenyl)malonate
The general synthesis of barbiturates relies on the condensation of a C-5 disubstituted malonic ester with urea, catalyzed by a strong base.[3][4] The specific substituents on the alpha-carbon of the malonic ester directly determine the final structure and pharmacological properties of the barbiturate.[3][5] For phenobarbital, the required precursor is diethyl ethyl(phenyl)malonate . The ethyl and phenyl groups at this position are essential for the resulting 5-ethyl-5-phenyl structure of the final drug, which dictates its long-acting anticonvulsant properties.[6][7]
The synthesis of diethyl ethyl(phenyl)malonate itself is a multi-step process, often starting from benzyl cyanide.[2][6] This pathway typically involves the formation of diethyl phenylmalonate, which is then alkylated with an ethyl group (e.g., using ethyl bromide) to yield the target precursor.[2][5][6]
The overall synthetic pathway can be visualized as follows:
Caption: Classical synthetic pathway of Phenobarbital.[2]
Chemical Principle & Reaction Mechanism
The core of phenobarbital synthesis is a base-catalyzed condensation reaction between diethyl ethyl(phenyl)malonate and urea. This reaction is a twofold nucleophilic acyl substitution, leading to the formation of the stable six-membered pyrimidine ring.[3]
Role of the Base (Sodium Ethoxide): A strong base, typically sodium ethoxide (NaOEt) prepared in situ from sodium metal and absolute ethanol, is essential.[8] Its primary function is to deprotonate urea, transforming it into a much more potent nucleophile (the ureate anion).[3] While the malonic ester also has acidic α-hydrogens, the deprotonation of urea is a key step to initiate the attack on the ester's carbonyl carbons.[1]
Mechanism:
-
Deprotonation: Sodium ethoxide deprotonates urea to form the ureate anion.
-
First Nucleophilic Attack: The ureate anion attacks one of the electrophilic carbonyl carbons of diethyl ethyl(phenyl)malonate, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating a molecule of ethanol to form an N-acylated urea derivative.
-
Intramolecular Cyclization: The second nitrogen of the urea derivative, now positioned favorably, attacks the remaining ester carbonyl group in an intramolecular fashion.
-
Second Elimination & Tautomerization: A second molecule of ethanol is eliminated, forming the cyclic barbiturate ring. The product initially exists as the sodium salt of phenobarbital. Subsequent acidification protonates the molecule, which can then tautomerize to the more stable tri-keto form.[6]
Detailed Experimental Protocol: Synthesis of Phenobarbital
This protocol details the final condensation step to produce phenobarbital from diethyl ethyl(phenyl)malonate.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Sodium (Na) metal | 22.99 | 5.75 g (0.25 g-atom) | Finely cut, handle with extreme caution. |
| Absolute Ethanol (C₂H₅OH) | 46.07 | 125 mL | Must be anhydrous. |
| Diethyl ethyl(phenyl)malonate | 250.29 | 62.5 g (0.25 mol) | The key precursor. |
| Urea (CH₄N₂O) | 60.06 | 18.0 g (0.30 mol) | Must be thoroughly dried. |
| Hydrochloric Acid (HCl), concentrated | 36.46 | ~25 mL | For acidification. |
| Deionized Water | 18.02 | As needed | For work-up and washing. |
| Ethanol (95%) | - | As needed | For recrystallization. |
Equipment Setup
-
500 mL three-necked round-bottom flask
-
Reflux condenser fitted with a calcium chloride drying tube
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle or oil bath
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Step-by-Step Procedure
Part A: Preparation of Sodium Ethoxide
-
Set up the three-necked flask with the stirrer and reflux condenser. Ensure all glassware is perfectly dry.
-
In the flask, place 125 mL of absolute ethanol.
-
Carefully add 5.75 g of finely cut sodium metal to the ethanol in small portions. The reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and no nearby ignition sources.
-
Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide in ethanol.
Part B: Condensation Reaction
-
To the freshly prepared sodium ethoxide solution, add 62.5 g of diethyl ethyl(phenyl)malonate via the dropping funnel while stirring.[3]
-
In a separate beaker, dissolve 18.0 g of dry urea in a minimum amount of hot absolute ethanol (~125 mL).[3][7]
-
Add the hot urea solution to the reaction flask.[3]
-
Heat the reaction mixture to reflux using a heating mantle or oil bath (approx. 110-115°C) and maintain reflux with continuous stirring for 7-8 hours. A white precipitate, the sodium salt of phenobarbital, will form.[3][8]
Part C: Work-up and Purification
-
After the reflux period, cool the reaction mixture.
-
Add approximately 250 mL of warm water (50°C) to dissolve the precipitated sodium salt.[8]
-
Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH with litmus or pH paper until the solution is strongly acidic.[3][7] This protonates the salt, causing the crude phenobarbital to precipitate out as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude phenobarbital by suction filtration using a Büchner funnel.[8]
-
Wash the solid product on the filter with several portions of cold deionized water to remove inorganic salts.[8]
-
Recrystallization: Purify the crude product by recrystallizing from aqueous ethanol (approximately 30-50% ethanol in water). Dissolve the crude solid in a minimum amount of hot solvent, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form pure crystals.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry in an oven at 100-110°C to a constant weight.[3][8]
The experimental workflow is summarized in the diagram below:
Caption: Experimental workflow for Phenobarbital synthesis.
Characterization
-
Melting Point: The expected melting point of pure phenobarbital is 174-178°C.
-
Thin Layer Chromatography (TLC): The purity of the synthesized compound can be assessed using TLC with an appropriate solvent system (e.g., ethyl acetate/hexane) and compared to a standard sample of phenobarbital.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching (around 3200 cm⁻¹), C=O stretching of the amide groups (around 1700-1750 cm⁻¹), and aromatic C-H stretching.[9]
Safety Precautions
-
Sodium Metal: Highly reactive with water and alcohols. It is corrosive and can cause severe burns. Handle only with forceps in a dry environment. The reaction with ethanol produces flammable H₂ gas.
-
Absolute Ethanol: Highly flammable. Keep away from open flames and sparks.
-
Concentrated Hydrochloric Acid: Highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Phenobarbital: A controlled substance with sedative and hypnotic effects. Avoid inhalation and skin contact.
All procedures should be carried out in a well-ventilated fume hood by trained personnel.
References
-
Synthesis of Phenobarbital, An anticonvulsant Drug. (2004). Thai Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
-
PHENOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, April 21). Gpatindia. Retrieved January 17, 2026, from [Link]
- CN115925543A - Synthesis method of diethyl phenylethylmalonate. (n.d.). Google Patents.
-
Barbiturate. (n.d.). SlidePlayer. Retrieved January 17, 2026, from [Link]
-
Barbituric acid. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). Polycyclic Aromatic Compounds. Retrieved January 17, 2026, from [Link]
-
Diethyl phenylmalonate. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Phenobarbital Synthesis. (n.d.). Hooghly Women's College. Retrieved January 17, 2026, from [Link]
Sources
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- 5. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications [mdpi.com]
- 6. PHENOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. thaiscience.info [thaiscience.info]
Application Note & Protocol: Experimental Setup for the Alkylation of Diethyl Phenylmalonate
For: Researchers, scientists, and drug development professionals.
Abstract
The alkylation of diethyl phenylmalonate is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of various pharmaceutical compounds, including phenobarbital and other barbiturates.[1][2] This application note provides a comprehensive guide to the experimental setup, execution, and analysis of this reaction. It delves into the underlying chemical principles, offers a detailed, field-tested protocol, and includes essential safety, monitoring, and troubleshooting advice to ensure a successful and reproducible outcome.
Mechanistic Rationale and Theoretical Framework
The alkylation of diethyl phenylmalonate proceeds via a classic malonic ester synthesis pathway. The core of this reaction lies in the heightened acidity of the α-hydrogen located on the carbon between the two carbonyl groups (pKa ≈ 11.8-13).[3] This acidity allows for facile deprotonation by a suitable base, typically an alkoxide, to form a resonance-stabilized enolate. This enolate is an excellent soft nucleophile that readily participates in a nucleophilic substitution reaction (SN2) with an alkyl halide to form the desired C-alkylated product.[3][4]
The process unfolds in two primary stages:
-
Enolate Formation: A base, such as sodium ethoxide (NaOEt), abstracts the acidic α-hydrogen from diethyl phenylmalonate. The resulting negative charge is delocalized across the oxygen atoms of both carbonyl groups, creating a stable enolate intermediate.[3][5][6] The use of sodium ethoxide in an ethanol solvent is strategic; it prevents transesterification that could occur with other alkoxide bases.[5]
-
Nucleophilic Attack (SN2): The generated enolate attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide and forming a new carbon-carbon bond.[3][4] This step is most efficient with primary alkyl halides.
Caption: Reaction mechanism for the alkylation of diethyl phenylmalonate.
Materials, Reagents, and Equipment
Successful execution requires high-purity reagents and properly dried glassware. All quantitative data is summarized for a representative reaction in the table below.
| Reagent / Material | Grade | Supplier Example | Amount (for sample reaction) | Moles (for sample reaction) | Key Considerations |
| Diethyl Phenylmalonate | ≥98% | Sigma-Aldrich | 11.81 g (10.8 mL) | 50.0 mmol | Ensure it is free of acidic impurities. |
| Sodium Ethoxide (NaOEt) | ≥96% (solid) or 21% w/w in Ethanol | Acros Organics, BASF | 3.74 g (solid) | 55.0 mmol (1.1 eq) | Highly hygroscopic and corrosive. Handle under inert gas.[7][8][9][10] |
| Absolute Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific | 100 mL | - | Must be anhydrous to prevent quenching the base. |
| Ethyl Bromide (EtBr) | ≥98% | Alfa Aesar | 6.0 g (4.1 mL) | 55.0 mmol (1.1 eq) | Primary alkyl halide used as an example. Lachrymatory. |
| Diethyl Ether | Anhydrous | J.T. Baker | As needed for extraction | - | Use for work-up. |
| Saturated NaCl solution | - | Lab prepared | As needed for washing | - | Aqueous brine solution. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Lab prepared | As needed for drying | - | Drying agent for the organic phase. |
| Equipment | |||||
| Three-neck round-bottom flask | 250 mL | - | 1 | - | Oven-dried before use. |
| Reflux condenser | - | - | 1 | - | With connections for inert gas and bubbler. |
| Dropping funnel | 50 mL | - | 1 | - | For controlled addition of the alkyl halide. |
| Magnetic stirrer and stir bar | - | - | 1 | - | For efficient mixing. |
| Heating mantle / Oil bath | - | - | 1 | - | For temperature control. |
| Inert gas supply (N₂ or Ar) | - | - | 1 | - | Manifold with bubbler to maintain a positive pressure. |
| TLC plates (Silica gel 60 F₂₅₄) | - | Merck | As needed | - | For reaction monitoring.[11] |
Detailed Experimental Protocol
This protocol details the alkylation of diethyl phenylmalonate with ethyl bromide as a representative primary alkyl halide.
Critical Safety Precautions
-
Sodium Ethoxide: A flammable solid that is self-heating and may catch fire.[9] It is highly corrosive and causes severe skin and eye burns.[7][8][10] It reacts violently with water. All handling must be done under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[8][9]
-
Ethyl Bromide: A volatile and toxic lachrymator. Handle exclusively in a well-ventilated fume hood.
-
Solvents: Ethanol and diethyl ether are highly flammable. Ensure no ignition sources are present. Ground and bond all equipment to prevent static discharge.[9][12]
Step-by-Step Methodology
Caption: General experimental workflow for the alkylation of diethyl phenylmalonate.
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel. Flame- or oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Enolate Generation: To the reaction flask, add 100 mL of anhydrous ethanol. Carefully add 3.74 g (55.0 mmol) of solid sodium ethoxide under a positive pressure of inert gas. Stir the mixture until all the sodium ethoxide has dissolved. To this solution, add 11.81 g (50.0 mmol) of diethyl phenylmalonate via syringe. Stir the resulting solution at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Charge the dropping funnel with 6.0 g (55.0 mmol) of ethyl bromide. Add the ethyl bromide dropwise to the stirred enolate solution over 15-20 minutes. An exothermic reaction may be observed.
-
Reaction and Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78-80 °C) using a heating mantle or oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11][13][14]
-
TLC Procedure: Withdraw a small aliquot from the reaction, quench it with a drop of water, and extract with a small amount of ethyl acetate. Spot the organic layer on a silica gel plate alongside a spot of the starting diethyl phenylmalonate. A common eluent system is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is progressing.[11] The reaction is typically complete within 2-4 hours.
-
-
Work-up: Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash them with saturated sodium chloride solution (brine, 1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[15][16] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield diethyl 2-ethyl-2-phenylmalonate as a colorless oil.
Characterization and Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the singlet corresponding to the acidic α-hydrogen (around 4.5-5.0 ppm for the starting material) is a key indicator of successful alkylation. New signals corresponding to the added alkyl group will appear (e.g., for an ethyl group, a quartet and a triplet).
-
¹³C NMR: The appearance of new signals for the alkyl group carbons confirms the alkylation.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group.
-
Infrared (IR) Spectroscopy: The characteristic C=O stretch of the ester groups will be present in both starting material and product (around 1730-1750 cm⁻¹).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive base due to moisture exposure. 2. Solvent not properly dried. 3. Alkylating agent is secondary, tertiary, or sterically hindered (leading to elimination). | 1. Use fresh, properly stored sodium ethoxide. Handle under strictly anhydrous conditions. 2. Use high-purity anhydrous ethanol. 3. This reaction works best with primary alkyl halides. Consider a different synthetic route for more hindered substrates. |
| Presence of Dialkylated Product | 1. Use of excess base or alkylating agent. 2. The mono-alkylated product's remaining α-hydrogen is still slightly acidic. | 1. Use stoichiometric amounts or a slight excess (1.05-1.1 eq) of base and alkyl halide. 2. Add the alkylating agent slowly at a controlled temperature. If dialkylation is desired, a second equivalent of base and alkyl halide can be added after the first alkylation is complete.[17] |
| Reaction Stalls | 1. Insufficient base. 2. Alkylating agent is unreactive (e.g., alkyl chloride). | 1. Ensure 1.05-1.1 equivalents of active base are used. 2. Use a more reactive alkyl halide (I > Br > Cl). A catalytic amount of sodium iodide can be added to convert an alkyl chloride/bromide to the more reactive iodide in situ (Finkelstein reaction). |
References
-
Wikipedia. (n.d.). Diethyl phenylmalonate. [Link]
- Google Patents. (2023).
-
Piórko, A., Abd-El-Aziz, A. S., & Sutherland, R. G. (1988). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1, 469-473. [Link]
-
Levene, P. A., & Meyer, G. M. (1932). Ethyl Phenylmalonate. Organic Syntheses, 12, 38. [Link]
-
OpenOChem Learn. (n.d.). Malonic Ester Synthesis. [Link]
-
Keglevich, G. (2018). Alkylation of diethyl malonate (1) under microwave (MW) conditions. ResearchGate. [Link]
-
Ashenhurst, J. (2019). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
-
The Royal Society of Chemistry. (2020). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. RSC Advances. [Link]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]
-
ResearchGate. (2012). S. Monitoring of the reaction progress (session 2) by TLC after one hour. [Link]
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Definitive Structural Elucidation of Diethyl methyl(phenyl)malonate via High-Resolution ¹H NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of Diethyl methyl(phenyl)malonate using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a key intermediate in the synthesis of various organic compounds, including pharmaceuticals like phenobarbital, unambiguous structural verification is paramount. This document moves beyond a simple procedural outline, offering a detailed examination of the underlying principles, a field-proven experimental protocol, and a complete guide to spectral interpretation. We delve into the causality behind experimental choices, ensuring a robust and reproducible methodology. The protocols and analyses presented herein are designed to equip researchers with the expertise to confidently verify the structure and purity of this compound.
Guiding Principles: Decoding Molecular Structure with ¹H NMR
Proton NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of hydrogen nuclei (protons). The resulting spectrum is a plot of signal intensity versus chemical shift, which reveals three key pieces of information for structural elucidation:
-
Chemical Shift (δ): The position of a signal along the x-axis (measured in parts per million, ppm) indicates the electronic environment of a proton. Protons near electronegative atoms or aromatic rings are "deshielded" and appear at a higher chemical shift (downfield). Protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield).
-
Integration: The area under a signal is directly proportional to the number of protons it represents. By comparing the integration values of different signals, one can determine the relative ratio of protons in different environments.
-
Spin-Spin Coupling (J-coupling): Protons on adjacent, non-equivalent carbon atoms interact through the intervening chemical bonds, a phenomenon known as J-coupling or spin-spin coupling.[1][2] This interaction splits a single signal into multiple lines (a multiplet). The multiplicity is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons. The spacing between these lines, the coupling constant (J), is measured in Hertz (Hz) and is a critical parameter for confirming connectivity within the molecule.[3] Coupled protons must exhibit the same J-value.
Predicted ¹H NMR Spectrum of this compound
A thorough understanding of the target molecule's structure allows for an accurate prediction of its ¹H NMR spectrum. This compound possesses four distinct proton environments, which are expected to produce a characteristic pattern of signals.
Caption: Molecular structure and key ¹H-¹H coupling.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Phenyl Protons | Ar-H | 7.20 - 7.40 | Multiplet (m) | 5H | - | Protons on the aromatic ring are significantly deshielded. The overlapping signals from ortho, meta, and para positions typically resolve as a complex multiplet. |
| Ethyl Methylene | Hₐ | ~ 4.25 | Quartet (q) | 4H | ~ 7.1 | These protons are adjacent to an ester oxygen (deshielding) and a methyl group (n=3, n+1=4). |
| Alpha Methyl | Hₘ | ~ 1.95 | Singlet (s) | 3H | - | This methyl group is attached to the quaternary carbon and has no adjacent protons (n=0, n+1=1). |
| Ethyl Methyl | Hₑ | ~ 1.25 | Triplet (t) | 6H | ~ 7.1 | These protons are adjacent to a methylene group (n=2, n+1=3). |
Experimental Protocol: From Sample to Spectrum
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum.
Caption: Standard workflow for ¹H NMR analysis.
A. Sample Preparation
The quality of the NMR spectrum is profoundly affected by the quality of the sample.[4]
-
Weighing the Sample: Accurately weigh between 5-25 mg of your synthesized this compound.[4][5][6] While smaller quantities can be used, this amount ensures a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection and Dissolution: Use a deuterated solvent, typically 0.6-0.7 mL of Chloroform-d (CDCl₃), as it is invisible in the ¹H spectrum and provides the deuterium signal required for the spectrometer's lock system.[5] It is best practice to dissolve the sample in a small vial before transferring it to the NMR tube to ensure complete dissolution.[4][5]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of Tetramethylsilane (TMS). TMS is chemically inert and its signal is defined as 0.00 ppm.
-
Filtration and Transfer: To avoid spectral artifacts like broad lines, it is critical to remove any solid particulates.[4][6] Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[4][6] Do not use cotton wool, as it can leach impurities soluble in organic solvents.[6] Cap the tube securely.
B. NMR Instrument Setup & Data Acquisition
-
Sample Insertion: Place the NMR tube into a spinner turbine and adjust its depth using a depth gauge to ensure it is correctly positioned within the NMR probe's coil.
-
Locking and Shimming: After inserting the sample into the magnet, the instrument's software is used to "lock" onto the deuterium frequency of the solvent. This compensates for any magnetic field drift. "Shimming" is the process of adjusting the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp, well-resolved peaks.[5]
-
Parameter Setup: Set the appropriate acquisition parameters. For a standard ¹H experiment, this includes setting the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8 or 16 for a sample of this concentration), and the relaxation delay.
-
Acquisition: Initiate the experiment. The spectrometer will pulse the sample with radiofrequency energy and record the resulting signal, known as the Free Induction Decay (FID).[7]
C. Data Processing
The raw FID data must be mathematically processed to generate the final, interpretable spectrum.[7][8][9]
-
Fourier Transformation (FT): The FID is a time-domain signal. A Fourier Transform is applied to convert it into the familiar frequency-domain spectrum.[8][10]
-
Phase Correction: The transformed spectrum will have phase distortions. A manual or automatic phase correction must be applied to ensure all peaks are in the positive, pure absorption mode.[8][11]
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectrum's baseline, making integration more accurate.[8]
-
Referencing: Calibrate the x-axis by setting the TMS peak to exactly 0.00 ppm. If TMS is not used, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used as a secondary reference.
-
Integration and Peak Picking: Use the software to integrate the area under each signal and to label the exact chemical shift of the peak maxima.
Data Analysis and Interpretation
Compare the processed experimental spectrum to the predicted data in Table 1.
-
Verify Chemical Shifts: Confirm that the signals appear in the expected regions. A multiplet should be present in the aromatic region (~7.2-7.4 ppm), a quartet around 4.25 ppm, a singlet around 1.95 ppm, and a triplet around 1.25 ppm.
-
Check Integration Ratios: Set the integration of one distinct peak to a known value (e.g., the singlet for the 3H of the alpha-methyl group). The other peaks should scale to the correct relative ratios: 5H (aromatic), 4H (quartet), and 6H (triplet).
-
Confirm Coupling Constants: Measure the J-values for the coupled quartet and triplet. The spacing between the lines in both multiplets must be identical (approximately 7.1 Hz), confirming the ethyl group connectivity.
Conclusion
The combination of chemical shift, integration, and spin-spin coupling data from ¹H NMR spectroscopy provides an unambiguous confirmation of the structure of this compound. The protocol detailed in this application note establishes a robust and reliable method for acquiring high-quality spectral data. By following this comprehensive guide, researchers in organic synthesis and drug development can ensure the structural integrity and purity of this important chemical intermediate with a high degree of confidence.
References
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]
-
Wikipedia. (n.d.). J-coupling. Wikipedia. [Link]
-
The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. The MetaRbolomics book. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Scribd. (n.d.). NMR Data Processing Guide. Scribd. [Link]
-
University of Arizona. (n.d.). NMR Sample Preparation. [Link]
-
ResearchGate. (n.d.). How to Prepare Samples for NMR. ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. [Link]
-
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. [Link]
-
eMagRes. (n.d.). NMR Data Processing. [Link]
-
Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. [Link]
-
MDPI. (n.d.). NMR Spectra of New Compounds. [Link]
-
National Institutes of Health. (n.d.). Diethyl (phenylmethylene)malonate. PubChem. [Link]
-
YouTube. (2017, May 5). MestreNova Tutorial: A quick guide on NMR analysis processing. [Link]
-
University of Calgary. (n.d.). Ch 13 - Coupling. [Link]
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- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 8. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 9. scribd.com [scribd.com]
- 10. cdn.fraserlab.com [cdn.fraserlab.com]
- 11. youtube.com [youtube.com]
Analysis of Diethyl methyl(phenyl)malonate Derivatives by Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl methyl(phenyl)malonate and its derivatives are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry for creating a range of therapeutics, including barbiturates like phenobarbital.[1][2] Accurate and reliable analytical methods are essential for reaction monitoring, impurity profiling, and quantitative analysis. This application note provides a comprehensive guide to the analysis of these compounds using mass spectrometry (MS), detailing protocols for both structural elucidation by Gas Chromatography-Mass Spectrometry (GC-MS) and sensitive quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind experimental choices, characteristic fragmentation patterns, and provide validated, step-by-step protocols for immediate laboratory implementation.
Introduction: The Analytical Imperative
The malonic ester synthesis is a cornerstone of carbon-carbon bond formation, enabling the creation of complex molecular architectures from relatively simple precursors like diethyl malonate.[1] When functionalized with methyl and phenyl groups, these compounds become direct precursors to a variety of active pharmaceutical ingredients (APIs). The structural integrity, purity, and concentration of these intermediates directly impact the yield, safety, and efficacy of the final drug product.
Mass spectrometry offers unparalleled sensitivity and specificity, making it the premier technique for this analytical challenge. By coupling it with chromatographic separations (GC or LC), we can resolve complex mixtures and unambiguously identify and quantify target analytes. This guide is structured to provide both the foundational knowledge and the practical steps required to develop and implement robust MS-based methods for this important class of molecules.
Experimental Workflow Overview
A successful analysis hinges on a logical and well-executed workflow. The process begins with meticulous sample preparation to ensure compatibility with the chosen analytical system and concludes with rigorous data interpretation.
Caption: Overall experimental workflow from sample preparation to final report.
Sample Preparation: The Foundation of Quality Data
The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration. Garbage in, garbage out; this step cannot be overlooked.
Protocol 1: Preparation of Analytical Stock and Working Solutions
This protocol is designed for creating standards for calibration and system suitability checks.
-
Reagent & Material Preparation:
-
Analyte: this compound reference standard (>98% purity).
-
Solvents: HPLC-grade or MS-grade methanol, acetonitrile, and deionized water. The choice depends on the analytical method (GC or LC). For LC-MS, a 50:50 mixture of acetonitrile and water is a robust starting point.[3]
-
Equipment: Calibrated analytical balance, Class A volumetric flasks, and micropipettes.
-
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.
-
Rationale: Using a 10 mg mass minimizes weighing errors while conserving the reference standard.
-
Add approximately 5 mL of the chosen solvent (e.g., methanol) and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the 10 mL mark with the solvent. This is your Stock Solution . It should be stored at 2-8°C and is typically stable for several months.
-
-
Working Solution Preparation (e.g., 1-1000 ng/mL):
-
Perform serial dilutions from the Stock Solution using the mobile phase as the diluent.
-
Rationale: Using the mobile phase as the diluent minimizes solvent-effect issues during chromatographic injection, leading to better peak shapes.[4]
-
For a 10 µg/mL intermediate solution, dilute 100 µL of the Stock Solution into 10 mL of diluent.
-
Use this intermediate solution to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). These working solutions should be prepared fresh daily.
-
Method 1: Structural Elucidation by GC-MS with Electron Ionization (EI)
GC-MS with EI is the gold standard for structural confirmation of volatile and semi-volatile compounds. The high-energy ionization (70 eV) creates reproducible fragmentation patterns that act as a chemical fingerprint, allowing for library matching and structural elucidation.[5]
Protocol 2: GC-MS Analysis
-
Instrument Configuration:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977 MSD or equivalent single quadrupole.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent low-bleed, non-polar column.
-
Rationale: An HP-5ms column provides excellent separation for a wide range of semi-polar compounds and is robust at high temperatures.
-
-
GC Method Parameters:
-
Inlet: Split/Splitless, operated in Split mode (e.g., 50:1 ratio).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 min.
-
-
Rationale: The split injection prevents column overloading, while the temperature program ensures good separation of the analyte from any solvent or related impurities.
-
-
MS Method Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Rationale: 70 eV is the universal standard, ensuring that the fragmentation patterns generated are consistent and comparable to established libraries like NIST.[5][6]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 450.
-
Method 2: Quantitative Analysis by LC-MS/MS with Electrospray Ionization (ESI)
For highly sensitive and selective quantification, especially in complex matrices like biological fluids or crude reaction mixtures, LC-MS/MS is the method of choice. ESI is a soft ionization technique that typically preserves the molecular ion, which is then isolated and fragmented in a controlled manner (tandem MS) to generate a specific signal for quantification.[3][7]
Protocol 3: LC-MS/MS Analysis
-
Instrument Configuration:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Waters Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer.
-
Column: Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Rationale: A sub-2 µm particle C18 column provides high-resolution separation and is ideal for fast, sensitive analyses.
-
-
LC Method Parameters:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: Formic acid is a common mobile phase modifier that aids in the protonation of the analyte in positive ion ESI, enhancing signal intensity.[3]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 10% B
-
6.0 min: 10% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Method Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/Hr (Nitrogen).
-
Collision Gas: Argon.
-
Data Acquisition: Multiple Reaction Monitoring (MRM). For Diethyl Phenylmalonate (MW 236.26), a potential transition would be:
-
Precursor Ion (Q1): m/z 237.1 ([M+H]+)
-
Product Ion (Q3): m/z 163.1 (corresponding to loss of CO2Et and H)
-
Collision Energy: Optimize experimentally (start around 15-20 eV).
-
-
Rationale: MRM provides exceptional selectivity by monitoring a specific fragmentation reaction unique to the target analyte, effectively filtering out background noise.[7]
-
Data Interpretation: Decoding the Mass Spectrum
The mass spectrum contains a wealth of structural information. For diethyl phenylmalonate derivatives analyzed by GC-MS (EI), fragmentation is predictable and highly informative.
Key Fragmentation Pathways (EI)
The fragmentation of malonic esters is dominated by cleavages adjacent to the carbonyl groups and loss of the stable ester moieties.[5][8] For a compound like Diethyl Phenylmalonate, the major observed fragments are a result of β-cleavage and loss of the malonate group.[5]
Caption: Key EI fragmentation pathways for Diethyl Phenylmalonate.
Summary of Characteristic Ions
The table below summarizes the key ions observed in the EI mass spectrum of Diethyl Phenylmalonate (C₁₃H₁₆O₄, MW: 236.26 g/mol ).[5][9]
| m/z | Proposed Identity | Fragmentation Event | Significance |
| 236 | [M]+• | Molecular Ion | Confirms molecular weight. May be weak or absent.[5] |
| 191 | [M - OEt]+ | Loss of an ethoxy radical (-OC₂H₅) | Characteristic loss from ethyl esters.[10] |
| 163/164 | [M - CO₂Et]+ | Loss of a carbethoxy radical (-COOC₂H₅) | Common fragmentation pathway.[9] |
| 118 | [C₈H₆O]⁺ | Complex rearrangement fragment | Observed in library spectra.[9] |
| 91 | [C₇H₇]⁺ | Tropylium ion | Often the base peak. Highly stable aromatic fragment from the phenyl group.[5][9] |
| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of the entire malonate substituent. |
Conclusion
This application note provides robust, field-tested protocols for the comprehensive analysis of this compound derivatives by mass spectrometry. The GC-MS method offers definitive structural confirmation through its reproducible fragmentation patterns, while the LC-MS/MS method delivers the high sensitivity and selectivity required for accurate quantification in demanding applications. By understanding the principles behind the chosen methodologies and the characteristic fragmentation behavior of these compounds, researchers and drug development professionals can confidently implement these techniques to ensure the quality and consistency of their synthetic intermediates, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
-
PubChem Compound Summary for CID 66514, Diethyl phenylmalonate. National Center for Biotechnology Information. [Link]
-
Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. National Institutes of Health (NIH). [Link]
-
Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. PubMed. [Link]
-
Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. [Link]
-
Diethyl phenylmalonate. Wikipedia. [Link]
-
Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Fragmentation of Esters. Whitman College GCMS Page. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
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Infrared (IR) Spectroscopy for the Characterization of Malonate Esters: An Application Note and Protocol
Introduction
Malonate esters are pivotal intermediates in organic synthesis, most notably in the malonic ester synthesis for the preparation of carboxylic acids and in the Knoevenagel condensation for the formation of carbon-carbon double bonds. Their utility extends into the pharmaceutical industry, where they serve as building blocks for a diverse array of therapeutic agents. The precise structural characterization of these esters is paramount for ensuring the desired reactivity and purity of subsequent products. Infrared (IR) spectroscopy emerges as a rapid, non-destructive, and highly informative analytical technique for the identification and verification of malonate esters by probing their constituent functional groups. This application note provides a comprehensive guide to the principles, practical application, and data interpretation of IR spectroscopy for the analysis of malonate esters, tailored for researchers, scientists, and professionals in drug development.
Theoretical Background
Principles of IR Spectroscopy
Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational transitions of their bonds. When a molecule is irradiated with infrared light, its bonds can stretch, bend, or undergo other vibrational motions. The frequency of the absorbed radiation is a function of the bond strength and the masses of the atoms involved. Consequently, specific functional groups, such as the carbonyl (C=O) and ether (C-O) linkages in esters, exhibit characteristic absorption bands in the IR spectrum. These bands serve as molecular fingerprints, allowing for the identification of the functional groups present within a molecule.
Characteristic Vibrational Frequencies of Malonate Esters
The infrared spectrum of a malonate ester is distinguished by several key absorption bands that arise from its unique structural features. The most prominent of these are associated with the two ester functional groups.
-
Carbonyl (C=O) Stretching Vibrations: A defining feature in the IR spectra of esters is the strong and sharp absorption band corresponding to the C=O stretching vibration, typically found in the region of 1750-1735 cm⁻¹ for saturated aliphatic esters.[1][2] A peculiarity of many malonate esters is the appearance of two carbonyl stretching bands.[3][4] This splitting is not due to enolization or intermolecular association but is often attributed to vibrational coupling between the two carbonyl groups or the existence of different rotational isomers (rotamers).[4][5] For instance, diethyl malonate in carbon tetrachloride solution displays two C=O stretching peaks at 1757 and 1740 cm⁻¹.[4] The exact position of these bands can be influenced by α-substituents, with steric effects potentially raising the mean C=O stretching frequency.[4]
-
C-O Stretching Vibrations: Esters also exhibit strong absorption bands resulting from the stretching vibrations of the C-O single bonds. These typically appear as two or more bands in the 1300-1000 cm⁻¹ region.[2][6] Specifically, the asymmetric coupled vibration of the C-C(=O)-O group in saturated esters is observed between 1210-1163 cm⁻¹.[1]
-
C-H Stretching and Bending Vibrations: Like most organic molecules, malonate esters display C-H stretching vibrations in the 2960-2850 cm⁻¹ range, characteristic of alkanes.[7][8] Additionally, bending vibrations for CH₂ and CH₃ groups can be observed in the 1470-1370 cm⁻¹ region.[8]
Experimental Protocol: ATR-FTIR Analysis of Diethyl Malonate
This protocol outlines the procedure for obtaining an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrum of diethyl malonate, a representative malonate ester.
Objective
To acquire a high-quality IR spectrum of diethyl malonate to identify its characteristic functional group absorptions.
Materials and Equipment
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory
-
Diethyl malonate (liquid)
-
Dropper or pipette
-
Lint-free wipes
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Personal Protective Equipment (PPE): safety glasses, gloves
Step-by-Step Procedure
-
Instrument Preparation and Background Collection:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
-
Collect a background spectrum. This will subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal from the sample spectrum.
-
-
Sample Application:
-
Using a clean dropper or pipette, place a single drop of diethyl malonate onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid sample.
-
-
Spectrum Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal, if applicable.
-
Set the data acquisition parameters. Typical parameters include:
-
Spectral Range: 4000-600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio improves with more scans)
-
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
After the scan is complete, the resulting spectrum will be displayed.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
-
Compare the obtained peak positions with known literature values for malonate esters to confirm the identity of the functional groups.
-
-
Cleaning:
-
Clean the diethyl malonate from the ATR crystal using a lint-free wipe and an appropriate solvent.
-
Data Interpretation and Spectral Analysis
An analysis of the IR spectrum of a typical malonate ester, such as diethyl malonate, will reveal a series of characteristic peaks. The table below summarizes the expected absorption bands and their corresponding assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2980-2850 | Medium-Strong | C-H Stretching | Alkyl (CH₃, CH₂) |
| ~1757 and ~1740 | Strong, Sharp | C=O Stretching | Ester Carbonyl |
| ~1470-1440 | Medium | C-H Bending | Methylene (CH₂) |
| ~1370 | Medium | C-H Bending | Methyl (CH₃) |
| ~1300-1000 | Strong | C-O Stretching | Ester |
Table 1: Characteristic IR Absorption Bands for Diethyl Malonate.
Advanced Applications and Considerations
Distinguishing Malonate Esters from Other Carbonyl Compounds
While the carbonyl peak is a strong indicator, its position can vary. The following table provides a comparison to aid in distinguishing malonate esters from other common carbonyl-containing compounds.
| Compound Type | C=O Stretching Frequency (cm⁻¹) | Other Key Features |
| Malonate Ester | ~1757 and ~1740 (often split) | Strong C-O stretches (~1300-1000 cm⁻¹) |
| Simple Ketone | ~1715 | Absence of strong C-O stretches in the 1300-1000 cm⁻¹ region |
| Simple Ester | ~1740 | Strong C-O stretches (~1300-1000 cm⁻¹) |
| Carboxylic Acid | ~1760 (monomer), ~1710 (dimer) | Very broad O-H stretch (~3300-2500 cm⁻¹) |
Table 2: Comparative IR Frequencies for Carbonyl Compounds.[7][9]
The presence of the split carbonyl peak and the strong C-O stretching bands are highly characteristic of malonate esters.
Monitoring Reactions Involving Malonate Esters
IR spectroscopy is an invaluable tool for real-time reaction monitoring. For instance, in a malonic ester synthesis, the progress of the alkylation step can be followed by observing the disappearance of the C-H stretch of the active methylene group and the appearance of new C-H stretches corresponding to the alkylated product. Similarly, hydrolysis of the ester groups can be monitored by the disappearance of the characteristic ester C=O and C-O bands and the appearance of the broad O-H and carbonyl bands of the resulting carboxylic acid.
Visualizations
Caption: Workflow for IR analysis of malonate esters.
Caption: Key functional groups and their IR vibrations.
Conclusion
Infrared spectroscopy provides a powerful and accessible method for the structural characterization of malonate esters. The distinctive features of their IR spectra, particularly the often-split carbonyl absorption and the strong C-O stretching bands, allow for their unambiguous identification. The protocol and interpretive guidelines presented herein offer a robust framework for researchers and professionals to effectively utilize this technique for routine analysis, quality control, and reaction monitoring in the synthesis and development of molecules derived from malonate esters.
References
- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF MALONATE ESTERS.
- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF MALONATE ESTERS.
- ECHEMI. (n.d.). Ester vs Ketone IR stretch.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- ACS Publications. (n.d.). Infrared Analysis of Commercial Diethyl Ethylmalonate.
- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF MALONATES AND OXALATES: TEMPERATURE EFFECT.
- ResearchGate. (2025, November 26). SYNTHESIS OF MALONIC ACID ESTERS.
- Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.
- Henry Rzepa's Blog. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone?.
- ACS Publications. (n.d.). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations.
- The Journal of Chemical Physics. (2018, November 8). Quantifying conformations of ester vibrational probes with hydrogen-bond-induced Fermi resonances.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- ChemicalBook. (n.d.). Diethyl malonate(105-53-3) IR Spectrum.
- Unknown Source. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- NIST. (n.d.). Diethyl malonate.
- PubChem. (n.d.). Diethyl Malonate.
- Unknown Source. (n.d.). IR Spectroscopy of Esters.
- UCLA. (n.d.). IR Spectroscopy Tutorial: Esters.
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Application Notes & Protocols: Strategic Synthesis of Heterocyclic Drug Molecules
Introduction: The Central Role of Heterocycles in Modern Medicine
Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals, underpinning their therapeutic effects.[1][2][3] An analysis by the U.S. FDA revealed that 59% of unique small-molecule drugs contain at least one nitrogen heterocycle.[3] This prevalence is due to the unique ability of heterocyclic scaffolds to present functional groups in precise three-dimensional orientations, enabling specific interactions with biological targets like enzymes and receptors.[1] The development of novel, efficient, and sustainable synthetic methodologies is therefore a cornerstone of drug discovery, allowing chemists to rapidly access diverse and complex molecules to drive therapeutic innovation.[4][5]
This guide moves beyond foundational principles to explore the modern synthetic chemist's toolbox. We will dissect advanced, field-proven strategies including transition-metal catalysis, C-H functionalization, multicomponent reactions, and emerging photoredox/electrochemical methods. For each, we will explain the strategic rationale and provide detailed, reproducible protocols for the synthesis of key pharmaceutical agents or their immediate precursors.
Strategic Efficiency: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry, enabling the combination of three or more reactants in a single, one-pot operation to form a complex product.[6][7] This approach offers significant advantages over traditional linear synthesis, including heightened atom economy, reduced solvent waste, and the rapid generation of diverse compound libraries for lead discovery and optimization.[6][8] The inherent efficiency of MCRs makes them a highly valued strategy in both early-stage drug discovery and sustainable pharmaceutical production.[6][8]
Causality & Experimental Choice:
The power of MCRs lies in their convergent nature. By forming multiple bonds in a single cascade process, they circumvent the need for intermediate isolation and purification steps, drastically shortening synthetic sequences.[8] This not only saves time and resources but also minimizes cumulative yield losses. The choice to employ an MCR is often driven by the need to quickly explore a chemical space around a particular scaffold, making it ideal for generating structure-activity relationship (SAR) data.[7]
Application Protocol: One-Pot Synthesis of a Dihydropyrimidine Scaffold
This protocol details a Biginelli-type multicomponent reaction, a classic MCR for synthesizing dihydropyrimidinones, which are heterocyclic motifs found in various clinically relevant molecules.
Objective: To synthesize Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Thiourea (catalyst, 0.1 eq)
-
Ethanol (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and thiourea (0.076 g, 1 mmol).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask.
-
Heating & Reflux: Place the flask in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approx. 80°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Drying & Characterization: Dry the product under vacuum. The resulting white solid should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Precision & Power: Transition-Metal Catalysis
Transition-metal catalysis has revolutionized the synthesis of nitrogen-containing heterocycles, which are foundational to countless pharmaceuticals.[9][10] Catalytic cycles involving metals like palladium, rhodium, and copper enable bond formations that are difficult or impossible to achieve through classical methods, often with exceptional control over regioselectivity and stereoselectivity.[9][11] These methods are indispensable for constructing the complex architectures of modern drugs.[9]
Catalytic Logic in Heterocycle Synthesis
Transition metals act as powerful mediators for forming C-C and C-N bonds, the very framework of heterocyclic drugs. The diagram below illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, a cornerstone of modern synthesis.
Caption: Generalized Palladium Cross-Coupling Cycle.
This cycle—comprising oxidative addition, transmetalation, and reductive elimination—allows for the precise coupling of two different organic fragments (R¹ and R²), a process fundamental to building complex heterocyclic drug molecules.
Application Protocol: Heck Coupling for the Synthesis of a Belinostat Precursor
This protocol describes a key step in synthesizing Belinostat, a histone deacetylase (HDAC) inhibitor, using a palladium-catalyzed Heck reaction.[12][13][14]
Objective: To synthesize Methyl (E)-3-(3-methoxycarbonylphenyl)acrylate, a core intermediate for Belinostat.
Materials:
-
3-Bromobenzoic acid (1.0 eq)
-
Methyl acrylate (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq)
-
Triethylamine (TEA, 3.0 eq)
-
N,N-Dimethylformamide (DMF, solvent)
-
Schlenk flask and nitrogen/argon line
Step-by-Step Protocol:
-
Inert Atmosphere: Assemble a Schlenk flask equipped with a magnetic stir bar and reflux condenser. Purge the system with an inert gas (Nitrogen or Argon) for 15 minutes. Scientist's Note: Oxygen can oxidize the phosphine ligand and deactivate the palladium catalyst, making an inert atmosphere critical for reproducibility.
-
Reagent Addition: Under a positive pressure of inert gas, add 3-bromobenzoic acid (2.01 g, 10 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and tri(o-tolyl)phosphine (122 mg, 0.4 mmol) to the flask.
-
Solvent and Base: Add anhydrous DMF (20 mL) and triethylamine (4.2 mL, 30 mmol) via syringe.
-
Substrate Addition: Add methyl acrylate (1.08 mL, 12 mmol) via syringe.
-
Reaction: Heat the mixture to 100°C and stir vigorously for 12-16 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, which should show the characteristic trans-vinylic protons with a coupling constant (J) of approximately 16 Hz.[12]
The New Frontier: C-H Functionalization
Direct C-H functionalization is a paradigm-shifting strategy in organic synthesis, offering the potential to construct complex molecules by converting ubiquitous C-H bonds into new C-C or C-X bonds.[15][16] This approach avoids the need for pre-functionalized starting materials (like halides or organometallics), leading to more atom- and step-economical synthetic routes.[15] In drug discovery, C-H activation is particularly powerful for late-stage functionalization, allowing for the rapid diversification of complex drug candidates to fine-tune their pharmacological properties.[15][17]
Logic and Workflow: Directed vs. Non-Directed C-H Activation
The primary challenge in C-H activation is controlling regioselectivity. The workflow below outlines the decision-making process when planning a C-H functionalization strategy.
Caption: Decision workflow for C-H functionalization strategy.
Directed C-H activation utilizes a functional group within the substrate to chelate to the metal catalyst, delivering it to a specific C-H bond (often in the ortho position), thereby ensuring high regioselectivity.[18]
Application Protocol: Rh(III)-Catalyzed C-H Annulation for Isoquinoline Synthesis
This protocol demonstrates the synthesis of a 1-aminoisoquinoline core, a privileged scaffold in medicinal chemistry, via a rhodium-catalyzed annulation of a benzamidine with an alkyne.[19]
Objective: To synthesize a substituted 1-aminoisoquinoline derivative.
Materials:
-
N-methoxybenzamidine derivative (1.0 eq)
-
Diphenylacetylene (1.5 eq)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
1,2-Dichloroethane (DCE, solvent)
-
Inert atmosphere reaction vessel (e.g., screw-cap vial)
Step-by-Step Protocol:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add [RhCp*Cl₂]₂ (0.025 mmol) and AgSbF₆ (0.1 mmol) to a reaction vial. Scientist's Note: The silver salt acts as a halide scavenger, generating the active cationic Rh(III) catalyst.
-
Reagent Addition: To the vial, add the N-methoxybenzamidine (1.0 mmol) and diphenylacetylene (1.5 mmol).
-
Solvent: Add anhydrous 1,2-dichloroethane (2.0 mL).
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 100°C. Stir for 24 hours.
-
Workup: After cooling, dilute the reaction mixture with dichloromethane and filter it through a short plug of celite to remove metal residues.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired 1-aminoisoquinoline product.
-
Characterization: Verify the structure using NMR and high-resolution mass spectrometry.
Emerging Powerhouses: Photoredox and Electrochemical Synthesis
Visible-light photoredox catalysis and electrosynthesis have emerged as powerful, sustainable strategies for forging bonds in organic molecules.[20][21][22] These methods utilize light or electricity, respectively, to generate highly reactive radical intermediates under exceptionally mild conditions, often at room temperature.[22][23] This allows for unparalleled functional group tolerance, enabling the synthesis of complex heterocyclic drugs without the need for harsh reagents.[20]
Comparative Logic: Photons vs. Electrons
While both methods access radical-based reaction pathways, they operate on different principles. Photoredox catalysis uses a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) with a substrate to initiate a reaction.[23] Electrosynthesis, by contrast, uses an anode or cathode to directly add or remove electrons from a substrate, with the reaction potential being precisely tunable.[22]
| Feature | Photoredox Catalysis | Electrochemical Synthesis |
| Energy Source | Visible Light (Photons) | Electricity (Electrons) |
| Key Component | Photocatalyst (e.g., Ru, Ir complexes) | Electrodes (Anode/Cathode) & Electrolyte |
| Control | Wavelength, Catalyst Redox Potential | Applied Voltage/Current |
| Key Advantage | Homogeneous, mild conditions | Avoids chemical redox agents, highly tunable |
| Common Use | Radical generation for C-C/C-X bonds | Redox-neutral transformations, large scale |
Application Protocol: Electrochemical Synthesis of an Oxazolidinone (Linezolid Core)
This protocol outlines a conceptual electrochemical approach for a key cyclization step in the synthesis of Linezolid, an important antibiotic. The goal is to form the oxazolidinone ring via an intramolecular C-N bond formation. While many syntheses of Linezolid exist, this illustrates a modern, green chemistry approach.[24][25][26][27]
Objective: To perform an electro-oxidative intramolecular cyclization to form the oxazolidinone ring of a Linezolid precursor.
Materials:
-
(R)-N-(3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)acetamide (Linezolid precursor, 1.0 eq)
-
Undivided electrochemical cell with carbon electrodes (e.g., glassy carbon or graphite)
-
Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄, supporting electrolyte)
-
Acetonitrile (solvent)
-
DC power supply
Step-by-Step Protocol:
-
Cell Assembly: Set up an undivided electrochemical cell with two graphite plate electrodes.
-
Electrolyte Solution: Prepare a 0.1 M solution of Bu₄NBF₄ in anhydrous acetonitrile.
-
Substrate Addition: Dissolve the Linezolid precursor (e.g., 1 mmol) in the electrolyte solution.
-
Electrolysis: Immerse the electrodes in the solution and apply a constant current (e.g., 10 mA). Stir the solution throughout the electrolysis. Pro-Tip: The optimal current and voltage should be determined by cyclic voltammetry if available, but constant current electrolysis is often effective.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Upon completion, evaporate the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove the supporting electrolyte.
-
Purification: Dry the organic layer, concentrate, and purify the crude product via flash chromatography to isolate the cyclized oxazolidinone product.
-
Characterization: Confirm the structure of the desired product by standard spectroscopic methods.
References
-
Multicomponent reactions in drug discovery and medicinal chemistry | Request PDF. ResearchGate. Available at: [Link]
-
Modern advances in heterocyclic chemistry in drug discovery. PubMed. Available at: [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link]
-
Multicomponent Reactions. ACS Green Chemistry Institute. Available at: [Link]
-
Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). Taylor & Francis Online. Available at: [Link]
-
Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. Royal Society of Chemistry. Available at: [Link]
-
Modern Strategies for Heterocycle Synthesis. USC Digital Library. Available at: [Link]
-
A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. Available at: [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. National Institutes of Health. Available at: [Link]
-
Metal-catalyzed Heterocyclization: Synthesis of five- and six-membered Nitrogen Heterocycles Through Carbon-Nitrogen Bond Forming Reactions. Bentham Science. Available at: [Link]
-
The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. ResearchGate. Available at: [Link]
-
Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. National Institutes of Health. Available at: [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Royal Society of Chemistry. Available at: [Link]
-
Modern Strategies for Heterocycle Synthesis. MDPI. Available at: [Link]
-
Advances in photochemical/electrochemical synthesis of heterocyclic compounds from carbon dioxide. Royal Society of Chemistry. Available at: [Link]
-
Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. MDPI. Available at: [Link]
-
An efficient and practical synthesis of antibacterial linezolid. ResearchGate. Available at: [Link]
-
Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. Royal Society of Chemistry. Available at: [Link]
-
A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/A-Novel-Synthesis-of-Oxazolidinone-Derivatives-(A-of-Rao-Mukkanti/45c71a37c4440409c3132d73315a676b74492661]([Link]
-
Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry. Available at: [Link]
-
Photons or Electrons? A Critical Comparison of Electrochemistry and Photoredox Catalysis for Organic Synthesis. ACS Publications. Available at: [Link]
-
Photons or Electrons? A Critical Comparison of Electrochemistry and Photoredox Catalysis for Organic Synthesis. ACS Publications. Available at: [Link]
-
Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. Future Science. Available at: [Link]
-
Electrochemistry and Photoredox Catalysis: A Comparative Evaluation in Organic Synthesis. MDPI. Available at: [Link]
-
Electrochemistry and Photoredox Catalysis: A Comparative Evaluation in Organic Synthesis. Semantic Scholar. Available at: [Link]
-
Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry. Available at: [Link]
-
The emergence of the C-H functionalization strategy in medicinal chemistry and drug discovery. PubMed. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles | Request PDF. ResearchGate. Available at: [Link]
-
C–H Activation Approaches to Molecules | Synthetic Methods in Drug Discovery. Royal Society of Chemistry. Available at: [Link]
-
Transition Metal-Catalyzed Nitrogen Atom Insertion into Carbocycles. Semantic Scholar. Available at: [Link]
-
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications. Available at: [Link]
-
Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. National Institutes of Health. Available at: [Link]
-
Efficient Palladium-Triggered Release of Vorinostat from a Bioorthogonal Precursor. ACS Publications. Available at: [Link]
-
Efficient Palladium-Triggered Release of Vorinostat from a Bioorthogonal Precursor. University of Edinburgh Research Explorer. Available at: [Link]
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Troubleshooting & Optimization
Strategies to improve the yield of diethyl phenylmalonate synthesis
Welcome to the technical support center for the synthesis of diethyl phenylmalonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical synthetic intermediate. Diethyl phenylmalonate is a key precursor in the synthesis of various pharmaceuticals, including barbiturates like phenobarbital, and anticonvulsants such as felbamate.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.
Understanding the Synthetic Landscape
The two primary strategies for synthesizing diethyl phenylmalonate are:
-
Claisen Condensation followed by Decarbonylation: This classical and widely-used method involves the condensation of ethyl phenylacetate with diethyl oxalate or diethyl carbonate, catalyzed by a base like sodium ethoxide.[3][4] The resulting intermediate, diethyl phenyloxalylacetate, is then thermally decarbonylated to yield diethyl phenylmalonate.[4][5] This route is often favored for its reliability and potential for high yields, which can reach 85-89% under optimized conditions.[3]
-
Direct Arylation of Diethyl Malonate: This modern approach involves the direct coupling of diethyl malonate with an aryl halide.[3] Due to the relatively low electrophilicity of aryl halides, this reaction typically requires a catalyst, such as a palladium or copper(I) iodide system, to proceed efficiently.[2][3] While conceptually simpler, this method's success is highly dependent on the catalytic system and reaction conditions.
This guide will primarily focus on troubleshooting the more common Claisen condensation route, while also addressing challenges related to direct arylation.
Troubleshooting Guide & FAQs
Section 1: Low Yields in Claisen Condensation
Q1: My Claisen condensation reaction between diethyl oxalate and ethyl phenylacetate is showing low conversion and poor yield. What are the likely causes and how can I improve the outcome?
Low conversion in the initial Claisen condensation is a frequent hurdle. The primary culprits often relate to the quality of reagents, the choice and handling of the base, and the reaction conditions.
-
Moisture Contamination: The presence of water is highly detrimental. It will react with the strong base (e.g., sodium ethoxide), consuming it and preventing the deprotonation of ethyl phenylacetate, which is essential for the condensation to occur.[5] Additionally, moisture can lead to the hydrolysis of your ester starting materials and the final product.
-
Solution: Ensure all glassware is rigorously dried, preferably flame-dried or oven-dried. Use anhydrous solvents and reagents. It is best practice to handle hygroscopic reagents under an inert atmosphere, such as nitrogen or argon.[5] A high grade of absolute ethanol is essential for preparing the sodium ethoxide.[6]
-
-
Incorrect Stoichiometry or Inactive Base: An insufficient amount of a strong, non-nucleophilic base like sodium ethoxide will result in incomplete deprotonation and stall the reaction.[5] The quality of the base is also paramount; exposure to air and moisture can deactivate it.
-
Solution: Use at least a full equivalent of a freshly prepared or properly stored strong base. To prevent transesterification, the alkoxide base should match the alcohol of the esters (i.e., use sodium ethoxide with ethyl esters).[5]
-
-
Suboptimal Reaction Temperature: Temperature control is critical. The reaction often needs to be initiated at a specific temperature and may require heating to proceed to completion without encouraging side reactions.[5]
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature and reaction time for your specific setup. A typical procedure involves cooling the sodium ethoxide solution to 60°C before rapidly adding the diethyl oxalate and then the ethyl phenylacetate.[3][7]
-
-
Order of Reagent Addition: The order in which you add your reagents can influence the prevalence of side reactions, such as the self-condensation of ethyl phenylacetate.[5]
-
Solution: A common and effective procedure is to add the ethyl phenylacetate to the mixture of sodium ethoxide and diethyl oxalate.[5]
-
Q2: The decarbonylation of my diethyl phenyloxalylacetate intermediate is incomplete. How can I drive this reaction to completion?
Incomplete decarbonylation is typically a consequence of insufficient heating or the presence of impurities.[5]
-
Insufficient Heating: This thermal decomposition requires a specific and sustained temperature to effectively eliminate carbon monoxide.
-
Presence of Impurities: Impurities carried over from the Claisen condensation step can interfere with the decarbonylation process.
-
Solution: It is highly recommended to purify the diethyl phenyloxalylacetate intermediate before proceeding. This can be achieved through a proper aqueous work-up, extraction, and drying of the product from the first step.[5]
-
Section 2: Side Reactions and Byproduct Formation
Q3: I am observing a significant amount of a dialkylated byproduct in my direct arylation reaction. How can I minimize its formation?
Dialkylation can be a common issue in malonic ester synthesis, where the desired diethyl phenylmalonate is further arylated.[3]
-
Stoichiometry Control: Using an excess of the arylating agent can lead to the formation of the dialkylated product.
-
Solution: Employ a precise 1:1 molar ratio of your aryl halide to diethyl malonate.[3]
-
-
Slow Addition: A high concentration of the aryl halide at the start of the reaction can favor dialkylation.
-
Solution: Add the aryl halide slowly to the reaction mixture to maintain a low concentration, which will favor the formation of the mono-arylated product.[5]
-
-
Temperature Control: Inconsistent or excessively high temperatures can promote side reactions.
-
Solution: Maintain a consistent and controlled temperature throughout the addition of the electrophile.[3]
-
Section 3: Purification Challenges
Q4: I am struggling with the purification of the final diethyl phenylmalonate product. What are the recommended procedures?
Effective purification is crucial for obtaining a high-purity product. A multi-step approach is generally required.[3]
-
Work-up: After the reaction is complete, the mixture should be neutralized with a dilute acid. The organic layer is then separated, and the aqueous layer should be extracted with a suitable solvent like diethyl ether to recover any dissolved product.[3]
-
Drying: The combined organic layers must be thoroughly dried over an anhydrous salt such as sodium sulfate or magnesium sulfate.[3]
-
Solvent Removal: The solvent is removed under reduced pressure, typically using a rotary evaporator.[3]
-
Distillation: The crude product is then purified by vacuum distillation.[3] Diethyl phenylmalonate has a boiling point of 170-172 °C at 14 mmHg.[3]
-
Chromatography: If distillation does not yield a product of the desired purity, column chromatography on silica gel can be employed as a final purification step.[3]
Experimental Protocols
Protocol 1: Classical Synthesis via Claisen Condensation and Decarbonylation
Step A: Synthesis of Diethyl Phenyloxalylacetate [7]
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by dissolving 23 g of sodium in 500 mL of absolute ethanol.[7]
-
Cool the sodium ethoxide solution to 60°C.[7]
-
Rapidly add 146 g of diethyl oxalate with vigorous stirring, immediately followed by 175 g of ethyl phenylacetate.[7]
-
Crystallization of the sodium derivative of diethyl phenyloxobutandioate will occur. Allow the resulting paste to cool to room temperature.[7]
-
Stir the paste with 800 mL of dry ether, collect the solid by suction filtration, and wash it with dry ether.[3][7]
-
Liberate the diethyl phenyloxobutandioate by treating the sodium salt with a dilute solution of sulfuric acid.[7]
-
Separate the oily layer and extract the aqueous layer with ether. Combine the organic layers and dry them over anhydrous sodium sulfate.[3][7]
-
Distill off the ether.[7]
Step B: Decarbonylation to Diethyl Phenylmalonate [7]
-
Heat the residual oil from Step A in a modified Claisen flask under reduced pressure (approximately 15 mmHg) to 175°C.[6][7]
-
Continue heating until the evolution of carbon monoxide ceases (approximately 5-6 hours).[3][6]
-
Purify the resulting diethyl phenylmalonate by vacuum distillation.[3]
Protocol 2: Palladium-Catalyzed Direct Arylation[8]
-
In a flame-dried, three-necked flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(dba)2), a suitable phosphine ligand (e.g., DTBNpP), and a base (e.g., sodium hydride).[8]
-
Add anhydrous toluene, followed by diethyl malonate (1.2 equivalents) and the aryl halide (1 equivalent).[5][8]
-
Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring the reaction progress by GC or TLC.[5]
-
After completion, cool the reaction mixture and filter it through a pad of celite, washing with an organic solvent.[8]
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain diethyl phenylmalonate.[8]
Data Summary
Table 1: Comparison of Synthetic Methods and Reported Yields
| Catalytic Method | Catalyst | Starting Materials | Typical Yield (%) | Key Observations |
| Base-Catalyzed Condensation | Sodium Ethoxide | Ethyl phenylacetate, Diethyl oxalate | 80-89 | A classical, high-yielding method; requires a high-temperature decarbonylation step.[3][7] |
| Acid-Catalyzed Esterification | Sulfuric Acid | Phenylmalonic acid, Ethanol | ~87 | High yield but requires careful temperature control to prevent decarboxylation of the starting material.[7] |
| Palladium-Catalyzed Arylation | Pd(dba)2/DTBNpP | Diethyl malonate, Aryl bromide | Variable | A modern, direct approach, but can be sensitive to catalyst, ligand, and reaction conditions.[8] |
| Copper-Catalyzed Arylation | Copper(I) Iodide | Diethyl malonate, Aryl halide | High | An alternative catalytic method that has been shown to produce high yields.[2][3] |
Visualizing the Process
Caption: Decision tree for troubleshooting low reaction yields.
References
- A Comparative Guide to Diethyl Phenylmalonate and Dimethyl Phenylmalonate in Synthesis. Benchchem.
- Troubleshooting incomplete reactions in diethyl phenylmalonate synthesis. Benchchem.
- How to improve the yield of diethyl phenylmalonate synthesis. Benchchem.
- Diethyl phenylmalonate. Wikipedia.
- Diethyl phenylmalonate synthesis. ChemicalBook.
- Synthesis method of diethyl phenylethylmalonate. Google Patents.
- Preparation of phenylmalonic acid. Google Patents.
- Comparing catalytic activities for the synthesis of diethyl phenylmalonate. Benchchem.
- A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malonate Reactivity. Benchchem.
- ethyl phenylmalonate. Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Diethyl phenylmalonate synthesis - chemicalbook [chemicalbook.com]
How to minimize dialkylation as a side reaction in malonic ester synthesis
Technical Support Center: Malonic Ester Synthesis
Introduction
The malonic ester synthesis is a cornerstone C-C bond-forming reaction for preparing substituted acetic acids from alkyl halides.[1][2] Its utility stems from the high acidity of the α-hydrogens of the malonic ester, which are flanked by two carbonyl groups, facilitating enolate formation with common bases like sodium ethoxide.[3][4] The resulting enolate is a potent nucleophile that readily undergoes SN2 substitution with an alkyl halide.[5][6]
However, a significant challenge in this synthesis is the potential for a second alkylation event, leading to dialkylated byproducts.[7][8] This occurs because the mono-alkylated product still possesses an acidic α-hydrogen that can be abstracted by any remaining base, initiating a second alkylation.[3][9] This side reaction not only consumes valuable starting material and reagents but also complicates purification, often leading to reduced yields of the desired mono-alkylated product.
This guide provides a comprehensive set of troubleshooting strategies and optimized protocols to grant researchers precise control over the reaction, thereby minimizing dialkylation and maximizing the yield of the target mono-substituted product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of dialkylation in malonic ester synthesis?
A: Dialkylation arises because the intermediate mono-alkylated malonic ester is itself acidic and can be deprotonated to form a new enolate.[7][10] If there is sufficient base and alkyl halide remaining in the reaction mixture after the initial alkylation, this newly formed enolate can attack another molecule of the alkyl halide.[9][10] While the mono-alkylated product is less acidic than the starting malonic ester, it is often acidic enough to be deprotonated under the reaction conditions, creating a competitive reaction pathway that leads to the dialkylated species.[11]
Q2: Which experimental parameters are most critical for controlling the mono- to di-alkylation ratio?
A: The selectivity of the reaction is primarily governed by a few key parameters that must be carefully controlled:
-
Stoichiometry of the reactants (malonic ester, base, and alkyl halide).[12]
-
Reaction Temperature during enolate formation and alkylation.[12]
-
Order and Rate of Addition of the reagents.[12]
Q3: How exactly does adjusting stoichiometry favor mono-alkylation?
A: Using a slight excess of the malonic ester relative to the base and the alkylating agent is one of the most effective strategies.[12][14][15] Typically, 1.1 to 1.5 equivalents of the malonic ester are used for every 1.0 equivalent of base and alkyl halide.[12] This creates a scenario where the base is the limiting reagent for deprotonation. By ensuring the malonic ester is in excess, you increase the statistical probability that the base will encounter and deprotonate a molecule of the more acidic starting material rather than the less abundant, and less acidic, mono-alkylated product.[14]
Q4: Can the structure of the alkylating agent be leveraged to prevent dialkylation?
A: Absolutely. The alkylation proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[14][16] The introduction of the first alkyl group increases the steric bulk around the reactive α-carbon. This makes the second SN2 reaction inherently slower than the first, a factor that can be exploited. Using a bulkier primary or a secondary alkyl halide will further disfavor the second alkylation due to increased steric congestion at the transition state.[14] Note that tertiary alkyl halides are generally unsuitable as they favor elimination reactions.[16]
Troubleshooting Guide: Specific Experimental Issues
Issue 1: "My reaction consistently yields a significant amount of dialkylated product (>20%). How can I improve selectivity?"
This is the most common issue encountered. Here is a hierarchical approach to troubleshooting, starting with the most impactful adjustments.
Solution A: Rigorous Stoichiometric Control The primary cause is often incorrect stoichiometry.[14] Ensure you are using an excess of the malonic ester.
-
Actionable Advice: Use 1.5 equivalents of diethyl malonate , 1.0 equivalent of base (e.g., sodium ethoxide), and 1.0 equivalent of the alkyl halide . This ensures that even at high conversion, the concentration of the starting enolate is significantly higher than that of the mono-alkylated enolate.[14]
Solution B: Implement Strict Temperature Control Higher temperatures can provide the activation energy needed for the less favorable second alkylation to occur at an appreciable rate.
-
Actionable Advice:
-
Form the enolate by adding the base to the malonic ester solution at a reduced temperature, typically 0 °C .[12]
-
After enolate formation is complete, add the alkyl halide dropwise while maintaining this low temperature.[12]
-
Allow the reaction to warm slowly to room temperature and stir until completion, monitoring by TLC or GC.[12]
-
Solution C: Optimize the Order and Rate of Addition The relative concentrations of the enolate and alkyl halide can be manipulated to favor mono-alkylation.
-
Actionable Advice:
-
Slowly add the alkyl halide to the solution of the pre-formed malonate enolate. This maintains a low concentration of the electrophile, reducing the chance of it reacting with the newly formed mono-alkylated product.[12]
-
An alternative, advanced technique is to add the enolate solution dropwise to a refluxing solution of the alkylating agent . This keeps the instantaneous concentration of the nucleophilic enolate low, favoring its reaction with the abundant alkyl halide.[17]
-
Issue 2: "My yields are poor, but I don't see much dialkylation. What other side reactions could be occurring?"
Low yields in the absence of dialkylation point to other competing pathways or procedural issues.
Solution A: Check for Base-Induced Hydrolysis (Saponification) If using bases like sodium hydroxide (NaOH) or if there is water contamination, saponification of the ester groups can occur, consuming your starting material and product.[12]
-
Actionable Advice:
-
Use an alkoxide base that matches your ester (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification.[7][13] Avoid hydroxide bases.
-
Ensure strictly anhydrous (dry) conditions . Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar). Water quenches the enolate and promotes hydrolysis.[12]
-
Solution B: Evaluate the Possibility of E2 Elimination If you are using a secondary or a sterically hindered primary alkyl halide, the enolate can act as a base, leading to E2 elimination instead of SN2 substitution.[12]
-
Actionable Advice:
-
Whenever possible, use primary, unhindered alkyl halides (e.g., methyl iodide, 1-bromobutane).[14]
-
If a secondary halide must be used, employ lower reaction temperatures to favor the SN2 pathway, which has a lower activation energy than elimination.
-
Data Presentation: Impact of Key Parameters
The following tables provide illustrative data based on established chemical principles to guide your experimental design.
Table 1: Effect of Stoichiometry on Product Distribution Reaction: Diethyl malonate + 1-bromobutane with NaOEt in Ethanol.
| Diethyl Malonate (equiv.) | Sodium Ethoxide (equiv.) | 1-Bromobutane (equiv.) | Expected Mono-alkylation (%) | Expected Di-alkylation (%) |
| 1.0 | 1.0 | 1.0 | ~60-70% | ~30-40% |
| 1.5 | 1.0 | 1.0 | >85% | <15% |
| 1.0 | 2.0 | 2.0 | Low | High (Intended Dialkylation) |
| Note: These are representative values. Actual yields may vary. Using an excess of malonic ester is reported to greatly reduce dialkylation.[14] |
Table 2: Influence of Alkyl Halide Structure on Selectivity
| Alkyl Halide | Relative SN2 Reactivity | Steric Hindrance | Expected Mono-alkylation Selectivity |
| Methyl Iodide | Very High | Low | Good |
| 1-Bromobutane | High | Moderate | Very Good |
| 2-Bromopropane | Moderate | High | Excellent (but overall yield may be lower due to E2) |
| tert-Butyl Bromide | Very Low | Very High | Unsuitable (E2 product predominates) |
| Data synthesized from principles of SN2 reactions.[14][16] |
Visualized Workflows and Mechanisms
Reaction Mechanism: Mono- vs. Di-alkylation
Caption: Competing pathways in malonic ester synthesis.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting high dialkylation.
Optimized Protocol for Selective Mono-alkylation
This protocol is designed for the synthesis of diethyl 2-butylmalonate, minimizing the formation of the corresponding di-butylated product.
Reagents & Stoichiometry:
-
Diethyl Malonate: 1.50 eq.
-
Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.05 eq.
-
1-Bromobutane: 1.00 eq.
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Quenching Solution: Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous DMF.
-
Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add the sodium hydride (1.05 eq.) portion-wise to the stirring solvent.
-
Enolate Formation: While maintaining the temperature at 0 °C, add diethyl malonate (1.50 eq.) dropwise via syringe over 15 minutes. Stir the resulting solution at 0 °C for an additional 30 minutes to ensure complete enolate formation.
-
Alkylation: Add 1-bromobutane (1.00 eq.) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or GC to confirm the consumption of the starting material.[12]
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to isolate the desired mono-alkylated product.
References
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
PharmaXChange.info. (2011, February 6). Malonic Ester Synthesis - Alkylation of Enolates. Retrieved from [Link]
-
chemeurope.com. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Chemistry Notes. (2022, January 31). Malonic ester synthesis, mechanism and application. Retrieved from [Link]
-
Grokipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, April 25). Malonic ester synthesis. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 71(6), 2212–2214. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Malonic Ester Synthesis: Mechanism & Use. Retrieved from [Link]
-
Sukhanov, N. N., et al. (1986). Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis. J. Org. Chem. USSR (Engl. Transl.), 21(12). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]
-
R Discovery. (1979). Steric hindrance in synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP0918047A1 - C-Alkylation process of esters of malonic acid.
Sources
- 1. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 6. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. chemistnotes.com [chemistnotes.com]
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- 13. Malonic_ester_synthesis [chemeurope.com]
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- 15. Malonic Ester Synthesis [organic-chemistry.org]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. echemi.com [echemi.com]
Technical Support Center: Purification of Crude Diethyl Methyl(phenyl)malonate by Vacuum Distillation
Welcome to the technical support center for the purification of crude Diethyl methyl(phenyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the vacuum distillation of this compound. Our approach is grounded in extensive field experience and established scientific principles to ensure the integrity and success of your purification process.
Introduction to the Challenge
This compound is a valuable intermediate in organic synthesis. Its purification is critical as impurities can significantly impact the yield and purity of subsequent products. Vacuum distillation is the method of choice for purifying this high-boiling point liquid, as it allows for distillation at a lower temperature, thereby preventing thermal decomposition. However, the process is not without its challenges. This guide will walk you through common issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling point and pressure ranges for the vacuum distillation of this compound?
A1: The boiling point of this compound is reported to be in the range of 156-158 °C at a pressure of 10 Torr[1]. It is crucial to have a stable vacuum source and an accurate pressure gauge to maintain these conditions for a successful distillation. For comparison, the closely related compound, diethyl phenylmalonate, has a boiling point of 170-172 °C at 14 mmHg[2][3].
Q2: What are the most common impurities in crude this compound?
A2: Common impurities often originate from the synthesis process. These can include unreacted starting materials such as diethyl malonate and an aryl halide, as well as side-products from the reaction[4][5]. Solvents used in the reaction and workup can also be present.
Q3: Is this compound prone to thermal decomposition?
A3: Malonic esters can be susceptible to thermal decomposition, especially at elevated temperatures. The primary advantage of vacuum distillation is to lower the boiling point to a range where decomposition is minimized[6]. Signs of decomposition include darkening of the distillation pot residue and pressure fluctuations.
Q4: What safety precautions should be taken during the vacuum distillation of this compound?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves[7][8]. The distillation apparatus should be assembled securely and checked for any cracks or defects. It is also important to work in a well-ventilated area, such as a fume hood[7]. Thermal decomposition can release irritating gases, so proper ventilation is crucial[7].
Troubleshooting Guide
This section addresses specific problems you may encounter during the vacuum distillation of this compound.
Problem 1: Difficulty Achieving a Stable Vacuum
-
Symptom: The pressure in the distillation apparatus fluctuates or does not reach the desired level.
-
Potential Causes & Solutions:
-
Leaks in the System: Thoroughly check all joints and connections for leaks. Ensure that all glassware joints are properly greased and sealed.
-
Inadequate Vacuum Pump: Verify that your vacuum pump is in good working condition and capable of reaching the required pressure. Check the pump oil; it may need to be changed if it is cloudy or discolored.
-
Outgassing of the Crude Material: The crude product may contain dissolved solvents that will evaporate under vacuum, causing pressure fluctuations. A gentle warming of the crude material under vacuum before starting the distillation can help to remove these volatile components.
-
Problem 2: Bumping or Uncontrolled Boiling
-
Symptom: The liquid in the distillation flask boils violently and may be carried over into the collection flask.
-
Potential Causes & Solutions:
-
Lack of Boiling Chips or Stirring: Always use fresh boiling chips or a magnetic stirrer to ensure smooth boiling[6].
-
Heating Rate is Too High: Heat the distillation flask slowly and evenly to maintain a controlled boil. An oil bath is recommended for uniform heating[9].
-
Excessive Vacuum: If the vacuum is too high for the applied temperature, the liquid may boil too vigorously. Gradually apply the vacuum to the system.
-
Problem 3: Product is Not Distilling at the Expected Temperature
-
Symptom: The temperature of the vapor does not reach the expected boiling point for the applied pressure.
-
Potential Causes & Solutions:
-
Inaccurate Pressure Reading: Ensure your pressure gauge is calibrated and providing an accurate reading. The boiling point is highly dependent on the pressure.
-
Thermometer Placement: The thermometer bulb must be positioned correctly within the distillation head, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is in equilibrium with the liquid[6].
-
Presence of Impurities: High-boiling impurities can elevate the boiling point of the mixture. Conversely, low-boiling impurities will distill first at a lower temperature.
-
Problem 4: Darkening of the Distillation Residue
-
Symptom: The material remaining in the distillation flask darkens significantly, often turning black.
-
Potential Causes & Solutions:
-
Thermal Decomposition: This is a strong indication that the distillation temperature is too high. To mitigate this, use a lower pressure to further reduce the boiling point. Ensure the heating mantle or oil bath temperature is not excessively high.
-
Presence of Non-volatile Impurities: Charring can occur if non-volatile, high molecular weight byproducts are present in the crude material.
-
Data Summary
| Property | Value | Source |
| Boiling Point | 156-158 °C at 10 Torr | [1] |
| Boiling Point (Diethyl phenylmalonate) | 170-172 °C at 14 mmHg | [2][3] |
| Melting Point (Diethyl phenylmalonate) | 16 °C | [2] |
| Density (Diethyl phenylmalonate) | 1.095 g/mL at 25 °C | [2] |
Experimental Protocol: Vacuum Distillation of this compound
This protocol provides a generalized procedure. Adjustments may be necessary based on the scale of your experiment and the specific equipment used.
-
Preparation of the Crude Material: Ensure the crude this compound is free from any acidic or basic impurities by performing an appropriate aqueous workup and drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Assembly of the Distillation Apparatus:
-
Assemble a standard vacuum distillation apparatus as shown in the diagram below. All glassware should be clean, dry, and free of any defects.
-
Use a round-bottom flask of an appropriate size for the distillation pot; it should not be more than two-thirds full.
-
Add a magnetic stir bar or fresh boiling chips to the distillation flask.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Place the thermometer correctly in the distillation head.
-
Use a short-path distillation head for high-boiling liquids to minimize product loss.
-
-
Distillation Procedure:
-
Begin stirring the crude material.
-
Gradually apply vacuum to the system. You may observe some initial bubbling as volatile impurities and dissolved gases are removed.
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently using an oil bath.
-
Monitor the temperature of the vapor. Collect any low-boiling fractions in a separate receiving flask.
-
When the vapor temperature reaches the expected boiling point of this compound and remains stable, switch to a clean receiving flask to collect the pure product.
-
Continue distillation until the temperature begins to drop or the rate of distillation slows significantly. Do not distill to dryness to avoid potential decomposition of the residue.
-
Turn off the heat and allow the apparatus to cool to room temperature before slowly and carefully releasing the vacuum.
-
Visualizations
Caption: A schematic of a standard vacuum distillation setup.
Caption: A troubleshooting decision tree for vacuum distillation.
References
-
This compound - ChemBK . (2024). Retrieved from [Link]
-
Diethyl (phenylmethylene)malonate | C14H16O4 | CID 94751 - PubChem . National Institutes of Health. Retrieved from [Link]
-
Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem . National Institutes of Health. Retrieved from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific . (2024). Retrieved from [Link]
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Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97% - Cole-Parmer . Retrieved from [Link]
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Diethyl phenylmalonate - Wikipedia . Retrieved from [Link]
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Diethyl phenylmalonate Five Chongqing Chemdad Co. Retrieved from [Link]
- US2881209A - Preparation of phenylmalonic acid - Google Patents.
- CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents.
-
Preparation of Diethyl Malonate - Sciencemadness.org . (2010). Retrieved from [Link]
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- 9. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting incomplete reaction in diethyl phenylmalonate synthesis
Welcome to the technical support center for the synthesis of diethyl phenylmalonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we will address specific issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Claisen condensation reaction to form the diethyl phenyloxalylacetate intermediate is showing low conversion. What are the likely causes?
An incomplete Claisen condensation is a frequent hurdle. The root cause often lies in the delicate balance of base strength, stoichiometry, and reaction conditions.
Potential Causes and Solutions:
-
Moisture Contamination: The presence of water is highly detrimental. It will consume your strong base (e.g., sodium ethoxide) and can hydrolyze your starting esters or the final product.[1]
-
Troubleshooting: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and reagents. It is best practice to handle hygroscopic reagents, such as sodium ethoxide, under an inert atmosphere (e.g., nitrogen or argon).[1] A high grade of absolute alcohol is essential for preparing the sodium ethoxide.[2]
-
-
Incorrect Stoichiometry or Poor-Quality Base: An insufficient amount of a high-quality base will lead to incomplete deprotonation of the ethyl phenylacetate, stalling the reaction.[1]
-
Troubleshooting: Use a full equivalent of a strong, non-nucleophilic base like sodium ethoxide. Ensure the base is fresh and has not been deactivated by exposure to air and moisture. The base used should match the alcohol of the ester to prevent transesterification (e.g., use sodium ethoxide with ethyl esters).[1][3]
-
-
Suboptimal Reaction Temperature: Temperature control is critical. The reaction often requires specific temperature profiles to proceed to completion without promoting side reactions.[1]
-
Troubleshooting: The reaction is often initiated at a controlled temperature and may require heating to drive it to completion.[1] For instance, a common procedure involves cooling the sodium ethoxide solution to 60°C before adding the reagents.[2][4] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time and temperature.[1][5]
-
-
Competing Side Reactions: Self-condensation of ethyl phenylacetate can occur, reducing the yield of your desired product.[1]
-
Troubleshooting: The order of reagent addition is important. Adding the ethyl phenylacetate to the mixture of sodium ethoxide and diethyl oxalate can sometimes minimize self-condensation.[1]
-
Q2: The decarbonylation of my diethyl phenyloxalylacetate intermediate is incomplete. How can I ensure full conversion to diethyl phenylmalonate?
Incomplete decarbonylation is typically a result of insufficient heating or the presence of impurities.
Potential Causes and Solutions:
-
Insufficient Heating: This thermal decomposition requires a specific and sustained temperature to proceed to completion.[1]
-
Troubleshooting: Ensure the reaction is heated to the appropriate temperature, typically in the range of 160-200°C, until the evolution of carbon monoxide ceases.[1] This can be facilitated by using a high-boiling point solvent or by heating neat under reduced pressure.[1] One established protocol recommends heating to 175°C under approximately 15 mmHg for five to six hours.[2]
-
-
Presence of Impurities: Impurities carried over from the previous step can interfere with the decarbonylation process.[1]
Q3: I am attempting a direct arylation of diethyl malonate with an aryl halide and a palladium catalyst, but the reaction is not proceeding to completion. What should I investigate?
Palladium-catalyzed cross-coupling reactions are powerful but sensitive to a variety of factors that can inhibit their efficiency.
Potential Causes and Solutions:
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities in the reagents or solvents.
-
Troubleshooting: Use purified reagents and anhydrous solvents. Diethyl malonate can be distilled prior to use to remove any acidic impurities.[1]
-
-
Poor Quality of Reagents: The purity of the diethyl malonate, aryl halide, and base is critical for a successful reaction.
-
Troubleshooting: Ensure all reagents are of high purity and handled under anhydrous conditions.[1]
-
-
Inappropriate Base: The choice and stoichiometry of the base are crucial.
-
Troubleshooting: A suitable base, such as sodium hydride or cesium carbonate, should be used in the correct stoichiometric amount. The base needs to be strong enough to deprotonate the diethyl malonate without causing side reactions.[1]
-
Q4: My reaction is producing a significant amount of a dialkylated or diarylated byproduct. How can I minimize this?
Dialkylation is a common side reaction in malonic ester synthesis where the desired product reacts further with the electrophile.[5]
Potential Causes and Solutions:
-
Stoichiometry: An excess of the aryl halide relative to the diethyl malonate can promote diarylation.
-
Troubleshooting: Control the stoichiometry carefully. Using a slight excess of diethyl malonate relative to the aryl halide can favor the mono-arylation product.[5]
-
-
Concentration of Electrophile: A high concentration of the aryl halide can increase the likelihood of the product enolate reacting with it.
-
Troubleshooting: Add the aryl halide slowly to the reaction mixture. This maintains a low concentration of the electrophile, reducing the probability of a second arylation event.[5]
-
Experimental Protocols
Protocol 1: Classical Synthesis via Claisen Condensation and Decarbonylation
This protocol is adapted from established and reliable procedures.[2][5]
Step 1: Synthesis of Diethyl Phenyloxalylacetate (Claisen Condensation)
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve sodium (1 equivalent) in absolute ethanol.[1][2]
-
Reaction Initiation: Cool the resulting sodium ethoxide solution to room temperature. Add diethyl oxalate (1 equivalent) to the solution with vigorous stirring.[1]
-
Addition of Ethyl Phenylacetate: Slowly add ethyl phenylacetate (1 equivalent) dropwise from the dropping funnel.[1]
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.[1]
-
Work-up: Cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid). Extract the product with an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
Step 2: Synthesis of Diethyl Phenylmalonate (Decarbonylation)
-
Setup: Place the crude diethyl phenyloxalylacetate from the previous step into a distillation flask.
-
Heating: Heat the flask to 160-200°C under atmospheric or reduced pressure.[1]
-
Monitoring: Continue heating until the evolution of carbon monoxide ceases.[1][2]
-
Purification: The remaining liquid is the crude diethyl phenylmalonate, which can be purified by vacuum distillation.[1][2]
Protocol 2: Palladium-Catalyzed Direct Arylation
This protocol describes a modern approach to diethyl phenylmalonate synthesis.[6]
-
Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand, and the base (e.g., Cs₂CO₃).[1]
-
Addition of Reagents: Add anhydrous toluene, followed by diethyl malonate (1.2 equivalents) and the aryl halide (1 equivalent).[1][6]
-
Reaction Conditions: Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring the reaction progress by GC or TLC.[1]
-
Work-up: After completion, cool the reaction mixture, filter it through a pad of celite, and wash with an organic solvent.[1][6]
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain diethyl phenylmalonate.[1][6]
Data Summary
| Parameter | Classical Synthesis | Direct Arylation |
| Typical Yield | 80-89%[2][5] | High yields reported with optimized catalyst systems[4] |
| Key Reagents | Sodium ethoxide, diethyl oxalate, ethyl phenylacetate[1][2] | Palladium catalyst, phosphine ligand, base, aryl halide, diethyl malonate[1][6] |
| Reaction Temp. | Reflux, then 160-200°C[1][2] | 80-110°C[1] |
| Common Byproducts | Self-condensation products[1] | Diarylated malonate[1] |
Visual Troubleshooting Guide
Caption: Overview of the classical synthesis pathway.
References
- Troubleshooting incomplete reactions in diethyl phenylmalonate synthesis - Benchchem.
- How to improve the yield of diethyl phenylmalonate synthesis - Benchchem.
- ethyl phenylmalonate - Organic Syntheses Procedure.
- Comparing catalytic activities for the synthesis of diethyl phenylmalonate - Benchchem.
- Diethyl phenylmalonate synthesis - ChemicalBook.
- Malonic Ester Synthesis - Organic Chemistry Tutor.
Sources
Technical Support Center: Optimizing Reaction Temperature and Time for Malonate Arylation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for malonate arylation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, specifically focusing on the critical parameters of temperature and time. As Senior Application Scientists, we've designed this resource to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you might encounter during the optimization of your malonate arylation reactions.
Q1: My malonate arylation reaction shows low or no conversion. What are the first parameters I should investigate regarding temperature and time?
A1: Low or no conversion is a frequent hurdle. Before making drastic changes to your catalyst system or reagents, a systematic evaluation of temperature and reaction time is crucial.
Underlying Principles:
-
Activation Energy: Every chemical reaction has an activation energy barrier that must be overcome for the transformation to occur. Temperature provides the necessary kinetic energy to the reacting molecules. Insufficient temperature can lead to a sluggish or stalled reaction.
-
Catalyst Activity: Both palladium and copper catalysts used in malonate arylation have optimal temperature ranges for their activity.[1][2] Temperatures that are too low may not be sufficient to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps in palladium catalysis.[3][4] Conversely, excessively high temperatures can lead to catalyst decomposition, precipitation of palladium black, and undesired side reactions.[4]
-
Reaction Kinetics: The rate of a reaction is inherently time-dependent. Incomplete reactions are often a result of insufficient reaction time, especially at lower temperatures.[5]
Troubleshooting Steps:
-
Initial Temperature Screen: If you are starting with a new substrate or catalyst system, it's advisable to perform a small-scale temperature screen. Set up parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, and 100 °C) and monitor the progress by a suitable analytical technique like TLC, GC, or LC-MS.
-
Gradual Temperature Increase: If your initial reaction at a lower temperature shows no conversion, incrementally increase the temperature. For many palladium-catalyzed systems, a temperature range of 80-120 °C is a good starting point.[6][7] Some copper-catalyzed systems can be effective at milder conditions, even room temperature, depending on the ligand and substrates.[8][9][10]
-
Time-Course Study: Once you've identified a temperature that gives some conversion, perform a time-course study. Take aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) to determine the optimal reaction time. This will help you avoid unnecessarily long reaction times which can lead to product decomposition or side product formation.
-
Consider Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can be a powerful tool. It allows for efficient and uniform heating, often leading to significantly shorter reaction times.[11]
Q2: I'm observing significant side product formation. How can I use temperature and time to improve the selectivity of my malonate arylation?
A2: The formation of side products is a common challenge that can often be mitigated by carefully tuning the reaction temperature and time.
Common Side Reactions and Their Relationship to Temperature and Time:
-
Dialkylation: This is a prevalent side reaction where the mono-arylated product, which is also acidic, undergoes a second arylation.[12]
-
Temperature Effect: Higher temperatures can sometimes favor dialkylation by providing enough energy to deprotonate the less acidic mono-arylated product.
-
Time Effect: Extended reaction times can also lead to increased dialkylation as the concentration of the starting malonate decreases and the mono-arylated product becomes a more likely substrate for the catalyst.[12]
-
-
Hydrodehalogenation: This is the reduction of the aryl halide starting material to the corresponding arene. It can be promoted by high temperatures and certain catalyst systems.[13]
-
Homocoupling: The coupling of two aryl halides can also occur, particularly at elevated temperatures.
-
Product Decomposition: The desired arylated malonate may not be stable under prolonged heating, leading to decomposition and reduced yields.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you are observing significant side product formation, the first step should be to lower the reaction temperature.[5] This can often improve selectivity by favoring the desired reaction pathway which may have a lower activation energy than the side reactions.
-
Optimize Reaction Time: As determined by your time-course study, stop the reaction as soon as the starting material is consumed to a satisfactory level. Avoid unnecessarily long reaction times to minimize the formation of time-dependent side products.[12]
-
Stoichiometry and Addition Rate: While not directly related to temperature and time, using a slight excess of the malonate can help suppress dialkylation.[12] Additionally, for highly reactive systems, slow addition of the aryl halide can sometimes improve selectivity.
Q3: My reaction starts well but then stalls before reaching completion. What role do temperature and time play in this scenario?
A3: A reaction that stalls before completion often points towards catalyst deactivation or the formation of inhibitory species.
Causality Behind Stalled Reactions:
-
Catalyst Deactivation: The active catalyst can be sensitive to prolonged exposure to high temperatures, leading to decomposition or aggregation.[1][4] The choice of ligand is crucial for stabilizing the catalyst.[14][15][16]
-
Inhibitor Formation: Side products formed over time can sometimes act as inhibitors for the catalyst.
-
Reagent Degradation: One of the starting materials or the base might be degrading over time at the reaction temperature.
Troubleshooting Workflow:
Caption: Experimental workflow for optimizing reaction temperature and time.
References
- Benchchem. (n.d.). Troubleshooting incomplete reactions in diethyl phenylmalonate synthesis.
-
Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272. [Link]
-
Zhang, S., et al. (2015). Cu(II)-Catalyzed Coupling of Aromatic C–H Bonds with Malonates. Organic Letters, 17(15), 3854–3857. [Link]
-
Beare, N. A., & Hartwig, J. F. (2002). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. The Journal of Organic Chemistry, 67(2), 541–555. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Arylation of Diethyl Malonate and Ethyl Cyanoacetate Catalyzed by Palladium/Di-tert-Butylneopentylphosphine. Retrieved from [Link]
-
Park, H., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11, 1205361. [Link]
-
ResearchGate. (n.d.). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents and conditions for the arylation of diethyl malonate (DEM) with substituted iodobenzene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Room-Temperature Copper-Catalyzed α-Arylation of Malonates. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
PubMed. (2002). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]
-
Semantic Scholar. (1999). Simple, Highly Active Palladium Catalysts for Ketone and Malonate Arylation: Dissecting the Importance of Chelation and Steric Hindrance. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Arylation of Malonate Accompanying in situ Dealkoxycarbonylation. Retrieved from [Link]
-
PubMed. (2007). Room-temperature copper-catalyzed alpha-arylation of malonates. Retrieved from [Link]
-
The Hartwig Group. (n.d.). Publications. Retrieved from [Link]
-
ACS Publications. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Retrieved from [Link]
-
Sci-Hub. (n.d.). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of arylation reaction parameters. Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Palladium-Catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Retrieved from [Link]
-
Sci-Hub. (n.d.). Room-Temperature Copper-Catalyzed α-Arylation of Malonates. Retrieved from [Link]
-
PubMed. (2015). Cu(II)-catalyzed coupling of aromatic C-H bonds with malonates. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic study of the C-H arylation reaction. Retrieved from [Link]
-
DukeSpace. (2022). Sulfamate Esters Guide Remote C–H (Hetero)arylation Reactions and Target Disease-Relevant Non-coding RNAs. Retrieved from [Link]
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
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- 7. jk-sci.com [jk-sci.com]
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- 16. Sci-Hub. Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands / The Journal of Organic Chemistry, 2001 [sci-hub.box]
Selection of appropriate base for maximizing yield in malonic ester alkylation
A Guide to Selecting the Appropriate Base for Maximizing Yield
Welcome to the Technical Support Center for Malonic Ester Alkylation. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical assistance to help you navigate the nuances of base selection to maximize the yield and purity of your desired products. As Senior Application Scientists, we have compiled our expertise and field-proven insights to address common challenges and provide robust, self-validating protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of a base for malonic ester alkylation.
Q1: What is the most critical factor to consider when choosing a base for the alkylation of a malonic ester like diethyl malonate?
The most critical factor is the pKa of the base relative to the pKa of the malonic ester. The base must be strong enough to completely deprotonate the α-carbon of the malonic ester, which has a pKa of about 13, to form the enolate nucleophile.[1][2] Incomplete deprotonation can lead to a lower yield and potential side reactions.
Q2: Why is it often recommended to use an alkoxide base that matches the ester groups of the malonic ester (e.g., sodium ethoxide for diethyl malonate)?
Using a matching alkoxide base, such as sodium ethoxide for diethyl malonate, is crucial to prevent transesterification.[3][4] If a different alkoxide is used (e.g., sodium methoxide with diethyl malonate), it can react with the ester groups, leading to a mixture of undesired ester products and complicating purification. When the alkoxide matches the ester, any transesterification reaction is non-productive and simply regenerates the starting material.[3]
Q3: Can I use a stronger, non-alkoxide base like sodium hydride (NaH)?
Yes, sodium hydride (NaH) is an effective and commonly used base for malonic ester alkylation.[5][6] As a strong, non-nucleophilic base, it irreversibly deprotonates the malonic ester to form the sodium enolate.[5] This drives the equilibrium towards the enolate, maximizing its concentration for the subsequent alkylation step. It is particularly useful in aprotic solvents like DMF or DMSO.[7]
Q4: When might a weaker base like potassium carbonate (K₂CO₃) be a suitable choice?
Potassium carbonate (K₂CO₃) is a milder base that can be used, often in conjunction with a phase-transfer catalyst, for the alkylation of malonic esters.[8][9] This system is advantageous when dealing with sensitive substrates that might be prone to degradation under strongly basic conditions.[10]
Q5: What are the main side reactions to be aware of during malonic ester alkylation, and how does the choice of base influence them?
The primary side reactions are dialkylation and saponification.[3][11]
-
Dialkylation: This occurs when the mono-alkylated product is deprotonated again and reacts with another equivalent of the alkyl halide.[11][12] The choice of base can influence this; for instance, using a full equivalent of a strong base like NaH can help to fully form the mono-enolate before the addition of the alkylating agent, which can be controlled to favor mono-alkylation.[13] Stoichiometric control is key to minimizing dialkylation.[8]
-
Saponification: This is the hydrolysis of the ester groups to carboxylates, which can occur in the presence of hydroxide ions.[3] Using alkoxide bases under anhydrous conditions minimizes the risk of saponification during the alkylation step. Saponification is a desired reaction in the subsequent work-up to form the dicarboxylic acid before decarboxylation.[14][15]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your malonic ester alkylation experiments.
Problem 1: Low or no yield of the alkylated product.
-
Possible Cause 1: Incomplete deprotonation of the malonic ester.
-
Solution: Ensure your base is strong enough and used in a stoichiometric amount (at least one full equivalent). Refer to the pKa table below to select a suitable base. For instance, if you are using sodium ethoxide, ensure it is not old or decomposed, which would reduce its basicity. Consider switching to a stronger base like sodium hydride (NaH).[5]
-
-
Possible Cause 2: Poor quality of the alkylating agent.
-
Possible Cause 3: Inappropriate solvent.
Problem 2: Significant amount of dialkylated product is formed.
-
Possible Cause 1: Incorrect stoichiometry.
-
Possible Cause 2: Reaction conditions promoting further reaction.
-
Solution: Control the addition of the alkylating agent. A common procedure is to first generate the enolate at a controlled temperature (e.g., room temperature) and then slowly add this solution to the alkylating agent.[13] This keeps the instantaneous concentration of the enolate low, favoring reaction with the more abundant alkyl halide.
-
Problem 3: Presence of transesterification byproducts.
-
Possible Cause: Mismatch between the alkoxide base and the ester groups of the malonic ester.
Problem 4: Saponification of the ester during alkylation.
-
Possible Cause: Presence of water or hydroxide ions.
-
Solution: Ensure your reaction is carried out under anhydrous conditions. Use dry solvents and glassware. Avoid using hydroxide bases (like NaOH or KOH) for the alkylation step itself, as they will readily hydrolyze the ester.[18]
-
Base Selection Guide
The choice of base is pivotal for a successful malonic ester alkylation. Below is a summary of common bases and their properties to guide your selection.
| Base | pKa of Conjugate Acid | Recommended Solvent | Key Advantages | Potential Issues |
| Sodium Ethoxide (NaOEt) | ~16 (Ethanol) | Ethanol | Inexpensive, effective for many alkyl halides.[4][10] | Must match the ester group to avoid transesterification.[3] Can lead to dialkylation if stoichiometry is not controlled.[10] |
| Sodium Hydride (NaH) | ~35 (H₂) | THF, DMF, DMSO | Strong, non-nucleophilic, drives enolate formation to completion.[5] | Highly reactive with water and protic solvents, requires anhydrous conditions.[5] |
| Potassium tert-Butoxide (KOtBu) | ~19 (t-Butanol) | tert-Butanol, THF | Strong, sterically hindered base.[8] | Can promote elimination with some secondary alkyl halides. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (HCO₃⁻) | Acetone, DMF | Mild, good for sensitive substrates.[10] | Often requires a phase-transfer catalyst for good yields.[8][9] |
| Lithium Diisopropylamide (LDA) | ~36 (Diisopropylamine) | THF | Very strong, non-nucleophilic, useful for forming kinetic enolates.[19][20] | Typically prepared in situ at low temperatures.[19] |
Experimental Protocols
Protocol 1: Mono-alkylation of Diethyl Malonate using Sodium Ethoxide in Ethanol
This protocol describes the synthesis of diethyl n-butylmalonate.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl malonate
-
n-Butyl bromide
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 equivalent) to anhydrous ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature with stirring.[4]
-
Alkylation: After the addition of diethyl malonate is complete, add n-butyl bromide (1.0 equivalent) dropwise to the reaction mixture.[4]
-
Reaction Completion: Heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.[4]
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Mono-alkylation of Diethyl Malonate using Sodium Hydride in DMF
This protocol provides an alternative method using a stronger base in an aprotic solvent.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous DMF
-
Diethyl malonate
-
Benzyl bromide
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Enolate Formation: Cool the suspension to 0 °C and add diethyl malonate (1.0 equivalent) dropwise. Stir the mixture at room temperature for 30 minutes after the addition is complete to ensure full enolate formation.[21]
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.0 equivalent) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Reaction Pathway and Troubleshooting Logic
Reaction Mechanism:
Caption: General workflow for malonic ester synthesis.
Troubleshooting Flowchart:
Caption: Troubleshooting logic for malonic ester alkylation.
References
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
Chemistry Notes. (2022, January 31). Malonic ester synthesis, mechanism and application. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Malonic Ester Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Human Metabolome Database. (2012, September 11). Showing metabocard for Diethyl malonate (HMDB0029573). Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium hydride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). 1,4-Addition of Lithium Diisopropylamide to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggregation Effects. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, September 11). Choice of base for malonic ester synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]
-
PMC - NIH. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]
- Google Patents. (n.d.). US2971024A - Method of alkylating esters.
-
Wikipedia. (n.d.). Lithium diisopropylamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Lithium diisopropylamide ( LDA ). Retrieved from [Link]
-
YouTube. (2021, April 5). Alkylation With LDA Mechanism | Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
- Google Patents. (n.d.). EP0918047A1 - C-Alkylation process of esters of malonic acid.
-
Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]
-
PharmaXChange.info. (2011, February 6). Malonic Ester Synthesis - Alkylation of Enolates | Notes. Retrieved from [Link]
-
ACS Publications. (2018, November 2). Lithium Diisopropylamide Catalyzed Allylic C–H Bond Alkylation with Styrenes | Organic Letters. Retrieved from [Link]
-
YouTube. (2019, August 26). 11.11 Malonic Ester Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
-
Reddit. (2023, December 23). Improvement of selectivity/yield of Alkylation : r/OrganicChemistry. Retrieved from [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sodium hydride - Wikipedia [en.wikipedia.org]
- 6. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistnotes.com [chemistnotes.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0918047A1 - C-Alkylation process of esters of malonic acid - Google Patents [patents.google.com]
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- 11. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
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- 14. chem.libretexts.org [chem.libretexts.org]
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- 16. Malonic Ester Synthesis [organic-chemistry.org]
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- 18. pharmaxchange.info [pharmaxchange.info]
- 19. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. reddit.com [reddit.com]
Challenges in scaling up the production of Diethyl methyl(phenyl)malonate
Technical Support Center: Diethyl methyl(phenyl)malonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist you in overcoming common challenges encountered during this synthetic procedure. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.
I. Understanding the Reaction: The Malonic Ester Synthesis
The synthesis of this compound is a classic example of a malonic ester synthesis. [1]This reaction involves the alkylation of diethyl phenylmalonate at the carbon atom situated between the two carbonyl groups (the α-carbon). [2]The key to this transformation is the enhanced acidity of the α-hydrogen, which can be readily removed by a suitable base to form a resonance-stabilized enolate. [3]This enolate then acts as a nucleophile, attacking an alkylating agent, in this case, a methylating agent like methyl iodide. [4] The overall process can be broken down into two primary stages:
-
Enolate Formation: Deprotonation of diethyl phenylmalonate using a base.
-
Alkylation: Nucleophilic attack of the enolate on the methylating agent.
Caption: General workflow of this compound synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and scale-up of this compound.
A. Reaction Conditions & Reagent Purity
Q1: My reaction is sluggish or incomplete. What are the likely causes?
A1: Incomplete reactions are often traced back to issues with reagent purity or suboptimal reaction conditions. [5]
-
Moisture: The presence of water in your reagents or solvent will consume the base and quench the enolate, preventing alkylation. Ensure you are using anhydrous solvents and properly dried glassware. [5]* Base Strength: The base must be strong enough to deprotonate the diethyl phenylmalonate (pKa ~11.8). [6]Sodium ethoxide is a common and effective choice. Ensure your base has not degraded due to improper storage.
-
Temperature: While enolate formation is typically efficient at room temperature or slightly elevated temperatures (50-60°C), the alkylation step may require heating to proceed at a reasonable rate. [6][7]Monitor your reaction by TLC or GC to determine the optimal temperature and reaction time. [5] Q2: I am observing the formation of a significant amount of a dialkylated byproduct. How can I minimize this?
A2: The formation of diethyl dimethyl(phenyl)malonate is a common side reaction. [8]The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time. [2]
-
Stoichiometry: Use a slight excess of diethyl phenylmalonate relative to the base and methylating agent. This ensures that the base is consumed in the formation of the initial enolate, leaving less available to deprotonate the mono-methylated product.
-
Controlled Addition: Add the methylating agent slowly and at a controlled temperature. [5]This helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.
Q3: Can I use a different base, such as sodium hydride (NaH)?
A3: Yes, sodium hydride is a suitable non-nucleophilic base for this reaction and can be advantageous in preventing side reactions like transesterification. [9]However, it is a highly flammable solid that reacts violently with water, so extreme caution and an inert atmosphere are required. [9]
B. Work-up and Purification
Q4: I'm having difficulty with the purification of my final product. What are the recommended procedures?
A4: Proper work-up and purification are critical for obtaining high-purity this compound.
-
Work-up: After the reaction is complete, the mixture is typically quenched with a dilute acid to neutralize any remaining base. The organic layer is then separated, and the aqueous layer is extracted with a suitable solvent like diethyl ether to recover any dissolved product. [5]* Drying: The combined organic layers should be thoroughly dried over an anhydrous salt such as sodium sulfate or magnesium sulfate. [5]* Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator. [5]* Purification: The crude product is typically purified by vacuum distillation. [5]If distillation does not yield a pure product, column chromatography on silica gel can be employed for further purification. [5]
Property Value Reference Boiling Point 170-172 °C at 14 mmHg (for Diethyl phenylmalonate) [5][6] | Density | 1.096 g/cm³ (for Diethyl phenylmalonate) | [6][10]|
Q5: I am observing hydrolysis of my ester during work-up. How can I prevent this?
A5: Ester hydrolysis can occur under either acidic or basic conditions, particularly at elevated temperatures. [11]
-
Temperature Control: Keep the temperature low during the work-up procedure.
-
Minimize Contact Time: Avoid prolonged exposure of your product to acidic or basic aqueous solutions.
-
Neutralization: Ensure the reaction mixture is properly neutralized before proceeding with extraction.
C. Scale-up Challenges
Q6: What are the main challenges when scaling up this reaction from the lab to a pilot plant or industrial scale?
A6: Scaling up presents several challenges that must be carefully managed.
-
Heat Transfer: The reaction is often exothermic, and efficient heat removal is crucial to maintain temperature control and prevent runaway reactions. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging.
-
Mixing: Ensuring efficient mixing is vital for maintaining homogeneity and achieving consistent reaction rates. Inadequate mixing can lead to localized "hot spots" and an increase in side product formation.
-
Reagent Addition: The controlled addition of reagents, particularly the base and alkylating agent, becomes more critical at a larger scale to manage the reaction exotherm and minimize side reactions.
-
Safety: The use of flammable solvents and reactive reagents like sodium ethoxide or sodium hydride requires stringent safety protocols and specialized equipment for large-scale operations. [12][13]
Caption: Troubleshooting workflow for this compound synthesis.
III. Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Diethyl phenylmalonate
-
Sodium ethoxide
-
Methyl iodide
-
Anhydrous ethanol
-
Diethyl ether
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.05 equivalents) in anhydrous ethanol. To this solution, add diethyl phenylmalonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 1-2 hours. [6]2. Alkylation: Cool the reaction mixture in an ice bath. Add methyl iodide (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and diethyl ether. Separate the layers. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
IV. Safety Information
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [12][14]* Diethyl phenylmalonate and related compounds may cause skin and eye irritation. [14]* Sodium ethoxide and sodium hydride are corrosive and react violently with water. Handle with extreme care under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate precautions. [15]* Consult the Safety Data Sheets (SDS) for all reagents before use. [12][13][14][16][17]
V. References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. Retrieved from
-
BenchChem. (2025). How to improve the yield of diethyl phenylmalonate synthesis. Retrieved from
-
BenchChem. (2025). A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malonate Reactivity. Retrieved from
-
Fisher Scientific. (2025). SAFETY DATA SHEET - Diethyl phenylmalonate. Retrieved from
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Diethyl ethylphenylmalonate. Retrieved from
-
MSDS of Diethyl phenylmalonate. (2011). Retrieved from
-
BenchChem. (2025). identifying and minimizing side products in malonic ester synthesis. Retrieved from
-
ChemicalBook. (2025). Diethyl phenylmalonate - Safety Data Sheet. Retrieved from
-
Google Patents. (n.d.). CN115925543A - Synthesis method of diethyl phenylethylmalonate. Retrieved from
-
BenchChem. (n.d.). An In-depth Technical Guide on the Core Mechanism of Action of Ethyl Phenylmalonate in Organic Reactions. Retrieved from
-
Wikipedia. (n.d.). Diethyl phenylmalonate. Retrieved from
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from
-
Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from
-
Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two.... Retrieved from
-
Organic Syntheses Procedure. (n.d.). DIETHYL tert-BUTYLMALONATE. Retrieved from
-
BenchChem. (n.d.). Protocol for the Alkylation of Diethyl(trimethylsilylmethyl)malonate. Retrieved from
Sources
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- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. capotchem.cn [capotchem.cn]
- 17. chemicalbook.com [chemicalbook.com]
Identifying and removing common impurities from Diethyl methyl(phenyl)malonate
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying and removing common impurities from Diethyl methyl(phenyl)malonate. As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the underlying scientific principles to empower you to resolve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your this compound is intrinsically linked to its synthetic route. The most common synthesis involves the methylation of diethyl phenylmalonate. Therefore, impurities can be categorized into three main groups:
-
Synthesis-Related Impurities:
-
Unreacted Starting Material: Diethyl phenylmalonate is a primary impurity if the methylation reaction does not go to completion.
-
Over-alkylation Products: Although less common with methylation compared to longer-chain alkylations, trace amounts of diethyl ethyl(phenyl)malonate or other unintended alkylated species may be present if there are impurities in the alkylating agent or solvent.
-
Residual Solvents: Solvents used in the synthesis, such as ethanol, toluene, or dimethylformamide (DMF), may be present in the crude product.[1]
-
Reagents: Unreacted methylation agents (e.g., methyl iodide) or the base used for deprotonation (e.g., sodium ethoxide) and their byproducts.
-
-
Degradation-Related Impurities:
-
Hydrolysis Products: Exposure to water, especially under acidic or basic conditions, can lead to the hydrolysis of the ester groups, forming monoethyl methyl(phenyl)malonate or methyl(phenyl)malonic acid.[2]
-
Decarboxylation Products: While malonic esters are relatively stable, prolonged heating can cause decarboxylation, though this is more prevalent after hydrolysis to the dicarboxylic acid.
-
-
Cross-Contamination:
-
Impurities from previous reactions in the same glassware or cross-contamination of reagents can introduce unexpected substances.
-
Q2: My reaction seems to have stalled, and I have a high percentage of unreacted diethyl phenylmalonate. What could be the cause?
Incomplete methylation is a common issue. Here are several factors to investigate:
-
Base Stoichiometry and Strength: The deprotonation of diethyl phenylmalonate is a critical first step. Ensure you are using at least one full equivalent of a sufficiently strong base (e.g., sodium ethoxide) to generate the enolate for methylation.
-
Moisture: The presence of water in your reagents or solvent will consume the base, rendering it unavailable for the deprotonation of the malonic ester. Always use anhydrous solvents and properly dried glassware.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. While gentle heating can promote the reaction, excessively high temperatures can lead to side reactions and degradation of the product. A typical temperature range for this alkylation is between 50-80°C.[3]
-
Purity of Methylating Agent: Ensure the purity of your methylating agent (e.g., methyl iodide). Impurities can inhibit the reaction.
Q3: I'm observing an unknown peak in my GC-MS analysis. How can I identify it?
Identifying unknown impurities requires a systematic approach:
-
Analyze the Mass Spectrum: Look at the molecular ion peak (M+) and the fragmentation pattern. Common losses for malonic esters include the loss of an ethoxy group (-45 Da), a carbethoxy group (-73 Da), and cleavage of the alkyl and phenyl groups. Compare the fragmentation pattern to known spectra of potential impurities.[4]
-
Consider Plausible Structures: Based on the synthetic route, hypothesize the structures of potential byproducts. For example, if you suspect hydrolysis, calculate the molecular weight of the monoacid.
-
NMR Spectroscopy: If the impurity can be isolated or is present in a significant amount, ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. Look for characteristic shifts of the methyl, ethyl, and phenyl groups.
-
Reference Standards: If you have a strong hypothesis about the identity of an impurity, running a reference standard of that compound on your analytical system (GC-MS or HPLC) can confirm its presence by comparing retention times and mass spectra.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: Co-elution of Impurities During Column Chromatography
Scenario: You are using column chromatography to purify your product, but you observe that an impurity is co-eluting with the this compound.
Root Cause Analysis and Solutions:
-
Insufficient Resolution: The chosen eluent system may not be providing enough separation between your product and the impurity.
-
Solution: Perform a systematic TLC analysis with a range of solvent systems of varying polarity. A common starting point for malonic esters is a mixture of hexane and ethyl acetate. Gradually decrease the polarity (increase the hexane content) to improve the separation of less polar impurities, or increase the polarity (increase the ethyl acetate content) for more polar impurities.
-
-
Column Overloading: Applying too much crude product to the column can lead to broad peaks and poor separation.
-
Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a sample-to-silica ratio of 1:30 to 1:100 by weight.
-
-
Improper Column Packing: Voids or channels in the silica gel can lead to uneven solvent flow and poor separation.
-
Solution: Ensure your column is packed uniformly. A wet slurry packing method is generally preferred.
-
Issue 2: Product Decomposition During Vacuum Distillation
Scenario: You are attempting to purify this compound by vacuum distillation, but you notice charring or a lower than expected yield, suggesting decomposition.
Root Cause Analysis and Solutions:
-
Excessive Temperature: Although vacuum distillation lowers the boiling point, prolonged exposure to high temperatures can still cause decomposition.
-
Solution: Use a high-quality vacuum pump to achieve a lower pressure, which will further reduce the boiling point. The boiling point of diethyl phenylmalonate is reported as 170-172 °C at 14 mmHg, and the methylated analog will have a similar boiling point.[5] Aim for the lowest possible distillation temperature by achieving a good vacuum.
-
-
Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze decomposition at high temperatures.
-
Solution: Before distillation, perform a work-up by washing the crude product with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any acidic impurities, followed by a wash with brine. Ensure the product is thoroughly dried over an anhydrous drying agent like sodium sulfate before distillation.[3]
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the methylation of diethyl phenylmalonate.
Materials:
-
Diethyl phenylmalonate
-
Sodium ethoxide
-
Methyl iodide
-
Anhydrous ethanol
-
Anhydrous toluene
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.05 equivalents) in anhydrous ethanol under a nitrogen atmosphere.
-
Add diethyl phenylmalonate (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete formation of the enolate.
-
Cool the reaction mixture to room temperature and add anhydrous toluene.
-
Add methyl iodide (1.1 equivalents) dropwise via the dropping funnel. An exothermic reaction may be observed.
-
After the addition, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and carefully quench with dilute hydrochloric acid until the solution is neutral.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Vacuum Distillation
Procedure:
-
Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and joints are well-sealed.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Gradually apply vacuum and begin heating the distillation flask.
-
Collect and discard any low-boiling fractions, which may contain residual solvents.
-
Collect the main fraction at the appropriate boiling point and pressure. The boiling point will be in a similar range to diethyl phenylmalonate (170-172 °C at 14 mmHg).[5]
-
Monitor the purity of the collected fractions by GC or TLC.
Protocol 3: Purification by Column Chromatography
Procedure:
-
Prepare a silica gel column using a wet slurry method with your chosen eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Origin | Identification Method |
| Diethyl phenylmalonate | C₁₃H₁₆O₄ | 236.27 | Unreacted starting material | GC-MS, ¹H NMR |
| Methyl(phenyl)malonic acid | C₁₀H₁₀O₄ | 194.19 | Hydrolysis | HPLC, ¹H NMR |
| Monoethyl methyl(phenyl)malonate | C₁₂H₁₄O₄ | 222.24 | Partial hydrolysis | HPLC, ¹H NMR |
| Ethanol | C₂H₆O | 46.07 | Residual solvent | GC, ¹H NMR |
| Toluene | C₇H₈ | 92.14 | Residual solvent | GC, ¹H NMR |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Key reactions in the synthesis and degradation of this compound.
References
- CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google P
-
Synthesis of diethyl methylmalonate - PrepChem.com. [Link]
- CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google P
-
A rapid method for the synthesis of methylmalonyl-coenzyme A and other CoA-esters - PubMed. [Link]
-
diethyl methylenemalonate - Organic Syntheses Procedure. [Link]
- US2881209A - Preparation of phenylmalonic acid - Google P
-
ethyl phenylmalonate - Organic Syntheses Procedure. [Link]
-
Synthesis of diethyl diethylmalonate - Sciencemadness.org. [Link]
-
Diethyl phenylmalonate - Wikipedia. [Link]
-
Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem. [Link]
-
Separation of this compound on Newcrom R1 HPLC column. [Link]
-
While prepration of Diethyl diethyl malonate some impurity is obtained can anyone give me suggestion how to rectify this problem? | ResearchGate. [Link]
-
Mass Spectra of 2-Substituted Diethyl Malonate Derivatives - MDPI. [Link]
Sources
Catalyst deactivation and recovery in palladium-catalyzed malonate synthesis
Welcome to the Technical Support Center for palladium-catalyzed malonate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A1: When faced with low or no product yield, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup. Here are the initial checkpoints:
-
Reagent Quality: Ensure that your starting materials (e.g., allyl carbonate, malonate), solvent, and base are pure and anhydrous. Moisture and oxygen can significantly hinder the reaction. Solvents should be freshly distilled or obtained from a reliable commercial source.
-
Catalyst Activity: The palladium source and ligands are critical. Palladium(II) precatalysts require reduction to the active Pd(0) species in situ. If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[1] The choice of ligand is also crucial, as it influences the stability and activity of the catalyst.[2][3][4]
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst and sensitive phosphine ligands.[5]
Q2: I've confirmed my reagents and setup are sound, but the yield is still poor. Could the catalyst be deactivated? What are the common deactivation pathways?
A2: Yes, catalyst deactivation is a primary suspect for low yields. The active Pd(0) species is prone to deactivation through several mechanisms:
-
Palladium Black Formation: The active catalyst can aggregate to form inactive palladium black.[5] This is often a result of ligand dissociation, particularly when using sterically hindered monodentate phosphine ligands.
-
Oxidative Deactivation: Exposure to oxygen can lead to the oxidation of the catalytically active Pd(0) to inactive Pd(II) species.
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways, leading to the destabilization and deactivation of the palladium catalyst.[6]
-
Formation of Off-Cycle Species: The catalyst can be sequestered in inactive complexes, for example, through the formation of stable palladium-substrate or palladium-product adducts that do not proceed through the catalytic cycle.
Below is a diagram illustrating the main catalyst deactivation pathways:
Caption: Common deactivation pathways for palladium catalysts.
Issue 2: Catalyst Deactivation and Appearance of "Palladium Black"
Q3: My reaction mixture has turned black, and I suspect palladium black formation. What causes this, and how can I prevent it?
A3: The formation of a black precipitate is a strong indicator of palladium black, which consists of aggregated, catalytically inactive palladium nanoparticles.[5] This is a common mode of deactivation.
Causality: The stability of the active Pd(0) catalyst is highly dependent on the coordination of the supporting ligands.[2][3][7] If the ligands are not sufficiently electron-donating or sterically bulky, or if they dissociate from the metal center, the "naked" palladium atoms can readily aggregate.
Prevention Strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands form more stable complexes with the palladium center, preventing dissociation and subsequent aggregation.[4][8][9][10] Bidentate ligands can also enhance stability through the chelate effect.[3]
-
Ligand-to-Metal Ratio: In some cases, using a slight excess of the ligand relative to the palladium source can help maintain a saturated coordination sphere around the palladium and prevent aggregation.[11]
-
Reaction Temperature: Higher temperatures can accelerate ligand dissociation. If possible, running the reaction at a lower temperature may mitigate this issue, though it might require longer reaction times.
-
Solvent Choice: The solvent can influence the stability of the catalytic complex. Ensure the chosen solvent provides good solubility for both the catalyst and the substrates.
| Parameter | Recommendation for Preventing Pd Black | Rationale |
| Ligand Type | Bulky, electron-rich phosphines (e.g., P(t-Bu)3) or NHCs | Enhance catalyst stability and prevent aggregation. |
| Ligand-to-Pd Ratio | 1:1 to 1.2:1 | A slight excess can prevent ligand dissociation. |
| Temperature | As low as feasible for the reaction to proceed | Reduces the rate of ligand dissociation. |
| Solvent | Aprotic, non-coordinating solvents | Minimizes interference with the catalytic cycle. |
Issue 3: Side Reactions and Impurity Formation
Q4: I am observing the formation of unexpected byproducts. What are the likely side reactions in a palladium-catalyzed malonate synthesis?
A4: In palladium-catalyzed allylic alkylation of malonates (a common method for their synthesis, known as the Tsuji-Trost reaction), several side reactions can occur:
-
β-Hydride Elimination: This is a common side reaction in organopalladium chemistry.[12] If the intermediate palladium-alkyl species has a hydrogen atom on a carbon beta to the palladium, it can be eliminated to form an alkene and a palladium-hydride species.[13][14][15] This can be suppressed by the choice of substrate or by using ligands that disfavor the formation of the required geometry for elimination.[13][16]
-
Double Alkylation: Malonates have two acidic protons, and under certain conditions, a second alkylation can occur, leading to a disubstituted product. This can be controlled by carefully managing the stoichiometry of the base and the electrophile.
-
Isomerization of the Allylic Substrate: The palladium catalyst can sometimes isomerize the double bond in the allylic substrate, leading to a mixture of regioisomeric products.
The catalytic cycle for the Tsuji-Trost reaction is depicted below, highlighting where side reactions can occur:
Caption: Catalytic cycle of the Tsuji-Trost reaction and potential side reactions.
Catalyst Recovery and Regeneration
Q5: My palladium catalyst has deactivated. Are there any general procedures to recover and regenerate it?
A5: Yes, in many cases, deactivated palladium catalysts can be recovered and regenerated, which is economically and environmentally beneficial. The appropriate method depends on the nature of the deactivation.
Protocol 1: Recovery of Palladium Black
If the catalyst has precipitated as palladium black, it can often be recovered and reactivated.
Step-by-Step Methodology:
-
Isolation: At the end of the reaction, allow the palladium black to settle. Decant the supernatant liquid.
-
Washing: Wash the collected solid sequentially with:
-
The reaction solvent to remove residual organic compounds.
-
A polar solvent like ethanol or acetone to remove more polar impurities.
-
Deionized water.
-
-
Drying: Dry the washed palladium solid under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Reactivation (Oxidation-Reduction Cycle):
-
Oxidation: The recovered palladium can be dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to form palladium(II) chloride. Caution: Aqua regia is highly corrosive and should be handled with extreme care in a fume hood.
-
Reduction: The resulting Pd(II) salt can then be reduced back to active Pd(0) on a support (like carbon) using a reducing agent such as sodium borohydride or hydrazine. This re-disperses the palladium, restoring its catalytic activity.
-
Protocol 2: Regeneration of Fouled Supported Catalysts
For supported catalysts (e.g., Pd/C) that have been deactivated by the deposition of organic residues, a thermal treatment can be effective.[17]
Step-by-Step Methodology:
-
Solvent Wash: Wash the recovered catalyst with a suitable solvent (e.g., chloroform and glacial acetic acid have been shown to be effective for certain applications) to remove adsorbed organic material.[18] Sonication during washing can improve efficiency.
-
Thermal Treatment: Calcine the washed catalyst in a controlled atmosphere.
-
Heat the catalyst in an inert atmosphere (e.g., nitrogen or argon) to a temperature of around 250-400 °C to pyrolyze organic residues.[19][20]
-
Follow this with a controlled oxidation step by introducing a stream of air or a dilute oxygen/nitrogen mixture at a similar temperature to burn off any remaining carbonaceous deposits.[19]
-
Finally, a reduction step under a hydrogen atmosphere is often necessary to reduce the palladium oxide back to the active metallic state.
-
The workflow for catalyst recovery and regeneration is summarized in the diagram below:
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Validation & Comparative
Comparative analysis of diethyl phenylmalonate vs. dimethyl phenylmalonate in synthesis
An In-Depth Comparative Analysis for Synthetic Chemists: Diethyl Phenylmalonate vs. Dimethyl Phenylmalonate
In the realm of organic synthesis, particularly in the construction of pharmacologically active molecules, the malonic ester synthesis remains a cornerstone for carbon-carbon bond formation. Within this framework, phenylmalonic acid esters serve as highly versatile precursors for a range of compounds, including barbiturates and anticonvulsants.[1] The choice between the two most common variants, diethyl phenylmalonate and dimethyl phenylmalonate, is a critical decision that can influence reaction kinetics, yields, and purification strategies. This guide provides a detailed comparative analysis of these two reagents, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions for their synthetic routes.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical characteristics of these esters dictate their handling, reaction conditions, and work-up procedures. While both are diesters of phenylmalonic acid, the seemingly minor difference between an ethyl and a methyl group imparts significant variations in their properties.
| Property | Diethyl Phenylmalonate | Dimethyl Phenylmalonate | Rationale for Significance |
| Molecular Formula | C₁₃H₁₆O₄ | C₁₁H₁₂O₄ | Affects molecular weight and stoichiometry calculations. |
| Molecular Weight | 236.26 g/mol [1] | 208.21 g/mol [1] | Crucial for accurate reagent measurement and yield calculations. |
| Melting Point | 16 °C[1] | 49-51 °C[1] | Dimethyl ester is a solid at room temperature, which can affect handling and solubility in certain solvents. Diethyl ester is a liquid. |
| Boiling Point | 170-172 °C at 14 mmHg[1] | Not available | Important for purification by vacuum distillation. |
| Density | 1.095 g/mL at 25 °C[1] | 1.16 g/cm³[1] | Relevant for volume-based measurements and solvent phase separation during work-up. |
The most notable difference is their physical state at ambient temperature. Diethyl phenylmalonate is a liquid, which can simplify its addition to a reaction mixture. In contrast, dimethyl phenylmalonate is a solid, requiring it to be dissolved or melted before use, which may add a step to the experimental procedure.
Reactivity and Mechanistic Considerations
The synthetic utility of both esters is governed by the acidity of the α-hydrogen, which is positioned between two electron-withdrawing carbonyl groups and adjacent to a phenyl ring.
Acidity and Enolate Formation
The primary driver of reactivity for both molecules is the deprotonation of the α-carbon to form a resonance-stabilized enolate.[2] The phenyl group, through its electron-withdrawing inductive effect, further increases the acidity of this proton compared to standard dialkyl malonates.[3] This enhanced acidity (pKa ~11.84 for diethyl phenylmalonate) allows for the use of a wide range of bases for deprotonation, with sodium alkoxides (ethoxide for the diethyl ester, methoxide for the dimethyl ester) being the most common choices.[2][3]
The reactivity of the α-hydrogen is expected to be very similar for both compounds, as it is primarily dictated by the adjacent carbonyl and phenyl groups, not the more distant alkyl ester chains.[1]
Caption: General deprotonation to form the key nucleophilic enolate.
Steric Effects: The Core Divergence
The primary distinction in reactivity arises from the steric hindrance imparted by the ester alkyl groups. The ethyl groups of diethyl phenylmalonate are bulkier than the methyl groups of dimethyl phenylmalonate.[1] This difference has several practical implications:
-
Alkylation Reactions: In SN2 alkylation reactions, the less hindered enolate of dimethyl phenylmalonate may react faster, particularly with bulky alkylating agents. Conversely, the greater steric bulk of the diethyl ester can sometimes be advantageous in preventing undesired dialkylation.[4][5]
-
Hydrolysis: The rate-determining step of base-catalyzed ester hydrolysis is the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[6] The smaller methyl groups of dimethyl phenylmalonate present a less sterically crowded environment, which generally allows for a faster rate of hydrolysis compared to the diethyl ester under identical conditions.[1]
Comparative Performance in Key Synthetic Applications
Alkylation Reactions
Alkylation of the active methylene group is a cornerstone of malonic ester synthesis and is crucial for producing intermediates for pharmaceuticals like phenobarbital.[1][7] While the reactivity of the α-hydrogen is similar, the choice of ester can influence reaction rates and yields due to steric effects.[1]
General Experimental Protocol: α-Alkylation of Phenylmalonic Esters
-
Base Preparation: Dissolve sodium metal in anhydrous ethanol (for diethyl ester) or methanol (for dimethyl ester) to prepare the corresponding sodium alkoxide solution.
-
Enolate Formation: Add the appropriate phenylmalonic ester dropwise to the alkoxide solution at a controlled temperature (e.g., 50-60°C).[3]
-
Alkylation: Add the alkyl halide (e.g., ethyl bromide) dropwise to the enolate solution. The reaction is typically heated for several hours to ensure completion.[3]
-
Work-up: After cooling, the reaction mixture is neutralized with a dilute acid. The organic product is extracted with a suitable solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.[8]
-
Purification: The crude product is typically purified by vacuum distillation.[8]
While high yields can be obtained for both esters, challenges can arise with sterically hindered alkylating agents, where the less bulky dimethyl phenylmalonate may offer an advantage.[1][4]
Hydrolysis and Decarboxylation
Following alkylation, the resulting disubstituted malonic ester is often hydrolyzed to the corresponding dicarboxylic acid, which is then decarboxylated upon heating to yield a substituted phenylacetic acid.[1][2]
Caption: The sequential hydrolysis and decarboxylation workflow.
As mentioned, dimethyl phenylmalonate is expected to hydrolyze more rapidly than its diethyl counterpart due to reduced steric hindrance at the carbonyl centers.[1] Unsubstituted phenylmalonic esters can be readily hydrolyzed by heating with aqueous or mixed aqueous-ethanolic solutions of a base like potassium hydroxide.[1][9]
Case Study: Synthesis of Phenobarbital
The synthesis of phenobarbital (5-ethyl-5-phenylbarbituric acid) is a classic application that highlights the utility of these reagents. The traditional synthesis starts with diethyl phenylmalonate, which is first alkylated with an ethyl group to form diethyl ethylphenylmalonate. This intermediate is then condensed with urea in the presence of a strong base (like sodium ethoxide or methoxide) to form the barbiturate ring.[7][10][11]
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A Comparative Guide to the Structural Validation of Diethyl methyl(phenyl)malonate using ¹³C NMR Spectroscopy
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the structural validation of Diethyl methyl(phenyl)malonate. We will explore the application of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by advanced techniques, to provide an unambiguous structural confirmation. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by experimental data considerations.
The Imperative of Structural Validation in Chemical Synthesis
In the synthesis of novel chemical entities, absolute certainty of a molecule's structure is paramount. An incorrect structural assignment can invalidate biological data and derail research programs. This compound, a substituted malonic ester, presents a valuable case study for structural elucidation due to its combination of diverse carbon environments: ester carbonyls, a quaternary carbon, an aromatic ring, and aliphatic chains.
While several analytical techniques can provide structural information, ¹³C NMR spectroscopy offers direct insight into the carbon skeleton of a molecule.[1] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, making it an exceptionally powerful tool for identifying and counting the non-equivalent carbon environments.[2][3]
Predicting the ¹³C NMR Spectrum: A Theoretical Framework
Before any experimental work, a theoretical prediction of the ¹³C NMR spectrum serves as a critical roadmap for data interpretation. The structure of this compound contains 10 unique carbon environments, as the two ethyl groups are chemically equivalent.
Molecular Structure and Carbon Atom Numbering
The diagram below illustrates the structure of this compound with each unique carbon atom systematically labeled. This numbering will be used for all subsequent spectral assignments.
Caption: Molecular structure of this compound with unique carbons labeled.
Predicted Chemical Shifts and Rationale
The chemical shift (δ) of a carbon nucleus is highly dependent on its electronic environment. Electronegative atoms and π-systems cause a downfield shift (higher ppm value).[4][5][6] Based on established data for similar functional groups, we can predict the approximate chemical shifts for each carbon in this compound.[1][7][8]
| Carbon Label | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | Ester Carbonyl (C=O) | 168 - 172 | Carbonyl carbons in esters are highly deshielded due to the double bond to oxygen and resonance, appearing far downfield.[1][7] |
| C6 | Phenyl (C-ipso) | 135 - 140 | The quaternary aromatic carbon directly attached to the malonate center. Its shift is influenced by the substitution pattern. |
| C8 | Phenyl (C-meta) | 128 - 130 | Aromatic CH carbons. Typically appear in this region. |
| C9 | Phenyl (C-para) | 127 - 129 | Aromatic CH carbon. Its specific shift can vary slightly from the meta position. |
| C7 | Phenyl (C-ortho) | 126 - 128 | Aromatic CH carbons adjacent to the point of attachment. |
| C2 | Methylene (-O-C H₂) | 61 - 64 | This carbon is attached to an electronegative oxygen atom, causing a significant downfield shift from a typical alkane.[8] |
| C4 | Quaternary Malonate | 58 - 62 | A quaternary carbon alpha to two strongly electron-withdrawing carbonyl groups and a phenyl ring, resulting in a notable downfield shift. |
| C5 | Methyl (-C H₃) | 20 - 25 | An sp³ hybridized methyl carbon attached to the quaternary center. |
| C3 | Ethyl Methyl (-C H₃) | 13 - 15 | A terminal methyl group of an ethyl ester, typically found in the upfield region of the spectrum. |
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
Trustworthy data begins with meticulous sample preparation and correctly defined acquisition parameters. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 50-100 mg of purified this compound. A higher concentration is generally preferred for ¹³C NMR due to its low natural abundance and sensitivity.[9][10]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean vial.[8]
-
Filter the resulting solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade spectral quality.[11]
-
Cap the NMR tube securely and label it clearly.
-
-
Instrumentation and Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Acquire a standard proton-decoupled ¹³C{¹H} spectrum. This common experiment provides a simplified spectrum where each unique carbon appears as a single line, removing complexities from proton-carbon coupling.[1]
-
Key parameters to set include an appropriate spectral width (e.g., 0-220 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay that allows for quantitative measurement if needed.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum to ensure accurate peak integration and positioning.
-
Calibrate the chemical shift axis by referencing the solvent peak. The residual CHCl₃ in CDCl₃ appears as a triplet centered at 77.16 ppm.[6][8]
-
Beyond the Standard Spectrum: A Multi-faceted Approach to Validation
While the standard ¹³C NMR spectrum provides the number of unique carbons and their chemical environments, it does not reveal the number of attached protons. For an unequivocal structural proof, we must employ advanced NMR experiments.
A. DEPT (Distortionless Enhancement by Polarization Transfer)
The DEPT experiment is invaluable for determining the multiplicity of each carbon atom (i.e., identifying C, CH, CH₂, and CH₃ groups).[12][13] A DEPT-135 experiment is particularly informative:
-
CH₃ groups: Appear as positive peaks.
-
CH₂ groups: Appear as negative (inverted) peaks.
-
CH groups: Appear as positive peaks.
-
Quaternary (C) carbons: Are invisible in DEPT spectra.[14][15]
By comparing the standard ¹³C spectrum with the DEPT-135 spectrum, we can definitively assign the multiplicity of every signal. For this compound, this would confirm the single quaternary carbon (C4), the four distinct CH signals of the phenyl ring, the CH₂ of the ethyl groups (C2), and the two different CH₃ groups (C3 and C5).
B. 2D NMR: HSQC and HMBC for Connectivity Mapping
Two-dimensional NMR experiments provide powerful correlation data that maps the bonding network of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between carbons and their attached protons.[16][17] An HSQC spectrum would show a cross-peak connecting the ¹H signal of the ethyl CH₂ protons to the ¹³C signal of C2, the ¹H signal of the ethyl CH₃ protons to the ¹³C signal of C3, and so on for every protonated carbon. This provides definitive assignment for all non-quaternary carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton. It shows correlations between carbons and protons that are two or three bonds apart (²JCH, ³JCH).[17][18][19] For this compound, key HMBC correlations would include:
-
Correlations from the methyl protons (on C5) to the quaternary carbon (C4) and the ipso-phenyl carbon (C6).
-
Correlations from the ethyl CH₂ protons (on C2) to the ester carbonyl carbon (C1) and the ethyl methyl carbon (C3).
-
Correlations from the ortho-phenyl protons (on C7) to the quaternary carbon (C4) and the meta-phenyl carbon (C8).
-
These long-range correlations act as molecular "glue," connecting fragments and unambiguously confirming the placement of the methyl group, phenyl ring, and ethyl ester functionalities around the central quaternary carbon.
A Comprehensive Validation Workflow
A robust structural validation strategy integrates these techniques logically. The workflow below illustrates how data from each experiment builds upon the last to arrive at a conclusive structural assignment.
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A Senior Application Scientist's Guide to GC-MS Methods for Assessing the Purity of Synthesized Diethyl Phenylmalonate
For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate is not merely a number; it is the foundation upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. Diethyl phenylmalonate is a critical building block, notably in the synthesis of barbiturates like phenobarbital.[1] Its purity directly impacts the downstream reaction yields and the impurity profile of the final drug product.
This guide provides an in-depth, technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of diethyl phenylmalonate. We will explore the causality behind methodological choices, present a robust experimental protocol, and compare its performance against High-Performance Liquid Chromatography (HPLC), an established alternative.
Understanding the Analytical Challenge: Potential Impurities
The quality of diethyl phenylmalonate is contingent on the successful removal of starting materials, solvents, and by-products from its synthesis. Common synthetic routes, such as the Claisen condensation, may introduce a variety of impurities that must be identified and quantified.[1][2]
Potential Impurities Include:
-
Starting Materials: Ethyl phenylacetate, diethyl oxalate, diethyl carbonate.[2]
-
By-products: Phenylmalonic acid (from hydrolysis), monoethyl phenylmalonate.[2]
-
Residual Solvents: Ethanol, toluene, or other solvents used during synthesis and purification.[2]
A robust analytical method must possess the selectivity and sensitivity to resolve diethyl phenylmalonate from these structurally similar compounds.
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the high-resolution separation capability of gas chromatography with the specific and sensitive detection of mass spectrometry.[3][4] It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like diethyl phenylmalonate.[2]
Expertise in Practice: Why Choose GC-MS?
The selection of GC-MS is a deliberate choice driven by the physicochemical properties of diethyl phenylmalonate and the need for unambiguous identification of impurities.
-
Volatility & Thermal Stability: Diethyl phenylmalonate has a boiling point of 170-172 °C at 14 mmHg, making it amenable to volatilization in the GC inlet without degradation.[5]
-
Specificity of Mass Spectrometry: Unlike detectors like Flame Ionization Detectors (FID), a mass spectrometer provides structural information. Electron Ionization (EI) at a standard 70 eV generates reproducible fragmentation patterns, which act as a chemical fingerprint.[3] This allows for the confident identification of known impurities against a reference and tentative identification of unknown peaks by comparing their mass spectra to extensive libraries like the NIST database.[6]
-
Sensitivity: Modern GC-MS systems offer excellent sensitivity, capable of detecting trace-level impurities in the picogram range, which is critical for meeting stringent regulatory requirements.[7][8]
Experimental Protocol: A Self-Validating GC-MS Method
This protocol is designed to be a self-validating system, ensuring data integrity through rigorous parameter selection and system suitability checks.
1. Instrumentation:
-
A gas chromatograph equipped with a mass spectrometer (GC-MS).
-
A capillary column with a non-polar or mid-polar stationary phase, such as 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is recommended for its versatility in separating a wide range of organic compounds.[2][3]
2. Sample Preparation:
-
Accurately weigh and dissolve the diethyl phenylmalonate sample in a high-purity solvent like dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.[2]
-
Causality: This concentration is high enough to detect trace impurities but low enough to prevent detector saturation from the main component, especially when using a split injection.
-
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Carrier Gas | Helium or Nitrogen at a constant flow of 1.0-1.5 mL/min.[2] | Provides consistent retention times and optimal column efficiency. Helium is preferred for its inertness and performance with mass spectrometers. |
| Injector Temperature | 250°C[2] | Ensures rapid and complete vaporization of the analyte and impurities without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio)[2][9] | Prevents column overloading from the high concentration of the main peak, ensuring sharp, symmetrical peaks for better resolution and quantification of impurities. |
| Injection Volume | 1 µL[2][9] | A standard volume that is compatible with split injection and provides sufficient mass on the column for detecting trace components. |
| Oven Program | Initial: 150°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min.[2] | The initial hold allows for the elution of the solvent front. The temperature ramp effectively separates compounds based on their boiling points and column interactions. |
4. Mass Spectrometer Conditions:
| Parameter | Condition | Rationale |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] | Standard energy level that produces consistent, reproducible fragmentation patterns, enabling comparison with established mass spectral libraries for compound identification. |
| Ion Source Temp. | 230°C[3] | Maintains the ions in a gaseous state and prevents contamination of the source. |
| Transfer Line Temp. | 280°C[3] | Prevents condensation of the separated components as they travel from the GC column to the MS ion source, ensuring sharp peaks. |
| Mass Range | m/z 40-400[3] | A wide enough range to capture the molecular ion of diethyl phenylmalonate (C₁₃H₁₆O₄, M.W. 236.26 g/mol ) and its characteristic fragments, as well as potential impurities.[10] |
Visualization of the GC-MS Workflow
Caption: Workflow for purity analysis of diethyl phenylmalonate by GC-MS.
Comparative Analysis: GC-MS vs. High-Performance Liquid Chromatography (HPLC)
While GC-MS is an excellent technique, HPLC is a powerful alternative, particularly for non-volatile or thermally unstable impurities.[2][4] A reversed-phase HPLC method using a C18 column is well-suited for diethyl phenylmalonate.[2]
Data-Driven Performance Comparison
The choice between methods can be guided by objective performance data. The following table summarizes typical validation parameters for the analysis of diethyl phenylmalonate and structurally similar compounds.
| Validation Parameter | GC-MS / GC-FID | HPLC-UV | Commentary |
| Linearity (r²) | ≥ 0.999[9] | ≥ 0.999[9] | Both methods demonstrate excellent linearity over a defined concentration range, making them suitable for quantitative analysis. |
| Accuracy (% Recovery) | 97.6% - 102.4%[9] | 98.0% - 102.0%[9] | High accuracy is achievable with both techniques, ensuring the measured values are close to the true values. |
| Precision (% RSD) | ≤ 2.5%[9] | ≤ 2.0%[9] | Both methods show high precision and repeatability. |
| Limit of Detection (LOD) | ~7 ng/mL (FID)[9] / Low pg/mL (MS)[7] | ~0.05 µg/mL (UV)[9] | GC-based methods, especially with MS detection, often provide superior sensitivity for volatile analytes compared to standard HPLC-UV.[9] |
| Limit of Quant. (LOQ) | ~21 ng/mL (FID)[9] / Mid-to-high pg/mL (MS) | ~0.15 µg/mL (UV)[9] | The lower LOQ for GC methods allows for the reliable quantification of impurities at lower levels. |
| Impurity ID | High (Mass Spectrum)[3] | Low (Retention Time Only) | GC-MS provides definitive structural information for impurity identification, a significant advantage over HPLC-UV. |
Visualization of Method Selection Logic
Caption: Decision tree for selecting an analytical method for purity testing.
Trustworthiness: Building a Self-Validating System
A protocol is only as reliable as its controls. To ensure the trustworthiness of the GC-MS results, the method must be treated as a self-validating system. This is achieved by incorporating checks and balances throughout the analytical run, as mandated by ICH guidelines.[11]
-
System Suitability Testing (SST): Before any sample analysis, a well-characterized standard of diethyl phenylmalonate is injected. Key parameters such as retention time stability, peak asymmetry, and theoretical plates are monitored. This initial check confirms that the chromatographic system is performing optimally.
-
Calibration and Linearity: A calibration curve is generated using a series of standards at different concentrations. The linearity of the response (r² > 0.999) confirms that the method is quantitative over the desired range.[9][11]
-
Quality Control (QC) Samples: QC samples, prepared independently at low, medium, and high concentrations, are interspersed with the test samples. The accuracy of these QC samples must fall within acceptable limits (e.g., 95-105% of the nominal value) to validate the results of the entire batch.[7]
-
Data Verification: The identity of any detected impurity is confirmed by two correlating factors: its retention time relative to the main peak and a match of its mass spectrum with a reference spectrum from a library or a previously run standard.[10] The characteristic fragmentation patterns of malonate derivatives can aid in this identification.[12]
Conclusion
For the purity assessment of synthesized diethyl phenylmalonate, GC-MS stands out as a highly specific, sensitive, and robust method. It not only quantifies known impurities but also provides the structural information necessary to identify unknown contaminants, which is invaluable in process development and quality control. While HPLC is a viable and powerful alternative, especially for non-volatile species, the superior sensitivity and definitive identification offered by GC-MS make it the preferred technique for a comprehensive analysis of this key synthetic intermediate. For the most rigorous quality control, employing both GC-MS and HPLC provides an orthogonal approach, ensuring a complete and reliable picture of the sample's purity.[2]
References
- A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of Diethyl Phenylmalon
- A Comparative Guide to Chromatographic Methods for the Quantitative Analysis of Diethyl Phenylmalon
- A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde. Benchchem.
- A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 1-Iodo-2-methyloct-1-ene. Benchchem.
- Understanding Chemical Testing: GC-MS vs. HPLC. Smithers.
- Between HPLC and GC-MS methods which one has a better performance to identify components in an organic material?
- How to improve the yield of diethyl phenylmalon
- GC Vs.
- Diethyl phenylmalon
- Diethyl phenylmalon
- Validation of analytical methods for ethyl phenylmalonate quantific
- Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent.
- Mass Spectra of 2-Substituted Diethyl Malonate Deriv
- Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique.
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A Comparative Guide to the Synthetic Routes of Diethyl Methyl(phenyl)malonate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficient construction of molecular scaffolds is paramount. Diethyl methyl(phenyl)malonate is a valuable intermediate, finding application in the synthesis of a variety of biologically active compounds. The selection of a synthetic route to this malonic ester derivative can significantly impact overall yield, purity, and process scalability. This guide provides an in-depth comparison of the prevalent synthetic strategies, offering experimental data and field-proven insights to inform your research and development endeavors.
Introduction to this compound
This compound is a disubstituted malonic ester characterized by the presence of both a methyl and a phenyl group on the α-carbon. This structural motif makes it a versatile building block for the synthesis of compounds with a quaternary carbon center, a common feature in many pharmaceutical agents. The efficiency of its synthesis is therefore a critical consideration for any multi-step synthetic campaign.
Comparative Analysis of Synthetic Strategies
Three primary strategies for the synthesis of this compound will be critically examined:
-
Direct Alkylation of Diethyl Phenylmalonate: A straightforward approach involving the deprotonation of diethyl phenylmalonate followed by methylation.
-
Two-Step Synthesis via Claisen Condensation: A classic and robust method that first constructs the diethyl phenylmalonate precursor.
-
Metal-Catalyzed Cross-Coupling: A modern approach that offers an alternative for the formation of the crucial aryl-carbon bond.
The following sections will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative summary of these routes.
Route 1: Direct Alkylation of Diethyl Phenylmalonate
This method is conceptually the most direct route to the target molecule. It relies on the generation of a carbanion at the α-position of diethyl phenylmalonate, which then acts as a nucleophile to attack a methylating agent.
Mechanistic Rationale
The key to this reaction is the acidity of the α-proton of diethyl phenylmalonate, which is flanked by two electron-withdrawing ester groups. Treatment with a suitable base leads to the formation of a resonance-stabilized enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with a methyl halide.
The choice of base is critical. While weaker bases like potassium carbonate can be employed, they often lead to incomplete reaction or require harsh conditions. Stronger bases like sodium ethoxide ensure complete deprotonation, driving the reaction towards the methylated product. However, the stability and steric hindrance of the phenyl-substituted enolate can sometimes lead to lower yields compared to the alkylation of simpler malonic esters.
Figure 1: Workflow for the direct alkylation of diethyl phenylmalonate.
Experimental Protocol
The following protocol is adapted from a high-yield procedure for the analogous ethylation reaction and is expected to provide good results for methylation.[1]
-
Enolate Formation: To a solution of sodium ethoxide (prepared from 1.1 equivalents of sodium in anhydrous ethanol) is added diethyl phenylmalonate (1.0 equivalent) at 50-60°C. The mixture is stirred for 2 hours to ensure complete formation of the enolate.
-
Solvent Removal: Ethanol is slowly removed by distillation under normal pressure.
-
Methylation: After the ethanol has been removed, methyl iodide (1.2 equivalents) is added dropwise at a temperature of 55-65°C over 2 hours.
-
Reaction Completion: The reaction temperature is then raised to 75-100°C and maintained for 6 hours.
-
Work-up: The reaction mixture is cooled, neutralized with a dilute acid (e.g., 1M HCl), and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford this compound.
Route 2: Two-Step Synthesis via Claisen Condensation
This well-established, two-step approach first synthesizes the precursor, diethyl phenylmalonate, through a Claisen condensation, followed by the methylation step as described in Route 1.
Mechanistic Rationale
Step 1: Claisen Condensation and Decarbonylation
The synthesis of diethyl phenylmalonate typically begins with a Claisen condensation between ethyl phenylacetate and diethyl oxalate in the presence of a strong base like sodium ethoxide.[2] The enolate of ethyl phenylacetate attacks the electrophilic carbonyl of diethyl oxalate. The resulting intermediate then undergoes decarbonylation upon heating to yield diethyl phenylmalonate. The driving force for the Claisen condensation is the formation of a highly resonance-stabilized enolate of the β-keto ester product.[3][4][5][6][7] The subsequent decarbonylation is a thermally driven pericyclic reaction that results in the loss of carbon monoxide.[8][9][10][11][12]
Step 2: Methylation
The diethyl phenylmalonate obtained is then methylated as detailed in Route 1.
Figure 2: Workflow for the two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of Diethyl Phenylmalonate [13]
-
Sodium Ethoxide Preparation: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 mL of absolute ethanol.
-
Reaction Initiation: Cool the sodium ethoxide solution to 60°C. Rapidly add 146 g of diethyl oxalate with vigorous stirring, followed immediately by 175 g of ethyl phenylacetate.
-
Isolation of Intermediate: The sodium derivative of diethyl phenyloxalylacetate will crystallize. Allow the mixture to cool and stir with 800 mL of dry ether. Collect the solid by filtration.
-
Liberation of the Ester: Treat the sodium salt with a dilute solution of sulfuric acid to liberate the diethyl phenyloxobutandioate.
-
Extraction and Drying: Separate the oily layer and extract the aqueous layer with ether. Dry the combined organic layers over anhydrous sodium sulfate.
-
Decarbonylation: Distill off the ether. Heat the residual oil under reduced pressure to 175°C until the evolution of carbon monoxide ceases.
-
Purification: Purify the crude product by vacuum distillation to yield diethyl phenylmalonate (80-85% yield).
Step 2: Methylation of Diethyl Phenylmalonate
Follow the protocol described in Route 1.
Route 3: Metal-Catalyzed Cross-Coupling
Modern synthetic chemistry offers powerful tools for the formation of carbon-carbon bonds. Palladium- and copper-catalyzed cross-coupling reactions provide an alternative to the classical Claisen condensation for the synthesis of the diethyl phenylmalonate precursor.
Mechanistic Rationale
Palladium-Catalyzed Arylation (Buchwald-Hartwig Type)
This reaction involves the coupling of an aryl halide (e.g., bromobenzene) with diethyl malonate. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[14][15][16][17][18] The resulting palladium(II) species then undergoes a transmetalation-like step with the enolate of diethyl malonate. Finally, reductive elimination from the palladium(II) intermediate furnishes the desired diethyl phenylmalonate and regenerates the palladium(0) catalyst. The choice of ligand on the palladium is crucial for the efficiency of the reaction.
One-Pot Arylation and Alkylation
An attractive variation of this method is a one-pot procedure where the arylation is immediately followed by alkylation without isolating the intermediate. This is achieved by using an excess of base to deprotonate the newly formed diethyl phenylmalonate in situ, which can then be trapped with a methylating agent.
Figure 3: Workflow for the one-pot metal-catalyzed synthesis.
Experimental Protocol
Palladium-Catalyzed Synthesis of Diethyl Phenylmalonate [19]
-
Reaction Setup: To a screw-capped vial is added Pd(dba)2 (0.010 mmol), a suitable phosphine ligand (e.g., DTBNpP, 0.020 mmol), and NaH (1.2 mmol).
-
Reagent Addition: The vial is sealed and toluene (1.0 mL), an aryl bromide (1.0 mmol), and diethyl malonate (1.2 mmol) are added.
-
Reaction: The mixture is stirred at 70°C for 24 hours.
-
Work-up and Purification: The reaction mixture is filtered through Celite, concentrated, and purified by column chromatography to yield diethyl phenylmalonate (up to 89% yield).
Comparison of Synthetic Routes
| Feature | Route 1: Direct Alkylation | Route 2: Two-Step (Claisen) | Route 3: Metal-Catalyzed |
| Starting Materials | Diethyl phenylmalonate, Methyl iodide | Ethyl phenylacetate, Diethyl oxalate, Methyl iodide | Diethyl malonate, Aryl halide, Methyl iodide |
| Number of Steps | 1 | 2 (for the target from diethyl phenylmalonate) | 1 (in a one-pot variation) or 2 |
| Reported Yield | ~90% (for analogous ethylation)[1] | 80-85% (for precursor)[13] + methylation yield | Up to 89% (for precursor)[19] |
| Key Reagents | Sodium ethoxide | Sodium ethoxide, Heat (for decarbonylation) | Palladium catalyst, Phosphine ligand, Base |
| Advantages | Direct, potentially high-yielding. | Robust, well-established, reliable. | Modern, potentially high-yielding, one-pot possibility. |
| Disadvantages | Can be low-yielding with certain bases. | Multi-step, requires high temperature for decarbonylation. | Catalyst cost, ligand sensitivity, one-pot needs optimization. |
Conclusion and Recommendations
The choice of synthetic route to this compound depends on several factors including the availability of starting materials, scale of the reaction, and the desired process efficiency.
-
For reliability and scalability , the Two-Step Synthesis via Claisen Condensation (Route 2) is a highly recommended approach. It is a well-documented and robust method that consistently provides high yields of the diethyl phenylmalonate precursor. The subsequent methylation step is also high-yielding when using a strong base like sodium ethoxide.
-
If diethyl phenylmalonate is readily available , the Direct Alkylation (Route 1) is the most straightforward option. However, careful selection of the base is crucial to achieve high yields.
-
The Metal-Catalyzed Cross-Coupling (Route 3) represents a modern and efficient alternative for the synthesis of the precursor. The potential for a one-pot arylation-alkylation is particularly attractive from a process chemistry perspective, as it can significantly reduce reaction and work-up time. However, this would likely require in-house optimization to establish a robust protocol for the specific methylation reaction.
For research and drug development professionals, a thorough evaluation of these routes in the context of their specific project goals and available resources is essential for making an informed decision.
References
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Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]
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Claisen Condensation Mechanism. GeeksforGeeks. [Link]
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23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. JoVE. [Link]
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Claisen Condensation Mechanism. BYJU'S. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Claisen condensation. In Wikipedia; 2023. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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Decarboxylation. Chemistry Steps. [Link]
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Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
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Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. PubMed. [Link]
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Decarboxylation Reaction Mechanism. YouTube. [Link]
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Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. PubMed. [Link]
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Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]
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diethyl methylenemalonate. Organic Syntheses Procedure. [Link]
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Reactions of Enols and Enolates; Aldol Reactions | LTQ 8.1, Spring 2024. YouTube. [Link]
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Methylation. In Wikipedia; 2023. [Link]
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22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
- US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol.
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Co-Catalytic Effects in Phase-Transfer Catalyzed Reactions. LookChem. [Link]
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Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. ResearchGate. [Link]
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One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science. [Link]
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Conventional procedures for O-methylation and -demethylation. a Toxic... ResearchGate. [Link]
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One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Semantic Scholar. [Link]
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Diethyl phenylmalonate. In Wikipedia; 2023. [Link]
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Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Scribd. [Link]
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A Researcher's Guide to Barbiturate Synthesis: A Comparative Analysis of Alternatives to Diethyl Malonate Derivatives
Introduction: The Enduring Relevance of Barbiturate Synthesis
First synthesized in 1864 by Adolf von Baeyer, barbiturates represent one of the earliest triumphs of medicinal chemistry.[1][2] These compounds, derivatives of barbituric acid (2,4,6-(1H,3H,5H)-pyrimidinetrione), function as central nervous system depressants and have been historically significant as sedatives, hypnotics, anesthetics, and anticonvulsants.[1][3] The pharmacological activity of barbiturates is critically dependent on the nature of the substituents at the C-5 position of the pyrimidine ring.[1][4]
The classical and most widely recognized method for synthesizing these 5,5-disubstituted barbiturates is the condensation of a suitably substituted diethyl malonate with urea in the presence of a strong base like sodium ethoxide.[2][4] For the synthesis of a key drug like phenobarbital (5-ethyl-5-phenylbarbituric acid), this requires the precursor diethyl ethylphenylmalonate.[5] While this method is robust and well-established, challenges related to reagent availability, scalability, and the synthesis of the malonic ester precursor itself—especially when aryl substituents are required—have driven the exploration of alternative reagents.[1]
This guide provides an in-depth comparison of viable alternative starting materials to traditional dialkyl malonates for the synthesis of barbiturates. We will explore the mechanistic rationale, comparative performance, and detailed experimental protocols for each alternative, offering researchers and drug development professionals the critical insights needed to select the optimal synthetic strategy.
The Benchmark: The Diethyl Malonate Pathway
The condensation of a 5,5-disubstituted diethyl malonate with urea is the foundational reaction in barbiturate synthesis.[2] The reaction proceeds via a twofold nucleophilic acyl substitution, where a strong base deprotonates urea, enhancing its nucleophilicity. The resulting urea anion then attacks the two electrophilic carbonyl carbons of the malonic ester, leading to cyclization and the formation of the stable barbiturate ring with the elimination of two ethanol molecules.[2]
Experimental Protocol: Synthesis of Barbituric Acid (Parent Compound) from Diethyl Malonate [6]
-
Materials:
-
Sodium metal (11.5 g, 0.5 gram-atom)
-
Absolute ethanol (500 mL)
-
Diethyl malonate (80 g, 0.5 mol)
-
Dry Urea (30 g, 0.5 mol)
-
Concentrated Hydrochloric Acid (approx. 45 mL)
-
Distilled water
-
-
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser, 11.5 g of finely cut sodium is carefully dissolved in 250 mL of absolute ethanol.
-
Addition of Reagents: To the sodium ethoxide solution, 80 g of diethyl malonate is added. Separately, a solution of 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol is prepared and added to the flask.
-
Condensation Reaction: The mixture is thoroughly shaken and heated to reflux for seven hours using an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate.
-
Work-up and Isolation: After reflux, 500 mL of hot (50°C) water is added to dissolve the solid. The solution is then carefully acidified with concentrated HCl with stirring until it is acidic to litmus paper.
-
Crystallization and Collection: The resulting clear solution is filtered while hot and then cooled in an ice bath overnight to crystallize the product.
-
Drying: The white crystalline product is collected by suction filtration, washed with 50 mL of cold water, and dried in an oven at 105–110°C for 3-4 hours.
-
-
Expected Yield: 46–50 g (72–78% of the theoretical amount).[6]
}
Classical synthesis pathway for Phenobarbital from Benzyl Cyanide.[5]
Alternative 1: Cyanoacetic Esters
A highly effective alternative, particularly for phenobarbital, involves the use of an α-substituted cyanoacetic ester. This route also typically begins with benzyl cyanide (phenylacetonitrile).[7] The key difference lies in the method of introducing the second carboxyl equivalent and subsequent alkylation.
Causality and Mechanism: Instead of a Claisen condensation with diethyl oxalate, the benzyl cyanide is reacted with diethyl carbonate in the presence of a strong base (e.g., sodium ethoxide) to form α-phenyl cyanoacetic ester.[1] This intermediate is then deprotonated at the α-carbon and alkylated with an ethyl halide. The resulting α-phenyl-α-ethyl cyanoacetic ester is condensed with urea. The reaction proceeds similarly to the malonic ester synthesis, but the initial product is a 4-imino barbiturate derivative due to the presence of the nitrile group.[7] This imino intermediate is then readily hydrolyzed under acidic conditions to yield the final barbiturate with its characteristic carbonyl group.[1]
Advantages:
-
High Yields: The final acid hydrolysis step to convert the 4-imino intermediate to phenobarbital can proceed in excellent yields, reported to be as high as 96-98%.[1]
-
Alternative Pathway: Provides a different strategic approach to the key disubstituted intermediate, which can be advantageous depending on reagent availability and cost.
Disadvantages:
-
Multi-step Process: The overall synthesis from benzyl cyanide remains a multi-step process.
-
Imino Intermediate: Requires an additional hydrolysis step compared to the direct condensation of a malonic ester.
}
Phenobarbital synthesis via the Cyanoacetic Ester pathway.[1]
Alternative 2: Meldrum's Acid
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), first synthesized in 1908, serves as a highly effective malonic acid equivalent.[8] Its utility stems from its remarkable acidity (pKa ≈ 7.0 in DMSO), which is significantly lower than that of diethyl malonate.[9] This heightened acidity facilitates deprotonation under milder basic conditions.
Causality and Mechanism: The rigid cyclic structure of Meldrum's acid constrains the ester groups, leading to increased C-H acidity at the central methylene position. This allows for easy formation of the enolate, which can then participate in reactions like Knoevenagel condensations or Michael additions.[1][10] For barbiturate synthesis, alkylated Meldrum's acid derivatives can be used as synthons. However, a more common application is in multicomponent reactions where Meldrum's acid, an aldehyde, and another nucleophile are combined to create complex heterocyclic structures.[1] While direct condensation with urea is less documented than for malonic esters, its derivatives are valuable intermediates.[1]
Advantages:
-
High Acidity: Allows for alkylation and other C-C bond-forming reactions under milder conditions than malonic esters.[9]
-
Versatile Synthon: Widely used in Knoevenagel condensations and multicomponent reactions to build molecular complexity.[1][11]
Disadvantages:
-
Acid/Base Sensitivity: The molecule can be sensitive to certain acidic or basic conditions, which can complicate some synthetic sequences.
-
Direct Condensation Protocol Less Common: Finding a standardized, high-yield protocol for the direct condensation of a disubstituted Meldrum's acid with urea to form a simple barbiturate can be more challenging than for the classical malonic ester route.
Alternative 3: Malononitrile
Malononitrile is another highly reactive methylene compound used in the synthesis of various heterocyclic systems, including those related to barbiturates. Its primary role is as a precursor in Knoevenagel condensations and multicomponent reactions, often leading to fused pyrimidine derivatives rather than simple barbiturates.[12]
Causality and Mechanism: The two electron-withdrawing nitrile groups make the central methylene protons highly acidic, facilitating carbanion formation. In a typical multicomponent reaction, malononitrile will first undergo a Knoevenagel condensation with an aldehyde.[12] The resulting electron-deficient alkene (an arylidene malononitrile) then acts as a Michael acceptor for the enolate of barbituric acid itself, leading to the formation of complex pyrano[2,3-d]pyrimidine derivatives.[12] This pathway builds upon a pre-existing barbiturate core rather than constructing it.
Advantages:
-
High Reactivity: Excellent for Knoevenagel condensations and as a Michael acceptor precursor.
-
Access to Complex Heterocycles: Enables the rapid, one-pot synthesis of fused pyrimidine systems with diverse pharmacological potential.[1]
Disadvantages:
-
Not a Direct Precursor: Malononitrile is not typically used for the de novo synthesis of the barbiturate ring via direct condensation with urea. It is used to modify an existing barbituric acid molecule.
-
Different Product Class: The reactions generally lead to fused heterocyclic systems, not the classic 5,5-disubstituted barbiturates.
}
Multicomponent reaction using Malononitrile and Barbituric Acid.[12]
Comparative Summary of Reagents
| Reagent Class | Typical Use Case | Key Intermediate(s) | Reported Yield | Advantages | Disadvantages | Reference(s) |
| Diethyl Malonate Derivatives | Benchmark synthesis of 5,5-disubstituted barbiturates | Disubstituted malonic ester | 72-78% (for parent) | Well-established, reliable, versatile for alkyl/aryl groups | Requires synthesis of the malonate precursor; strong base needed | [2],[6] |
| Cyanoacetic Esters | Synthesis of 5-Aryl barbiturates (e.g., Phenobarbital) | α-Aryl-α-alkyl cyanoacetic ester; 4-Imino barbiturate | up to 96-98% (hydrolysis step) | High yield in final step; effective alternative for aryl derivatives | Requires extra hydrolysis step; still a multi-step synthesis | [1],[7] |
| Meldrum's Acid | Malonic acid equivalent in MCRs and alkylations | Alkylated Meldrum's acid; Knoevenagel adducts | N/A (for direct condensation) | High acidity allows for milder reaction conditions; versatile | Acid/base sensitivity; direct condensation with urea is less common | [9],[10] |
| Malononitrile | Building block in Multicomponent Reactions (MCRs) | Arylidene malononitrile (Michael acceptor) | 95-98% (for fused systems) | Highly reactive; enables rapid synthesis of complex fused heterocycles | Does not form the barbiturate ring directly; modifies existing ring | [1],[12] |
Conclusion and Future Outlook
The classical synthesis of barbiturates via diethyl malonate condensation remains a cornerstone of medicinal chemistry. However, for specific applications, particularly in the synthesis of complex or arylated barbiturates like phenobarbital, alternative reagents offer significant advantages. The cyanoacetic ester route stands out as a high-yield alternative for phenobarbital, proceeding through a readily hydrolyzable imino intermediate.
While Meldrum's acid and malononitrile are not typically employed for the direct de novo synthesis of the barbiturate ring with urea, their high reactivity makes them invaluable tools in modern synthetic strategies. They excel in multicomponent reactions, allowing for the rapid construction of complex, fused-ring systems built upon a barbiturate core. These one-pot methods align with the principles of green chemistry by reducing steps and saving time and resources.
The choice of reagent ultimately depends on the specific target molecule, desired scale, and available starting materials. For researchers aiming to synthesize novel 5,5-disubstituted barbiturates, a thorough understanding of these alternative pathways provides a broader toolkit to overcome the limitations of the classical approach and to design more efficient and innovative synthetic routes.
References
-
A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.). Taylor & Francis. [Link]
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SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (n.d.). Georgia Institute of Technology. [Link]
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Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. (2022). Biomedicine and Chemical Sciences. [Link]
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Nantachit, K., Santiarworn, D., Kumdech, N., & Luecha, N. (n.d.). Synthesis of Phenobarbital, An anticonvulsant Drug. ThaiScience. [Link]
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Biswas, S. (n.d.). Phenobarbital. Hooghly Women's College. [Link]
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Enantioselective Catalytic Transformations of Barbituric Acid Derivatives. (2019). MDPI. [Link]
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Convenient procedure for the synthesis of corresponding pyrano[2,3-d]pyrimidine derivatives. (2018). Organic Chemistry Research. [Link]
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Multicomponent, One-Pot Sequential Synthesis of 1,3,5- and 1,3,5,5-Substituted Barbiturates. (2008). Journal of Organic Chemistry. [Link]
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Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. (2020). Taylor & Francis Online. [Link]
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Dickey, J. B., & Gray, A. R. (n.d.). Barbituric acid. Organic Syntheses. [Link]
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What is the synthetic route of Phenobarbital. (2023). Shaanxi Bloom Tech Co., Ltd. [Link]
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Multicomponent, one-pot sequential synthesis of 1,3,5- and 1,3,5,5-substituted barbiturates. (2008). Europe PMC. [Link]
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Benzyl cyanide. (n.d.). Wikipedia. [Link]
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The Second Ionization of 5,5-Disubstituted Derivatives of Barbituric Acid. (n.d.). Journal of Pharmaceutical Sciences. [Link]
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A Simple Method for Knoevenagel Condensation of ??,??-Conjugated and Aromatic Aldehydes with Barbituric Acid. (2015). ResearchGate. [Link]
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One-pot synthesis of arylidene barbituric acid derivatives using Fe2O3 and Fe2O3/MFe2O4 (M = Cu, and Ni) nanoparticles as heterogeneous catalysts in Knoevenagel condensation reaction. (2021). Inorganic Chemistry Research. [Link]
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Meldrum's acid. (2017). ResearchGate. [Link]
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PHENOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. [Link]
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The synthesis of new barbiturate esters derivatives as intravenous anesthetics. (2019). MedCrave. [Link]
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Multicomponent reactions as a potent tool for the synthesis of benzodiazepines. (2023). Royal Society of Chemistry. [Link]
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Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. (2023). Molecules. [Link]
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One‐pot synthesis of zwitterionic 5‐monosubstituted barbiturates derivatives. (n.d.). ResearchGate. [Link]
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Adams, R., & Kamm, O. (n.d.). Benzyl Cyanide. Organic Syntheses. [Link]
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Barbiturates -Medicinal Chemistry. (2017). SlideShare. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of Substituted Diethyl Malonates
In the landscape of synthetic organic chemistry and drug development, diethyl malonate and its derivatives are indispensable building blocks. Their utility in synthesizing a diverse array of compounds, from pharmaceuticals to complex natural products, necessitates robust analytical methods for their characterization. Mass spectrometry stands as a cornerstone technique, offering unparalleled sensitivity and structural information. However, the interpretation of mass spectra, particularly for substituted analogs, can be a nuanced task. This guide provides an in-depth analysis of the fragmentation patterns of substituted diethyl malonates, offering a framework for researchers, scientists, and drug development professionals to confidently elucidate their structures.
The Fundamental Fragmentation Scaffold: Diethyl Malonate
To comprehend the fragmentation of substituted derivatives, we must first master the behavior of the parent compound, diethyl malonate, under mass spectrometric conditions, typically Electron Ionization (EI). The fragmentation of diethyl malonate is a well-characterized process governed by fundamental principles of ion chemistry. The molecular ion (m/z 160) is often observed, but the spectrum is dominated by a series of characteristic fragment ions resulting from predictable bond cleavages.
The primary fragmentation pathways include:
-
Loss of an Ethoxy Radical (•OCH2CH3): This is a common initial fragmentation step for ethyl esters, leading to the formation of a stable acylium ion at m/z 115.
-
Loss of Ethanol (CH3CH2OH): A rearrangement process, often a McLafferty rearrangement if a suitable gamma-hydrogen is available, can lead to the elimination of a neutral ethanol molecule, resulting in an ion at m/z 114.
-
Loss of Carbon Dioxide and an Ethyl Radical: Subsequent fragmentation of the m/z 115 ion can involve the loss of carbon dioxide to yield an ion at m/z 71, followed by the loss of an ethyl radical to produce an ion at m/z 43.
-
Cleavage of the C-C bond alpha to the carbonyl group: This can lead to the formation of ions corresponding to the ethyl group (m/z 29) and the remaining part of the molecule.
Caption: Primary EI fragmentation of diethyl malonate.
The Influence of the Substituent: A Comparative Analysis
The introduction of a substituent at the central carbon atom (C-2) of the diethyl malonate core profoundly influences the fragmentation pathways. The nature of the substituent dictates which fragmentation channels are favored and can introduce new, characteristic fragmentation patterns.
Alkyl-Substituted Diethyl Malonates
For simple alkyl-substituted diethyl malonates, the fundamental fragmentation patterns of the parent molecule are often preserved. However, the relative abundances of the fragment ions are altered, and new fragmentation pathways involving the alkyl chain emerge.
A key fragmentation pathway for these compounds is the cleavage of the C-C bond between the central carbon and the alkyl substituent. This results in the formation of a stable carbocation corresponding to the alkyl group and a radical cation corresponding to the diethyl malonate moiety.
| Substituent | Molecular Ion (m/z) | [M-R]+ | [R]+ | Other Key Fragments (m/z) |
| Methyl | 174 | 159 | 15 | 129, 101, 88, 43 |
| Ethyl | 188 | 159 | 29 | 143, 115, 88, 43 |
| Propyl | 202 | 159 | 43 | 157, 129, 88, 43 |
| Isopropyl | 202 | 159 | 43 | 157, 129, 88, 43 |
digraph "Alkyl_Substituted_Fragmentation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];M [label="[M]+•"]; MR [label="[M-R]+"]; R_ion [label="[R]+"]; F115 [label="m/z 115"]; F88 [label="m/z 88"];
M -> MR [label="- •R"]; M -> R_ion [label="- •(CH(COOEt)2)"]; MR -> F115 [label="- CO2"]; MR -> F88 [label="- C2H5OH"]; }
A Comparative Guide to the Reactivity of Diethyl Methyl(phenyl)malonate and Other Alkylated Malonic Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of diethyl methyl(phenyl)malonate against other common alkylated malonic esters. Understanding the nuances of their reactivity is critical for optimizing synthetic strategies, particularly in the fields of pharmaceutical development and complex organic synthesis. This analysis is grounded in established chemical principles and supported by experimental data to provide actionable insights for laboratory applications.
Executive Summary
This compound is a disubstituted malonic ester, and its reactivity is significantly influenced by the presence of both a methyl and a phenyl group on the α-carbon. This unique substitution pattern imparts distinct steric and electronic characteristics that differentiate it from monosubstituted and other disubstituted malonic esters. The key points of comparison revolve around the acidity of the α-proton (for monosubstituted analogs), the susceptibility of the enolate to further alkylation, and the kinetics of subsequent hydrolysis and decarboxylation steps.
The Foundation of Malonic Ester Reactivity: Enolate Formation
The utility of malonic esters in organic synthesis stems from the acidity of the proton(s) on the α-carbon, situated between two electron-withdrawing carbonyl groups.[1] Deprotonation by a suitable base yields a resonance-stabilized enolate, which is a potent nucleophile for carbon-carbon bond formation, typically through SN2 reactions with alkyl halides.[2][3][4]
The pKa of diethyl malonate is approximately 13, making it readily deprotonated by bases such as sodium ethoxide.[2] The choice of base is crucial; using an alkoxide that matches the ester groups prevents transesterification, a potential side reaction.[2][5]
Reactivity Comparison: this compound vs. Other Alkylated Malonic Esters
The reactivity of alkylated malonic esters can be systematically compared by considering the electronic and steric effects of the substituents on the α-carbon.
Electronic Effects
The electronic nature of the substituents on the α-carbon directly influences the stability of the enolate and, consequently, the acidity of the corresponding α-proton in monosubstituted malonates.
-
Electron-withdrawing groups , such as the phenyl group in diethyl phenylmalonate, increase the acidity of the α-proton by stabilizing the negative charge of the enolate through resonance.[1] This facilitates enolate formation, often allowing for the use of milder bases or reaction conditions.
-
Electron-donating groups , such as alkyl groups, have an acid-weakening effect.[6] Therefore, diethyl alkylmalonates are generally less acidic than diethyl phenylmalonate.
In the case of This compound , the α-carbon is fully substituted, meaning it no longer has an acidic proton for deprotonation and subsequent alkylation. Its reactivity is primarily centered on reactions of the ester functionalities, such as hydrolysis and decarboxylation.
Steric Effects
Steric hindrance plays a pivotal role in the alkylation of malonic esters, which proceeds via an SN2 mechanism.[2]
-
Monosubstituted Malonic Esters : The size of the initial alkyl or aryl substituent influences the ease of a second alkylation. For instance, the ethyl group in diethyl ethylmalonate presents more steric bulk than the methyl group in diethyl methylmalonate, potentially slowing down a subsequent alkylation step. The phenyl group in diethyl phenylmalonate is also sterically demanding.
-
Disubstituted Malonic Esters : In this compound, the quaternary α-carbon is sterically congested. This inherent steric hindrance is a defining feature of its chemical character, primarily impacting the accessibility of the carbonyl groups to nucleophiles during hydrolysis.
The following table summarizes the key differences in reactivity based on substitution patterns:
| Malonic Ester Derivative | Key Reactivity Features | Influence of Substituents |
| Diethyl Malonate | Readily undergoes mono- and di-alkylation.[2] | Unsubstituted α-carbon allows for two successive alkylations. |
| Diethyl Alkylmalonate (e.g., Ethylmalonate) | Can undergo a second alkylation. | Alkyl group is electron-donating and sterically hindering to varying degrees. |
| Diethyl Phenylmalonate | The remaining α-proton is more acidic due to the phenyl group's electron-withdrawing nature.[1] | Phenyl group is electron-withdrawing and sterically bulky. |
| This compound | Does not undergo further alkylation. Reactivity is focused on hydrolysis and decarboxylation. | The quaternary α-carbon is sterically hindered by both methyl and phenyl groups. |
Hydrolysis and Decarboxylation: The Final Steps
Following alkylation, malonic esters are typically hydrolyzed to the corresponding dicarboxylic acids, which then undergo decarboxylation upon heating to yield a substituted carboxylic acid.[2][7]
-
Decarboxylation : The decarboxylation of the resulting malonic acid derivative proceeds through a cyclic transition state.[9] Aryl-substituted malonic acids have been observed to be particularly prone to hydrodecarboxylation.[10] The stability of the resulting carbanion or radical intermediate can influence the ease of this step.
Experimental Protocols
General Procedure for the Alkylation of a Monosubstituted Malonic Ester
This protocol outlines a general method for the second alkylation of a monosubstituted malonic ester, which is a precursor to disubstituted compounds like this compound.
dot
Caption: General workflow for the alkylation of a monosubstituted malonic ester.
Materials:
-
Monosubstituted diethyl malonate (e.g., diethyl phenylmalonate)
-
Sodium metal
-
Absolute ethanol
-
Alkyl halide (e.g., methyl iodide)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere.[11]
-
Enolate Formation: To the cooled sodium ethoxide solution, add the monosubstituted diethyl malonate dropwise with stirring.
-
Alkylation: Slowly add the alkyl halide to the reaction mixture. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and carefully add water to quench any unreacted sodium ethoxide.
-
Extraction: Extract the product into diethyl ether.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[11]
Hydrolysis and Decarboxylation of this compound
dot
Caption: Workflow for the hydrolysis and decarboxylation of a disubstituted malonic ester.
Materials:
-
This compound
-
Potassium hydroxide
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
Hydrolysis: Dissolve this compound in a solution of potassium hydroxide in a mixture of ethanol and water.[8] Heat the mixture to reflux for several hours until hydrolysis is complete (monitored by TLC).[8]
-
Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the methyl(phenyl)malonic acid.[8]
-
Decarboxylation: Gently heat the acidic mixture to facilitate decarboxylation, which is often evidenced by the evolution of carbon dioxide.
-
Isolation: Cool the mixture and collect the precipitated 2-phenylpropanoic acid by filtration. Wash the solid with cold water and dry.
Conclusion
The reactivity of this compound is distinctly characterized by its disubstituted nature, which precludes further alkylation and introduces significant steric hindrance. In comparison to monosubstituted malonic esters, its synthetic utility lies not in further C-C bond formation at the α-carbon, but in the subsequent hydrolysis and decarboxylation to form 2-phenylpropanoic acid and its derivatives. The electronic influence of the phenyl group is more pronounced in its precursor, diethyl phenylmalonate, by increasing the acidity of the α-proton. For synthetic chemists, the choice between these malonic ester derivatives is dictated by the desired final product and the specific transformations required.
References
- A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malonate Reactivity - Benchchem.
- Overcoming steric hindrance in the alkylation of malonic esters - Benchchem.
- Malonic Ester Synthesis - Organic Chemistry Tutor.
- A Comparative Guide to Diethyl Phenylmalonate and Dimethyl Phenylmalonate in Synthesis - Benchchem.
- How to improve the yield of diethyl phenylmalonate synthesis - Benchchem.
- identifying and minimizing side products in malonic ester synthesis - Benchchem.
- Malonic Ester Synthesis | OpenOChem Learn.
- An In-depth Technical Guide on the Core Mechanism of Action of Ethyl Phenylmalonate in Organic Reactions - Benchchem.
- Decarboxylation - Master Organic Chemistry.
- Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC - NIH.
- Ch21: Malonic esters - University of Calgary.
- Malonic Ester Synthesis - YouTube.
- The Alkylation of Malonic Ester - ResearchGate.
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A Senior Application Scientist's Guide to Cross-Verification of Experimental Spectral Data for Malonate Esters
In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. For researchers working with malonate esters, a versatile class of compounds in organic synthesis, rigorous analytical validation is a cornerstone of reliable and reproducible science. This guide provides an in-depth methodology for the cross-verification of experimental nuclear magnetic resonance (NMR) and mass spectrometry (MS) data with established literature values, ensuring the identity and purity of your synthesized malonate esters.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices and offers insights gleaned from years of practical application in the field. The goal is to equip you with a self-validating framework for spectral analysis, bolstering the trustworthiness of your research.
The Imperative of Spectral Data Corroboration
The synthesis of novel compounds or the replication of established procedures necessitates a robust method for structural confirmation. While techniques like chromatography can indicate purity, they do not definitively identify a compound. Spectroscopic methods, particularly NMR and MS, provide a detailed fingerprint of a molecule's structure. Cross-verification against reliable literature data serves as a critical peer-review of your experimental outcome, safeguarding against misinterpretation and ensuring that the compound in your flask is indeed the compound you intended to synthesize.
Experimental Workflow: Acquiring High-Quality Spectral Data
The quality of your spectral data is foundational to any subsequent analysis. The following protocols for ¹H NMR, ¹³C NMR, and Mass Spectrometry are designed to yield high-resolution data for common malonate esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical environment of each proton and carbon atom is reflected in its resonance frequency, providing a detailed map of the molecular framework.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of your malonate ester for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1] The concentration can be adjusted based on the solubility of the ester and the sensitivity of the spectrometer. Overly concentrated samples can lead to broadened lineshapes in ¹H NMR spectra.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[2] CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak.
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, symmetrical peaks.
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire a proton-decoupled spectrum (¹³C{¹H}). This removes the splitting of carbon signals by attached protons, simplifying the spectrum to single lines for each unique carbon atom.[2] Set an appropriate spectral width, typically 0-220 ppm, to encompass all expected carbon resonances.[2]
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale. For CDCl₃, the residual solvent peak in the ¹H spectrum is typically referenced to δ 7.26 ppm, and the carbon signal in the ¹³C spectrum is referenced to δ 77.16 ppm.[2]
-
Caption: Experimental workflow for acquiring NMR spectra of malonate esters.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is invaluable for confirming the molecular weight and gaining insights into the compound's structure through its fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like many malonate esters.
-
Sample Preparation:
-
Prepare a dilute solution of the malonate ester (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup and Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
The sample is vaporized and separated on a GC column based on its boiling point and polarity.
-
As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
Electron Ionization (EI) is a common ionization method that bombards the molecule with high-energy electrons, causing it to ionize and fragment.
-
The resulting ions are separated by the mass analyzer based on their m/z ratio, and a mass spectrum is generated.
-
Cross-Verification: Comparing Experimental Data with Literature Values
The core of the verification process lies in the meticulous comparison of your experimental data with reliable literature values. The following tables provide ¹H NMR, ¹³C NMR, and key mass spectral data for three common malonate esters, compiled from various databases and publications. A column for your "Experimental Data" is included for direct comparison.
Diethyl Malonate
| Data Type | Literature Values | Experimental Data |
| ¹H NMR (CDCl₃) | δ 4.20 (q, J=7.1 Hz, 4H), 3.36 (s, 2H), 1.28 (t, J=7.1 Hz, 6H)[3][4] | |
| ¹³C NMR (CDCl₃) | δ 166.8, 61.5, 41.7, 14.1[4] | |
| MS (EI) | m/z (%): 160 (M⁺, 1), 133 (34), 115 (59), 88 (26), 43 (70), 29 (100)[3] | |
| Molecular Weight | 160.17 g/mol [4][5][6] |
Dimethyl Malonate
| Data Type | Literature Values | Experimental Data |
| ¹H NMR (CDCl₃) | δ 3.75 (s, 6H), 3.42 (s, 2H) | |
| ¹³C NMR (CDCl₃) | δ 167.3, 52.5, 41.3 | |
| MS (EI) | m/z (%): 132 (M⁺), 101 (97), 74 (47), 59 (100)[7] | |
| Molecular Weight | 132.11 g/mol [7] |
Dibenzyl Malonate
| Data Type | Literature Values | Experimental Data |
| ¹H NMR (CDCl₃) | δ 7.35 (m, 10H), 5.18 (s, 4H), 3.48 (s, 2H)[8] | |
| ¹³C NMR (CDCl₃) | δ 166.3, 135.5, 128.6, 128.4, 128.3, 67.4, 41.8[8] | |
| MS (EI) | m/z (%): 284 (M⁺), 107 (82), 91 (100)[8] | |
| Molecular Weight | 284.31 g/mol [8][9] |
Interpreting the Data and Troubleshooting Discrepancies
A direct match between your experimental data and the literature values is a strong indicator of a successful synthesis. However, minor deviations can occur, and understanding their origin is key.
-
¹H and ¹³C NMR:
-
Chemical Shifts (δ): Small variations (±0.02 ppm for ¹H, ±0.2 ppm for ¹³C) can arise from differences in solvent, concentration, and temperature. Ensure your referencing is accurate.
-
Coupling Constants (J): These are generally less sensitive to experimental conditions and should match closely.
-
Unexpected Peaks: The presence of additional peaks may indicate impurities, residual solvent, or side products.
-
-
Mass Spectrometry:
-
Molecular Ion (M⁺): The observation of the correct molecular ion peak is crucial for confirming the molecular weight.
-
Fragmentation Pattern: The relative intensities of fragment ions should be comparable to the literature data. The fragmentation of malonate esters often involves the loss of alkoxy groups (-OR) or the entire ester functionality.[10][11] For example, a peak at m/e = 91 is characteristic of a benzyl group.[10]
-
Caption: Logical flow for the cross-verification of spectral data.
Conclusion
References
-
NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]
-
Dimethyl malonate | C5H8O4 | CID 7943. PubChem - NIH. [Link]
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Dibenzyl malonate. SIELC Technologies. [Link]
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Diethyl benzylmalonate, IR, NMR, Mass. New Drug Approvals. [Link]
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Dibenzyl malonate | C17H16O4 | CID 84754. PubChem. [Link]
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Diethyl malonate. NIST WebBook. [Link]
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Diethyl malonate. NIST WebBook, SRD 69. [Link]
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Diethyl Malonate | C7H12O4 | CID 7761. PubChem. [Link]
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Diethyl malonate. mzCloud. [Link]
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Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. [Link]
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A Comparative Guide to Catalysts for the Direct Arylation of Diethyl Malonate
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds stands as a cornerstone, enabling the construction of complex molecular architectures that are the bedrock of pharmaceuticals, agrochemicals, and materials science. Among the myriad of C-C bond-forming reactions, the direct arylation of C-H bonds has emerged as a particularly atom-economical and environmentally conscious strategy, circumventing the need for pre-functionalized starting materials.[1] The α-arylation of active methylene compounds, such as diethyl malonate, is of paramount importance as it furnishes precursors to a wide range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[2]
This guide provides a comparative analysis of the leading catalytic systems for the direct arylation of diethyl malonate, focusing on catalysts based on palladium, copper, and nickel. We will delve into the nuances of each system, examining their performance through the lens of experimental data, exploring the mechanistic underpinnings of their reactivity, and offering practical insights to guide researchers in their catalyst selection.
The Catalytic Contenders: Palladium, Copper, and Nickel
The choice of a transition metal catalyst is a critical parameter that dictates the efficiency, scope, and practicality of a direct arylation reaction. While palladium has historically dominated the field of cross-coupling chemistry, the drive for more cost-effective and sustainable methodologies has propelled the development of catalysts based on more earth-abundant metals like copper and nickel.
Palladium-Catalyzed Systems: The Vanguard of Efficiency
Palladium catalysts have been extensively studied for the α-arylation of carbonyl compounds and have demonstrated remarkable efficiency and broad substrate scope.[3] A key breakthrough in this area was the development of catalyst systems employing sterically hindered and electron-rich phosphine ligands.
Key Insights into Palladium Catalysis:
The success of palladium-catalyzed arylation of diethyl malonate hinges on the ligand's ability to promote the desired C-C bond formation while preventing catalyst deactivation. The catalytic cycle is generally understood to proceed via an oxidative addition of the aryl halide to a Pd(0) species, followed by deprotonation of the malonate, coordination to the palladium center, and subsequent reductive elimination to afford the arylated product and regenerate the Pd(0) catalyst.
Sterically bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and ferrocenyl-based phosphines, play a crucial role in facilitating the reductive elimination step and preventing the formation of off-cycle palladium enolate complexes that can hinder catalytic turnover.[3][4] These ligands create a sterically crowded environment around the metal center, promoting the desired bond formation.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of representative palladium, copper, and nickel-based catalysts for the direct arylation of diethyl malonate with various aryl halides.
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium | |||||||
| Pd(OAc)₂ / P(t-Bu)₃ | 4-Bromotoluene | NaH | Toluene | 100 | 2 | 95 | [3] |
| Pd₂(dba)₃ / Q-Phos | 4-Chlorotoluene | NaH | Toluene | 100 | 18 | 85 | [3] |
| Pd(dba)₂ / DTBNpP | 4-Bromoanisole | NaOtBu | Dioxane | 100 | 16 | 92 | [5] |
| Copper | |||||||
| CuI / 2-Phenylphenol | 4-Iodotoluene | Cs₂CO₃ | Dioxane | 70 | 24 | 92 | [2][6] |
| CuI / 1,3-Benzoxazole | 4-Bromotoluene | K₃PO₄ | DMSO | 110 | 6 | 88 | [7] |
| CuO nanoparticles | Iodobenzene | K₂CO₃ | DMF | 120 | 5 | 94 | [8] |
| Nickel | |||||||
| NiCl₂(dppp) | 4-Iodoanisole | K₃PO₄ | Dioxane | 100 | 24 | 85 | [9] |
| Ni(acac)₂ / dcpp | 4-Iodotoluene | K₃PO₄ | Toluene | 110 | 24 | 78 | [10] |
Copper-Catalyzed Systems: The Rise of a Cost-Effective Alternative
Copper-based catalysts have emerged as a highly attractive alternative to palladium for the direct arylation of diethyl malonate, primarily due to the lower cost and greater natural abundance of copper.[11][12] Pioneering work by Buchwald and others has established mild and efficient copper-catalyzed protocols.[2][6]
Key Insights into Copper Catalysis:
Copper-catalyzed arylations often proceed under milder conditions compared to their palladium counterparts, particularly when using aryl iodides.[2] The mechanism is believed to involve the formation of a copper(I) enolate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination. The choice of ligand is critical for the success of these reactions, with phenols and nitrogen-based ligands being commonly employed to stabilize the copper catalyst and facilitate the reaction.[2][7] Recent advancements have also explored the use of heterogeneous copper oxide nanoparticles, which offer the advantage of easy catalyst recovery and reuse.[8]
Nickel-Catalyzed Systems: A Powerful Contender for C(sp³)-H Arylation
Nickel catalysts are gaining increasing attention for their ability to catalyze the arylation of unactivated C(sp³)-H bonds, a challenging yet highly desirable transformation.[9][10][13] While less explored specifically for diethyl malonate compared to palladium and copper, the underlying principles are highly relevant.
Key Insights into Nickel Catalysis:
Nickel-catalyzed C-H arylations often proceed through a different mechanistic pathway compared to palladium and copper. Mechanistic studies suggest the involvement of a Ni(II)/Ni(IV) catalytic cycle, particularly when a directing group is employed.[9] This pathway allows for the activation of stronger C-H bonds. For the arylation of diethyl malonate, nickel catalysts can be effective, especially with aryl iodides. The development of suitable ligands is an active area of research to broaden the scope and efficiency of nickel-catalyzed systems.
Mechanistic Considerations: A Deeper Dive
Understanding the catalytic cycles of each metal is fundamental to rational catalyst design and reaction optimization.
Palladium Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed direct arylation of diethyl malonate is depicted below.
Figure 1. Simplified catalytic cycle for Palladium-catalyzed direct arylation.
The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) species. The resulting Pd(II) complex then reacts with the enolate of diethyl malonate, formed by the action of a base. The final step is a reductive elimination that forms the C-C bond and regenerates the Pd(0) catalyst.
Copper Catalytic Cycle
The catalytic cycle for copper-catalyzed arylation is thought to proceed as follows:
Figure 2. Proposed catalytic cycle for Copper-catalyzed direct arylation.
In this cycle, the active Cu(I) species reacts with the malonate enolate. Oxidative addition of the aryl halide leads to a Cu(III) intermediate, which then undergoes reductive elimination to yield the product and regenerate the Cu(I) catalyst.
Experimental Protocols
General Procedure for Palladium-Catalyzed Arylation of Diethyl Malonate
Materials:
-
Pd(OAc)₂ (1 mol%)
-
P(t-Bu)₃ (2 mol%)
-
Aryl bromide (1.0 mmol)
-
Diethyl malonate (1.2 mmol)
-
NaH (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, P(t-Bu)₃, and NaH.
-
Add anhydrous toluene, followed by diethyl malonate and the aryl bromide.
-
Seal the tube and heat the reaction mixture at 100 °C for the time indicated in the comparative table.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Copper-Catalyzed Arylation of Diethyl Malonate
Materials:
-
CuI (5 mol%)
-
2-Phenylphenol (10 mol%)
-
Aryl iodide (1.0 mmol)
-
Diethyl malonate (1.5 mmol)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous dioxane (3 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add CuI, 2-phenylphenol, and Cs₂CO₃.
-
Add anhydrous dioxane, followed by diethyl malonate and the aryl iodide.
-
Seal the tube and heat the reaction mixture at 70 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The direct arylation of diethyl malonate is a powerful transformation for the synthesis of valuable α-aryl dicarbonyl compounds.
-
Palladium catalysts , particularly those with bulky phosphine ligands, offer high efficiency and a broad scope for aryl bromides and chlorides.
-
Copper catalysts provide a more economical and sustainable alternative, especially for reactions with aryl iodides, and often operate under milder conditions.
-
Nickel catalysts show great promise for the activation of strong C-H bonds and represent an exciting frontier in this field.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the aryl halide, cost considerations, and desired reaction conditions. While palladium systems are well-established and highly reliable, the continued development of copper and nickel catalysts is expected to provide even more versatile and sustainable tools for organic synthesis. Future research will likely focus on the development of more active and general catalysts with lower loadings, as well as the expansion of the substrate scope to include more challenging coupling partners. Furthermore, a deeper understanding of the intricate mechanistic details will undoubtedly pave the way for the rational design of next-generation catalysts with superior performance.
References
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- Jain, P., & Kumar, A. (2020). Progress and prospects in copper-catalyzed C–H functionalization. RSC Advances, 10(58), 35245-35271.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
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- McGlacken, G. P., & Bateman, L. M. (2009). Recent advances in aryl–aryl bond formation by direct arylation. Chemical Society Reviews, 38(8), 2447-2464.
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- Li, Y., Wang, C., & He, W. (2016). Copper (I) Iodide-Catalyzed (Het) arylation of Diethyl Malonate with (Het) aryl Bromides by Using 1, 3-Benzoxazole as a Ligand.
- Hennessy, E. J., & Buchwald, S. L. (2002).
- Luescher, M. U., Gallou, F., & Lipshutz, B. H. (2020). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Green Chemistry, 22(19), 6331-6339.
- Aihara, Y., & Chatani, N. (2013). Nickel-catalyzed direct arylation of C (sp 3)–H bonds in aliphatic amides via bidentate-chelation assistance. Journal of the American Chemical Society, 135(14), 5308-5311.
- Kakiuchi, F., & Murai, S. (1999). Catalytic C-H/olefin coupling. Accounts of Chemical Research, 32(9), 813-822.
- Godula, K., & Sames, D. (2006). C− H Bond Functionalization in Complex Organic Synthesis. Science, 312(5770), 67-72.
- Lipshutz, B. H., Ghorai, S., & Moser, R. (2008). Suzuki-Miyaura cross-couplings of aryl and vinyl halides in water at room temperature.
- Miura, M., & Nomura, M. (2002). Direct arylation via C–H bond cleavage. In Cross-Coupling Reactions (pp. 1-28). Springer, Berlin, Heidelberg.
- Satoh, T., & Miura, M. (2007). Catalytic direct arylation of heteroaromatic compounds. Chemistry–A European Journal, 13(18), 4816-4823.
- Shilov, A. E., & Shul'pin, G. B. (1997). Activation of C-H bonds by metal complexes. Chemical reviews, 97(8), 2879-2932.
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- Aihara, Y., & Chatani, N. (2013). Nickel-catalyzed direct arylation of C (sp 3)–H bonds in aliphatic amides via bidentate-chelation assistance. Journal of the American Chemical Society, 135(14), 5308-5311.
- Wallace, D. J., & Chen, C. Y. (2006). Arylation of diethyl malonate and ethyl cyanoacetate catalyzed by palladium/di-tert-butylneopentylphosphine. Tetrahedron letters, 47(1), 111-114.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl Methyl(phenyl)malonate
For researchers and drug development professionals, meticulous chemical handling extends beyond the benchtop; it is a cradle-to-grave responsibility. The proper disposal of specialized reagents like diethyl methyl(phenyl)malonate is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in chemical principles and regulatory standards.
Chemical Profile and Hazard Assessment: Understanding the "Why"
This compound (CAS No. 34009-61-5) is a diester frequently used as an intermediate in organic synthesis. While not classified as a hazardous substance by the OSHA Hazard Communication Standard (29 CFR 1910.1200) in some safety data sheets, it necessitates careful handling and disposal as a regulated chemical waste stream.[1][2] Prudent practice dictates treating all laboratory chemicals, especially synthetic intermediates, with a high degree of caution.
Potential hazards, though often mild, may include skin, eye, and respiratory irritation.[3][4] The primary rationale for controlled disposal lies in its chemical nature and incompatibility with certain substances. It is incompatible with strong acids, bases, and reducing agents, which can catalyze unintended and potentially hazardous reactions.[2][5] Furthermore, upon thermal decomposition, it can release irritating gases and vapors, including carbon monoxide and carbon dioxide.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 34009-61-5 | |
| Molecular Formula | C₁₄H₁₈O₄ | |
| Molar Mass | 250.29 g/mol | |
| Appearance | Colorless to yellowish liquid | |
| Boiling Point | 156-158 °C (at 10 Torr) | |
| Density | ~1.092 g/cm³ | |
| Solubility | Soluble in most common organic solvents; immiscible in water. | [6] |
The Regulatory Imperative: EPA and OSHA Frameworks
The disposal of laboratory chemicals in the United States is governed primarily by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][8][9]
-
EPA (RCRA): This framework establishes the "cradle-to-grave" management system for hazardous waste.[10] Generators of chemical waste are responsible for its proper identification, management, and documented disposal.[10]
-
OSHA: Through the Laboratory Standard (29 CFR 1910.1450), OSHA mandates that laboratories develop a Chemical Hygiene Plan (CHP).[11][12] This plan must include procedures for safe use, storage, and disposal of hazardous chemicals, ensuring worker safety.[12]
Your institution's Environmental Health & Safety (EHS) office translates these federal regulations into actionable, site-specific protocols. Always consult and adhere to your local EHS guidelines.
Standard Operating Procedure for Disposal
The following steps provide a systematic approach to disposing of this compound waste, ensuring safety and compliance.
Step 1: Waste Characterization and Segregation
All waste streams containing this compound, including pure unused reagent, reaction byproducts, and contaminated materials (e.g., pipette tips, absorbent pads), must be treated as hazardous chemical waste.
Causality: The core principle of waste segregation is to prevent dangerous reactions.[7] this compound is incompatible with acids, bases, and reducing agents.[2][5] Co-mingling this waste with, for example, an acidic waste stream could potentially initiate hydrolysis, generating heat and other byproducts.
-
Action: Collect waste this compound in a dedicated waste container. Do not mix it with other waste streams unless you have confirmed their compatibility through an SDS and your EHS guidelines.
Step 2: Containerization
The integrity of the waste container is paramount to preventing leaks and exposures.[13][14]
-
Action:
-
Select a container made of a compatible material (e.g., borosilicate glass or a chemically resistant polymer like polyethylene).
-
Ensure the container is in good condition, free from cracks or defects.[14]
-
The container must have a tight-fitting screw cap to prevent leaks and the escape of vapors.[14]
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
Step 3: Proper Labeling
Accurate and complete labeling is a strict regulatory requirement and is essential for the safety of everyone who will handle the container.[15][16][17] While specific label formats may vary by institution, they must all contain certain key pieces of information as mandated by the EPA.[17][18]
Table 2: Mandatory Information for Hazardous Waste Labels
| Label Field | Description & Rationale |
| "Hazardous Waste" | The container must be explicitly identified with these words.[17][19] This is a primary federal requirement. |
| Generator Information | Full name, department, and contact number of the principal investigator or researcher responsible for the waste.[15][18] This ensures accountability and provides a point of contact if questions arise. |
| Accumulation Start Date | The date when the first drop of waste was added to the container.[18][19] This is critical for tracking accumulation time limits (e.g., 90 days for Large Quantity Generators).[8] |
| Chemical Contents | List the full chemical name—"this compound"—and any other components by percentage.[15][16] Do not use abbreviations or chemical formulas. This informs disposal personnel of the container's contents for proper handling and consolidation. |
| Hazard Identification | Check the appropriate hazard boxes (e.g., Irritant, Handle with Care). This information is derived from the chemical's SDS.[15][16] |
Step 4: Accumulation and Storage
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which is typically a laboratory fume hood or a specified secondary containment cabinet.[18] The SAA must be at or near the point of generation and under the control of the laboratory personnel.
Step 5: Arranging for Disposal
Once the container is full or the accumulation time limit is approaching, arrange for its removal by your institution's EHS department. This is typically done by submitting an online waste pickup request.[18] Do not pour this compound down the drain or place it in the regular trash.
Disposal Workflow: A Visual Guide
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes safety goggles, a lab coat, and appropriate chemical-resistant gloves (inspect gloves before use).[1]
-
Contain and Absorb: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2][4][20] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris (e.g., broken glass) into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the container with all spill-related waste and manage it as hazardous waste according to the procedures outlined above.
-
Report: Report the spill to your laboratory supervisor and EHS office as required by your institution's policy.
By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.
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Personal protective equipment for handling Diethyl methyl(phenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Diethyl methyl(phenyl)malonate (CAS No. 34009-61-5), a specialized reagent in organic synthesis. As your partner in scientific discovery, we are committed to providing value beyond the product itself, ensuring that your research is not only groundbreaking but also conducted under the highest safety standards. This document moves beyond a simple checklist, offering a framework of understanding rooted in the specific hazards of the compound, thereby building a culture of safety through scientific integrity.
Hazard Analysis: Understanding the "Why" Behind the Precautions
To effectively mitigate risk, one must first understand the nature of the hazard. This compound is classified with the GHS07 pictogram, indicating that it presents several acute hazards upon exposure.[1] A thorough understanding of these risks is the foundation of a robust safety protocol.
Authoritative Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications dictate a multi-faceted approach to personal protective equipment (PPE), focusing on preventing ingestion, dermal contact, eye contact, and inhalation. The causality is clear: the irritant nature of the compound to skin and eyes necessitates robust barrier protection, while its potential to harm upon inhalation or ingestion requires stringent engineering controls and careful handling techniques.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, the laboratory environment itself should be engineered to minimize exposure. For a compound that can cause respiratory irritation, such as this compound, procedural work must be conducted in a well-ventilated area.
-
Fume Hood: All handling of the stock material and any reactions involving it should be performed inside a certified chemical fume hood. This is non-negotiable. The constant airflow draws vapors away from the operator's breathing zone, directly mitigating the risk of respiratory irritation (H335).
-
Safety Shower & Eyewash Station: Ensure that a functional and regularly tested safety shower and eyewash station are immediately accessible. In the event of an accidental splash, immediate and copious rinsing is critical to minimizing tissue damage from serious eye irritation (H319) or skin irritation (H315).
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final and most personal line of defense. The selection of appropriate PPE must directly correspond to the identified hazards of this compound. The following table summarizes the required equipment for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting | Chemical Splash Goggles (EN 166 or ANSI Z87.1) | Nitrile Rubber Gloves | Fully-Buttoned Laboratory Coat | Not required inside a fume hood |
| Reaction Setup & Workup | Chemical Splash Goggles & Face Shield | Nitrile Rubber Gloves | Fully-Buttoned Laboratory Coat | Not required inside a fume hood |
| Large-Scale Transfers (>1L) | Chemical Splash Goggles & Face Shield | Nitrile Rubber Gloves (consider double-gloving) | Chemical-Resistant Apron over Lab Coat | Consider a NIOSH-approved respirator with an organic vapor cartridge if fume hood performance is questionable or for emergency situations.[2][3] |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-Resistant Apron or Suit | NIOSH-approved respirator with an organic vapor cartridge |
Causality of PPE Choices:
-
Eye Protection: Standard safety glasses are insufficient. The "serious eye irritation" (H319) hazard necessitates the use of chemical splash goggles that form a seal around the eyes, protecting from splashes and vapors. A face shield should be added when handling larger quantities or during procedures with a higher splash risk.[3][4]
-
Hand Protection: Nitrile rubber gloves provide an effective barrier against the "skin irritation" (H315) hazard. It is critical to inspect gloves for any signs of degradation or puncture before each use and to practice proper removal techniques to avoid self-contamination.
-
Body Protection: A standard laboratory coat protects the skin on the arms and torso. For larger-scale work, a chemical-resistant apron provides an additional layer of protection against significant splashes.
-
Respiratory Protection: While engineering controls (fume hood) are primary, respiratory protection becomes essential during spill clean-up or in the rare event of an engineering control failure.
Safe Handling & Disposal Workflow
Adherence to a systematic workflow is crucial for minimizing risk from the moment the reagent is acquired to its final disposal. The following diagram outlines the critical steps.
Caption: Figure 1. Safe Handling Workflow for this compound.
Step-by-Step Disposal Protocol
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to regulatory non-compliance and environmental harm.
-
Identify Waste Stream: All materials contaminated with this compound, including gloves, pipette tips, and absorbent materials from spills, must be treated as hazardous waste.
-
Containerization: Use a designated, chemically compatible, and clearly labeled hazardous waste container. The label should include the full chemical name, "this compound," and the appropriate hazard warnings.[2] The container must be kept securely closed when not in use.
-
Segregation: Store the waste container in a designated satellite accumulation area. Crucially, this waste must be segregated from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent hazardous reactions.[2][3]
-
Consult EHS: Do not dispose of this chemical down the drain.[4] Adhere strictly to your institution's Environmental Health & Safety (EHS) office procedures for the final pickup and disposal of chemical waste. This typically involves controlled incineration by a licensed facility.
By integrating this expert-driven safety protocol into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
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PubChem. (n.d.). Diethyl (phenylmethylene)malonate. National Center for Biotechnology Information. Retrieved from [Link]
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Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - Diethyl phenylmalonate. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]
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International Labour Organization. (2021). ICSC 1739 - DIETHYLMALONATE. Retrieved from [Link]
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Haz-Map. (n.d.). Diethyl phenylmalonate - Hazardous Agents. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
